molecular formula C35H40N3NaO7S2 B15141610 DiSulfo-Cy5 alkyne

DiSulfo-Cy5 alkyne

货号: B15141610
分子量: 701.8 g/mol
InChI 键: FBFMHITXFHJTID-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DiSulfo-Cy5 alkyne is a useful research compound. Its molecular formula is C35H40N3NaO7S2 and its molecular weight is 701.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C35H40N3NaO7S2

分子量

701.8 g/mol

IUPAC 名称

sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C35H41N3O7S2.Na/c1-7-21-36-33(39)16-12-9-13-22-38-30-20-18-26(47(43,44)45)24-28(30)35(4,5)32(38)15-11-8-10-14-31-34(2,3)27-23-25(46(40,41)42)17-19-29(27)37(31)6;/h1,8,10-11,14-15,17-20,23-24H,9,12-13,16,21-22H2,2-6H3,(H2-,36,39,40,41,42,43,44,45);/q;+1/p-1

InChI 键

FBFMHITXFHJTID-UHFFFAOYSA-M

手性 SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

规范 SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

产品来源

United States

Foundational & Exploratory

DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed technical overview of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe, designed for researchers, scientists, and professionals in drug development. This guide focuses on its applications in bioorthogonal chemistry, particularly in the labeling and imaging of biomolecules through click chemistry.

This compound is a highly water-soluble and photostable cyanine (B1664457) dye functionalized with an alkyne group. This terminal alkyne allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][3] Its two sulfonate groups impart excellent water solubility, making it an ideal candidate for labeling proteins, nucleic acids, and other biological macromolecules in aqueous environments without causing aggregation or loss of biological activity.[1][4]

Core Properties and Characteristics

This compound is a bright, far-red fluorescent probe with spectral properties nearly identical to other Cyanine5-based dyes like Alexa Fluor® 647.[3][5] Its fluorescence is stable across a broad pH range, from 4 to 10, ensuring reliable performance in various biological buffers.[3][5] The dye's high extinction coefficient and good quantum yield contribute to its bright signal, making it suitable for detecting low-abundance targets.[1][5]

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C35H40N3NaO7S2[1]
Molecular Weight 701.8 g/mol [1]
CAS Number 1617497-19-4[1][4]
Excitation Maximum (λex) 646 nm[1][4]
Emission Maximum (λem) 662 nm[1][4]
Extinction Coefficient (ε) 271,000 L⋅mol⁻¹⋅cm⁻¹[1][4]
Fluorescence Quantum Yield (Φ) 0.28[1][4]
Solubility Water, DMSO, DMF[1]
Storage Conditions -20°C, in the dark[1][4]

Mechanism of Action: Copper-Catalyzed Click Chemistry

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and specific bioorthogonal reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified target molecule. The reaction is typically catalyzed by a Cu(I) source, which can be introduced directly or generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[6] To improve the reliability and biocompatibility of the reaction, a stabilizing ligand for Cu(I), such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often employed.[6]

Click_Chemistry_Pathway Alkyne This compound Triazole Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Triazole Azide Azide-modified Biomolecule Azide->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate (B8700270) Sodium Ascorbate Cu_I_Complex Cu(I)-Ligand Complex Cu_I->Cu_I_Complex Ligand Ligand (TBTA/THPTA) Ligand->Cu_I_Complex Cu_I_Complex->Triazole Catalysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Experimental Protocols

The following are generalized protocols for labeling biomolecules with this compound using CuAAC. Optimization may be required depending on the specific biomolecule and experimental conditions.

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides/DNA

This protocol is adapted for labeling alkyne-modified oligonucleotides or DNA with an azide-containing molecule, but the reverse (labeling azide-modified DNA with this compound) follows the same principles.

Materials:

  • Alkyne-modified oligonucleotide/DNA

  • This compound

  • DMSO

  • 2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • 5 mM Ascorbic Acid solution (freshly prepared)

  • 10 mM Copper(II)-TBTA stock solution in 55% DMSO

  • Nuclease-free water

Procedure:

  • Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

  • Add 2M TEAA buffer to a final concentration of 0.2 M.

  • Add DMSO to 50% of the total reaction volume and vortex to mix.

  • Add the this compound stock solution (typically 1.5-fold molar excess over the oligonucleotide) and vortex.

  • Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds.

  • Add the 10 mM Cu(II)-TBTA stock solution to a final concentration of 0.5 mM.

  • Flush the tube with inert gas, cap it tightly, and vortex thoroughly.

  • Incubate the reaction at room temperature overnight, protected from light.

  • Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation or HPLC.[7]

Protocol 2: General Protein Labeling in Aqueous Solution

This protocol provides a general workflow for labeling an azide-containing protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • 10X THPTA/CuSO4 stock solution (e.g., 50 mM THPTA, 5 mM CuSO4 in water)

  • 10X Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

Procedure:

  • Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL).

  • Add this compound to the protein solution. A 10-20 fold molar excess of the dye is a common starting point.

  • Add 1/10th of the reaction volume of the 10X THPTA/CuSO4 stock solution. Mix gently.

  • To initiate the reaction, add 1/10th of the reaction volume of the 10X sodium ascorbate stock solution. Mix gently.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Remove the excess, unreacted dye using a desalting column or dialysis.

Experimental_Workflow Start Start: Azide-modified Biomolecule + this compound Reagent_Prep Prepare Reagents: 1. THPTA/CuSO4 Stock 2. Sodium Ascorbate Stock (Fresh) Start->Reagent_Prep Mixing Combine Biomolecule, Dye, and THPTA/CuSO4 solution Reagent_Prep->Mixing Initiation Initiate Reaction: Add Sodium Ascorbate Mixing->Initiation Incubation Incubate at Room Temperature (Protected from Light) Initiation->Incubation Purification Purify Labeled Product (e.g., Desalting Column, HPLC) Incubation->Purification End End: Purified, Labeled Biomolecule Purification->End

General Experimental Workflow for Biomolecule Labeling.

Applications in Research and Drug Development

The high water solubility and bright, photostable fluorescence of this compound make it a valuable tool in various research and drug development applications:

  • Fluorescence Microscopy: Imaging the localization and dynamics of labeled proteins, nucleic acids, or other biomolecules within living or fixed cells.

  • Flow Cytometry: Quantifying labeled cell populations or intracellular targets.

  • In Vivo Imaging: The far-red emission of Cy5 is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.

  • Proteomics: Labeling of newly synthesized proteins for subsequent analysis.

  • Glycan Analysis: Labeling of metabolically incorporated azide-functionalized sugars to study glycosylation.

References

An In-depth Technical Guide to DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DiSulfo-Cy5 alkyne, a key reagent in modern bioconjugation. It details the molecule's chemical structure, physicochemical properties, and its primary application in bioorthogonal chemistry. Detailed experimental protocols are provided to facilitate its use in laboratory settings.

Core Concepts: Structure and Properties

This compound is a highly water-soluble, far-red fluorescent probe designed for covalent labeling of biomolecules. Its structure is built upon the robust and photostable Cyanine5 (Cy5) core. The key features of its design are:

  • Cyanine5 Core: A pentamethine cyanine (B1664457) dye that provides strong absorption and fluorescence in the far-red region of the spectrum (around 650 nm), minimizing background fluorescence from biological samples.

  • Two Sulfonate Groups (DiSulfo): The inclusion of two sulfonic acid groups (SO₃⁻) imparts high hydrophilicity to the molecule. This ensures excellent solubility in aqueous buffers, preventing aggregation and improving conjugation efficiency with proteins, nucleic acids, and other biomolecules in their native environment.[1][2]

  • Terminal Alkyne Group: A reactive alkyne (C≡CH) handle enables covalent attachment to molecules containing an azide (B81097) group via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][3][4]

The chemical structure facilitates its use as a versatile tool for fluorescently labeling and detecting a wide array of biological targets.

Caption: Representative chemical structure of this compound.

Data Presentation: Physicochemical Properties

The quantitative characteristics of this compound are critical for designing experiments, selecting appropriate instrumentation, and interpreting results. The data below is compiled from various suppliers.

PropertyValueReference(s)
Molecular Formula C₃₅H₄₀N₃NaO₇S₂[1]
Molecular Weight 701.8 g/mol (as sodium salt)[1]
787.96 g/mol (as free acid/protonated)[4][5][6]
Excitation Max (λex) 646 - 649 nm[1][5][6]
Emission Max (λem) 662 - 671 nm[1][5][6]
Extinction Coefficient (ε) 251,000 - 271,000 cm⁻¹M⁻¹[1][5]
Fluorescence Quantum Yield (Φ) ~0.28[1]
Solubility Water, DMSO, DMF[1][4][5]
Storage Conditions -20°C, desiccated and protected from light[1][2][5]

Application Workflow: Bioconjugation via Click Chemistry

The primary application for this compound is the fluorescent labeling of azide-modified biomolecules through a copper-catalyzed click reaction (CuAAC). This bioorthogonal reaction is highly specific and efficient, proceeding under mild, aqueous conditions, which preserves the function of sensitive biological samples.[7][8] The workflow involves reacting the alkyne-functionalized dye with an azide-modified molecule of interest (e.g., a protein, nucleic acid, or small molecule) in the presence of a copper(I) catalyst. This forms a stable, covalent triazole linkage.

Molecule Azide-Modified Biomolecule (Protein, DNA, etc.) Mix + Molecule->Mix Dye This compound Dye->Mix Reaction CuAAC Reaction (Copper(I) Catalyst, Ligand, Reductant) Mix->Reaction Combine Reagents Product Fluorescently Labeled Bioconjugate Reaction->Product Stable Triazole Linkage Purify Purification (e.g., SEC, Dialysis) Product->Purify Remove Excess Dye Analysis Downstream Analysis (Imaging, Flow Cytometry, etc.) Purify->Analysis

Caption: General workflow for bioconjugation using this compound.

Experimental Protocols

The following is a generalized protocol for labeling an azide-modified antibody with this compound, adapted from established CuAAC methodologies for antibody-drug conjugates.[9] This protocol should be optimized for specific applications.

A. Materials Required

  • Antibody with an incorporated azide group

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Ligand: e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the Cu(I) ion

  • Reducing Agent: Sodium Ascorbate (B8700270) (freshly prepared)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 7.2-7.8

  • Solvent for dye: Anhydrous DMSO or DMF

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette

B. Stock Solution Preparation

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 200 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

C. Conjugation Protocol Workflow

The diagram below outlines the step-by-step process for the conjugation reaction.

Start Start PrepCatalyst Prepare Catalyst Premix: Mix CuSO₄ and THPTA (1:2 ratio) Incubate for 2-3 minutes Start->PrepCatalyst PrepReaction Prepare Reaction Mixture: Combine Azide-Antibody and this compound Start->PrepReaction AddCatalyst Add Catalyst Premix to the reaction mixture PrepCatalyst->AddCatalyst AddReductant Initiate Reaction: Add fresh Sodium Ascorbate AddCatalyst->AddReductant Incubate Incubate Reaction: 1-4 hours at room temperature, protected from light AddReductant->Incubate Purify Purify Conjugate: Remove unreacted dye and reagents Incubate->Purify End End Purify->End

Caption: Step-by-step workflow for a typical CuAAC labeling experiment.

D. Detailed Reaction Steps

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 1 µL of 200 mM THPTA). Let it stand for a few minutes to form the complex.[9]

  • Reaction Setup: In a separate reaction tube, combine the azide-modified antibody solution with the this compound stock solution. A molar excess of the dye (typically 4 to 10-fold) over the antibody is recommended.

  • Catalyst Addition: Add the Cu(I)/THPTA premix to the antibody-dye mixture. A final concentration of 1-2 mM copper is often sufficient.

  • Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. Use a 5-10 fold molar excess of ascorbate over copper.

  • Incubation: Gently mix and allow the reaction to proceed for 1-4 hours at room temperature, protected from light. Reaction times may vary and require optimization.

  • Purification: Following incubation, purify the labeled antibody conjugate from excess dye and reaction components using an appropriate method such as a desalting column (for SEC) or dialysis against PBS.

  • Characterization: Confirm the degree of labeling and purity of the final conjugate using UV-Vis spectroscopy and SDS-PAGE.

This detailed guide provides the fundamental knowledge and practical steps required for the successful application of this compound in advanced life science and drug development research. Its superior water solubility and efficient click-reactivity make it an invaluable tool for creating precisely labeled fluorescent bioconjugates.

References

An In-depth Technical Guide to DiSulfo-Cy5 Alkyne: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a highly water-soluble, far-red fluorescent probe designed for the specific labeling of biomolecules through a bioorthogonal reaction known as click chemistry.[1][2] Its core structure features a Cyanine5 (Cy5) fluorophore, renowned for its brightness and photostability, modified with two sulfonate groups and a terminal alkyne.[1][3] The sulfonate moieties impart excellent water solubility, minimizing aggregation and non-specific binding, which is particularly advantageous when working with proteins and other biomolecules in aqueous environments.[1] The terminal alkyne group is the reactive handle that enables covalent conjugation to azide-modified molecules with high efficiency and specificity.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and its applications in biological research.

Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action for this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5] This reaction forms a stable triazole linkage between the terminal alkyne of the DiSulfo-Cy5 dye and an azide (B81097) group on a target biomolecule.[4] The reaction is highly specific and bioorthogonal, meaning that the alkyne and azide groups do not react with other functional groups typically found in biological systems, ensuring minimal off-target labeling.[6]

The CuAAC reaction is not spontaneous and requires a copper(I) catalyst.[4][5] In practice, the catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[5][7] To enhance the efficiency and stability of the copper(I) catalyst in aqueous buffers and to protect biomolecules from potential damage by copper, a chelating ligand is typically included.[7][8] A common water-soluble ligand used for this purpose is tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA).[5]

The reaction proceeds efficiently under mild conditions, including at room temperature and in a pH range of 4-11, making it highly compatible with biological samples.[9]

Quantitative Data

The photophysical properties of this compound make it a robust fluorescent probe for a variety of applications. The key quantitative data are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex)~646 nm[1]
Emission Maximum (λem)~662 nm[1]
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[6]
Fluorescence Quantum Yield (Φ)~0.28[6]
Molecular Weight~701.8 g/mol [1]
SolubilityWater, DMSO, DMF[1][10]

Experimental Protocols

General Protocol for Labeling Azide-Modified Proteins with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein that has been previously modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines (like Tris) and azides.

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the this compound. A 5- to 20-fold molar excess of the dye over the protein is a common starting point, though the optimal ratio should be determined empirically.[11]

  • Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is often used.[8]

  • Initiate the Reaction: Add the CuSO₄/THPTA premix to the protein-dye mixture.

  • Add Reducing Agent: To initiate the click reaction, add the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[11] Gentle mixing during incubation is recommended.

  • Purification: Remove the unreacted dye and catalyst components from the labeled protein using a desalting column or by dialysis against a suitable buffer.[12]

General Protocol for Labeling Azide-Modified Oligonucleotides with this compound

This protocol outlines the steps for labeling an azide-modified oligonucleotide with this compound.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Click chemistry buffer (often containing a copper salt and a ligand)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 50 mM in water)

  • Ethanol (B145695) or a suitable method for oligonucleotide precipitation/purification

Procedure:

  • Prepare the Oligonucleotide: Dissolve the azide-modified oligonucleotide in a suitable volume of water or buffer.

  • Prepare the Dye: Prepare a stock solution of this compound in DMSO or water.

  • Combine Reagents: In a microcentrifuge tube, add the click chemistry buffer to the oligonucleotide solution. Then, add the this compound stock solution. An excess of the dye is typically used.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to start the reaction.[13]

  • Degas (Optional but Recommended): To prevent the oxidation of the copper(I) catalyst, it can be beneficial to briefly degas the reaction mixture with an inert gas like argon or nitrogen.[13]

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[5]

  • Purification: Purify the labeled oligonucleotide from the excess dye and reaction components, for example, by ethanol precipitation.[13]

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product DiSulfo-Cy5_Alkyne DiSulfo-Cy5-Alkyne Labeled_Biomolecule DiSulfo-Cy5 Labeled Biomolecule (Stable Triazole Linkage) DiSulfo-Cy5_Alkyne->Labeled_Biomolecule + Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Labeled_Biomolecule + Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Labeled_Biomolecule Catalyzes Cycloaddition THPTA THPTA (Ligand) THPTA->Cu_I Stabilizes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Labeling_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Downstream Application Prepare_Biomolecule Prepare Azide-Modified Biomolecule Mix_Components Combine Biomolecule, Dye, and Catalyst Prepare_Biomolecule->Mix_Components Prepare_Dye Prepare DiSulfo-Cy5 Alkyne Solution Prepare_Dye->Mix_Components Prepare_Reagents Prepare Catalyst (CuSO4, THPTA) and Reducer (Ascorbate) Prepare_Reagents->Mix_Components Initiate Add Ascorbate to Initiate Mix_Components->Initiate Incubate Incubate at Room Temp (1-2 hours) Initiate->Incubate Purify Remove Excess Dye and Reagents (e.g., Desalting Column) Incubate->Purify Analysis Labeled Biomolecule Ready for: - Fluorescence Microscopy - Flow Cytometry - etc. Purify->Analysis

Caption: General Experimental Workflow for Biomolecule Labeling.

Applications in Research

The high water solubility, brightness, and specific reactivity of this compound make it a versatile tool for a wide range of applications in biological research and drug development.

  • Fluorescence Microscopy: Labeled proteins, nucleic acids, or other biomolecules can be visualized within fixed or live cells to study their localization, trafficking, and interactions. The far-red emission of Cy5 is advantageous as it minimizes autofluorescence from cellular components.[9][14]

  • Flow Cytometry: this compound can be used to label specific cell populations or intracellular targets for analysis by flow cytometry.[9][14] Its brightness allows for the detection of low-abundance targets.

  • Protein and Nucleic Acid Labeling: The bioorthogonal nature of the click reaction allows for the specific labeling of proteins and nucleic acids that have been metabolically or synthetically incorporated with an azide group.[6][]

  • Bioconjugation: This dye is instrumental in creating well-defined bioconjugates, such as antibody-drug conjugates or targeted imaging agents, where precise control over the labeling site is crucial.

Conclusion

This compound is a powerful fluorescent probe that leverages the efficiency and specificity of copper-catalyzed click chemistry for the targeted labeling of biomolecules. Its excellent water solubility, high fluorescence quantum yield, and large extinction coefficient make it an ideal choice for a variety of demanding applications in life sciences and drug discovery. The straightforward and robust nature of the CuAAC reaction, combined with the favorable photophysical properties of the Cy5 fluorophore, ensures reliable and sensitive detection in a multitude of experimental settings.

References

DiSulfo-Cy5 Alkyne: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and common applications of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe widely utilized in biological research and drug development. Its principal application lies in the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the fluorescent labeling of azide-modified biomolecules.

Core Spectral Properties

This compound is a bright, far-red fluorescent dye.[1] Its high water solubility, conferred by the two sulfonate groups, makes it particularly suitable for labeling proteins, nanoparticles, and other biomolecules in aqueous environments without the need for organic co-solvents.[2][3][4] The dye is characterized by a high extinction coefficient and good quantum yield, contributing to its bright fluorescence signal.[2][3] Furthermore, its fluorescence is stable across a wide pH range, from 4 to 10.[1][5]

The spectral properties of this compound from various suppliers show slight variations. The table below summarizes the reported quantitative data.

Spectral PropertyReported Value(s)Reference(s)
Maximum Excitation Wavelength (λex) 646 nm, 647 nm, 648 nm, 649 nm, 650 nM[1][2][5][6][7]
Maximum Emission Wavelength (λem) 662 nm, 663 nm, 670 nm, 671 nm, 680 nm[1][2][6][7][8]
Molar Extinction Coefficient (ε) 250,000 cm-1M-1, 251,000 cm-1M-1, 271,000 cm-1M-1[1][2][6]
Fluorescence Quantum Yield (Φ) 0.27, 0.28[2][8]
Spectrally Similar Dyes Alexa Fluor® 647, DyLight® 649, CF® 647 Dye[1][5]

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is its covalent attachment to azide-modified molecules via CuAAC, or "click chemistry." This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.[9] The following is a generalized protocol for labeling azide-modified biomolecules (e.g., proteins, oligonucleotides) with this compound. Note that optimization is often necessary for specific applications.

Materials:

  • This compound

  • Azide-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), triethylammonium (B8662869) acetate)

  • DMSO or DMF for preparing stock solutions

  • Purification system (e.g., size exclusion chromatography, ethanol (B145695) precipitation)

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Prepare a stock solution of the azide-modified biomolecule in an appropriate aqueous buffer.

    • Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).

    • Prepare a stock solution of the copper(I)-stabilizing ligand (e.g., 100 mM THPTA in water or 10 mM TBTA in DMSO/t-butanol).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of 2-10 fold molar excess of the dye is common.

    • Add the copper(I)-stabilizing ligand to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper sulfate.[10]

    • Add the copper(II) sulfate solution to the mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[10]

  • Incubation:

    • Protect the reaction mixture from light.

    • Incubate at room temperature for 30-60 minutes.[10] For some reactions, gentle agitation and longer incubation times (e.g., overnight at room temperature or 4 hours at 40°C) may improve efficiency.[11]

  • Purification:

    • Remove the unreacted dye and catalyst from the labeled biomolecule.

    • For proteins, size exclusion chromatography (e.g., a desalting column) is a common method.

    • For oligonucleotides, ethanol precipitation can be used.[9][11]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the click chemistry labeling process.

experimental_workflow cluster_prep Stock Solution Preparation cluster_reaction Click Reaction cluster_purification Purification azide_biomolecule Azide-Modified Biomolecule mix Combine Reactants: - Azide-Biomolecule - Cy5 Alkyne - Ligand - CuSO4 azide_biomolecule->mix cy5_alkyne This compound (in DMSO/DMF) cy5_alkyne->mix cuso4 Copper(II) Sulfate (in Water) cuso4->mix ascorbate Sodium Ascorbate (in Water, Fresh) initiate Initiate with Sodium Ascorbate ascorbate->initiate ligand Ligand (THPTA/TBTA) (in Water/DMSO) ligand->mix mix->initiate incubate Incubate (Room Temp, Dark) initiate->incubate purify Remove Excess Reagents (e.g., SEC, Precipitation) incubate->purify final_product Purified DiSulfo-Cy5 Labeled Biomolecule purify->final_product

Caption: Experimental workflow for labeling azide-modified biomolecules with this compound.

signaling_pathway azide Azide-modified Biomolecule cycloaddition [3+2] Cycloaddition (Click Reaction) azide->cycloaddition alkyne DiSulfo-Cy5 Alkyne alkyne->cycloaddition catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) catalyst->cycloaddition catalyzes triazole Stable Triazole Linkage cycloaddition->triazole product Fluorescently Labeled Biomolecule triazole->product

Caption: The chemical relationship in the copper-catalyzed click reaction for fluorescent labeling.

References

DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide to its Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent dye that has become an invaluable tool in bioconjugation and molecular imaging. Its alkyne reactive group allows for efficient covalent labeling of azide-modified biomolecules via copper-catalyzed or copper-free click chemistry. The presence of two sulfonate groups imparts high aqueous solubility, reducing aggregation and non-specific binding, which is particularly advantageous in biological applications. This guide provides an in-depth overview of the core spectroscopic characteristics of this compound, detailed experimental protocols for their determination, and visual representations of the underlying principles and workflows.

Core Spectroscopic and Photophysical Properties

The fluorescence of this compound is characterized by its excitation and emission in the far-red region of the spectrum, high molar extinction coefficient, and good quantum yield. These properties make it an excellent candidate for applications requiring sensitive detection and minimal background fluorescence from endogenous biomolecules.

It is important to note that the nomenclature and reported spectral values for sulfonated Cy5 alkyne dyes can vary between suppliers. The terms "this compound" and "Sulfo-Cy5 Alkyne" are sometimes used interchangeably. The following table summarizes the quantitative data from various sources, highlighting these variations.

ParameterValueSupplier/SourceNotes
Excitation Maximum (λex) 646 nmBroadPharm[1]Listed as this compound.
647 nmJena Bioscience[2]Listed as Sulfo-Cy5-Alkyne.
648 nmAxisPharm[3]Listed as Sulfo Cy5 Alkyne.
650 nmMedchemExpress[4]Listed as CY5-YNE (Sulfo-Cyanine5-alkyne).
Emission Maximum (λem) 662 nmBroadPharm[1]Listed as this compound.
663 nmJena Bioscience[2]Listed as Sulfo-Cy5-Alkyne.
671 nmAxisPharm[3]Listed as Sulfo Cy5 Alkyne.
680 nmMedchemExpress[4]Listed as CY5-YNE (Sulfo-Cyanine5-alkyne).
Molar Extinction Coefficient (ε) 271,000 cm⁻¹M⁻¹BroadPharm[1]At the excitation maximum.
251,000 cm⁻¹M⁻¹Jena Bioscience[2]At 647 nm.
250,000 cm⁻¹M⁻¹AxisPharm[3]
Fluorescence Quantum Yield (Φ) 0.28BroadPharm[1]
~0.2Lumiprobe[5]For the non-sulfonated Cyanine5 alkyne.
Fluorescence Lifetime (τ) ~1 nsMultiple Sources[6][7]In aqueous solution for Cy5. The lifetime can be influenced by the local environment and conjugation to other molecules.[8][9]

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound is crucial for its effective use. Below are detailed methodologies for key experiments.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as water, DMSO, or DMF.[1][3]

    • Dilute the stock solution in the desired final buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

  • Instrumentation:

    • Use a calibrated fluorescence spectrophotometer (fluorometer).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum (e.g., 665 nm).

    • Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

    • The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).

    • The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of the dye at a specific wavelength.

Methodology:

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the desired solvent.

    • Accurately determine the concentration of each dilution.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer.

  • Absorbance Measurement:

    • Measure the absorbance of each dilution at the excitation maximum (λex) using a 1 cm path length cuvette.

    • Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Calculation (Beer-Lambert Law):

    • Plot absorbance versus concentration.

    • The molar extinction coefficient (ε) is the slope of the resulting linear fit, according to the Beer-Lambert law: A = εcl, where A is absorbance, c is the molar concentration, and l is the path length in cm.

Measurement of Fluorescence Quantum Yield

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Standard Selection:

    • Choose a fluorescent standard with a known quantum yield and similar excitation and emission properties to this compound (e.g., Cresyl Violet in methanol, Φ = 0.53).[10]

  • Sample and Standard Preparation:

    • Prepare a series of dilutions for both the this compound sample and the standard in the same solvent.

    • The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

  • Data Acquisition:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Record the corrected fluorescence emission spectra for all solutions, exciting at the same wavelength for both the sample and the standard.

  • Calculation:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where Φ_standard is the quantum yield of the standard, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[10]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy prep_stock Prepare Stock Solution (this compound) prep_dilute Prepare Serial Dilutions prep_stock->prep_dilute abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_dilute->abs_measure fluor_ex Measure Excitation Spectrum prep_dilute->fluor_ex abs_plot Plot Absorbance vs. Concentration abs_measure->abs_plot abs_calc Calculate Extinction Coefficient (ε) (Beer-Lambert Law) abs_plot->abs_calc fluor_qy Measure Quantum Yield (Φ) (Relative to Standard) abs_calc->fluor_qy fluor_em Measure Emission Spectrum fluor_ex->fluor_em

Caption: Workflow for Spectroscopic Characterization.

jablonski_diagram cluster_nonradiative Non-Radiative Processes S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1_vib Vibrational Relaxation IC Internal Conversion ISC Intersystem Crossing (to Triplet State)

Caption: Jablonski Diagram for Fluorescence.

References

DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the photophysical properties and applications of DiSulfo-Cy5 alkyne, a fluorescent probe widely utilized in biological research and drug development. This document details its quantum yield and extinction coefficient, outlines the experimental protocols for their determination, and provides a comprehensive workflow for its primary application in bio-conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Photophysical Properties

This compound is a water-soluble, far-red fluorescent dye valued for its brightness and photostability. Its key quantitative characteristics are summarized below. It is important to note that the precise values for quantum yield and extinction coefficient can be influenced by the solvent environment and conjugation to biomolecules. The data presented here is compiled from various commercial suppliers and scientific literature for the dye and its close analogs.

PropertyValueNotes
Molar Extinction Coefficient (ε) 250,000 - 271,000 M⁻¹cm⁻¹Measured at the absorption maximum.[][2]
Fluorescence Quantum Yield (Φ) 0.2 - 0.28Represents the efficiency of photon emission after absorption.[][2]
Absorption Maximum (λ_abs) ~646 - 649 nm
Emission Maximum (λ_em) ~662 - 672 nm
Solubility High in water, DMSO, DMFThe disulfonated nature enhances aqueous solubility.

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.

Protocol:

  • Preparation of a Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or water. The exact concentration is determined by accurately weighing a known amount of the dye.

  • Serial Dilutions: A series of dilutions with known concentrations are prepared from the stock solution in the desired final solvent (e.g., phosphate-buffered saline, PBS).

  • Spectrophotometric Measurement: The absorbance of each dilution is measured at the absorption maximum (λ_max) using a UV-Vis spectrophotometer.

  • Data Analysis: A plot of absorbance versus concentration is generated. The molar extinction coefficient is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Protocol:

  • Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound is chosen. A common standard for this spectral region is Nile Blue in methanol (B129727) (Φ = 0.27).[3]

  • Preparation of Solutions: A series of dilute solutions of both the this compound and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Measurement of Absorbance and Fluorescence: The UV-Vis absorbance spectra and the fluorescence emission spectra of all solutions are recorded. The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.

  • Calculation of Quantum Yield: The quantum yield of the this compound (Φ_x) is calculated using the following equation:

    Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (η_x² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I_x and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

    • A_x and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.

    • η_x and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Application: Labeling of Azide-Modified Proteins via Click Chemistry

This compound is primarily used to fluorescently label biomolecules that have been modified to contain an azide (B81097) group. The copper(I)-catalyzed reaction between the alkyne on the dye and the azide on the biomolecule forms a stable triazole linkage.

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification and Analysis azide_protein Azide-Modified Protein Solution mix_reagents Combine Azide-Protein, this compound, Copper(II), and THPTA azide_protein->mix_reagents disulfo_cy5 This compound Stock (10 mM in DMSO) disulfo_cy5->mix_reagents cu_catalyst Copper(II) Sulfate Solution cu_catalyst->mix_reagents ligand THPTA Ligand Solution ligand->mix_reagents reducing_agent Sodium Ascorbate (freshly prepared) initiate_reaction Add Sodium Ascorbate to initiate reaction (Cu(II) -> Cu(I)) reducing_agent->initiate_reaction mix_reagents->initiate_reaction incubation Incubate at Room Temperature (1-4 hours) initiate_reaction->incubation purification Purify conjugate (e.g., size-exclusion chromatography) incubation->purification analysis Analyze conjugate (SDS-PAGE, Spectroscopy) purification->analysis

Caption: Workflow for labeling an azide-modified protein with this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The underlying chemical transformation in the click chemistry labeling process is the Huisgen 1,3-dipolar cycloaddition, which is significantly accelerated by the presence of a copper(I) catalyst.

cuaac_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product azide R1-N3 (Azide-modified biomolecule) triazole R1-Triazole-R2 (Fluorescently Labeled Biomolecule) azide->triazole Cycloaddition alkyne R2-C≡CH (this compound) alkyne->triazole cu_I Cu(I) cu_I->triazole Catalysis

Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

DiSulfo-Cy5 Alkyne: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of DiSulfo-Cy5 alkyne, a key fluorescent probe in modern molecular biology and drug development. Understanding its behavior in common laboratory solvents is critical for its effective use in applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Properties and Solubility

This compound is a sulfonated cyanine (B1664457) dye featuring an alkyne group, making it an ideal reagent for labeling azide-modified biomolecules. The presence of two sulfonate (-SO₃⁻) groups significantly enhances its hydrophilicity, governing its solubility profile.

Solubility in Aqueous and Organic Solvents

The sulfonation of the cyanine core renders this compound highly soluble in aqueous solutions.[1][2][] This property is advantageous for bioconjugation reactions, as it often eliminates the need for organic co-solvents that can be detrimental to the structure and function of proteins and other biomolecules.[1][2] In contrast, non-sulfonated Cy5 alkyne exhibits poor water solubility and typically requires the use of organic solvents like DMSO or DMF to facilitate reactions in aqueous environments.[1][2][]

In addition to its high water solubility, this compound is also readily soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4][5][6][7]

Quantitative Solubility Data

While many suppliers describe the aqueous solubility as "high" or "very good," precise quantitative values are not always provided. However, for DMSO, a specific solubility has been reported.

SolventReported SolubilityNotes
Water High / Very GoodThe presence of two sulfonate groups ensures excellent solubility in aqueous buffers.[1][]
DMSO 50 mg/mL (71.24 mM)Ultrasonic agitation may be needed. It is recommended to use fresh, anhydrous DMSO.[8][9]
DMF SolubleOften listed as a suitable solvent alongside water and DMSO.[4][5][6][7]

Experimental Protocols

The following are generalized protocols for the preparation of this compound stock solutions and a basic click chemistry labeling reaction.

Preparation of Stock Solutions

In DMSO:

A common practice is to prepare a concentrated stock solution in anhydrous DMSO, which can then be stored for later use.

  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of the dye (MW: ~701.8 g/mol ), add approximately 142 µL of DMSO.

  • Vortex the solution until the dye is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[8][9]

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

In Water:

Due to its high water solubility, stock solutions can also be prepared directly in aqueous buffers.

  • Follow the same initial procedure as for DMSO, allowing the vial to reach room temperature.

  • Add the desired volume of nuclease-free water or a suitable reaction buffer (e.g., PBS, pH 7.4) to the vial.

  • Vortex thoroughly to ensure complete dissolution.

  • Prepare fresh or store aliquots at -20°C, protected from light. For long-term storage, consider sterile filtering the solution.

General Protocol for Click Chemistry Labeling of a Protein

This protocol outlines a basic workflow for labeling an azide-modified protein with this compound.

  • Prepare the Azide-Modified Protein: Dissolve the azide-containing protein in a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0) at a concentration of 1-10 mg/mL.

  • Prepare the Click-IT® Reaction Cocktail: In a separate tube, prepare the reaction cocktail by adding the components in the following order:

    • Reaction Buffer (e.g., PBS)

    • This compound (from stock solution, typically 2-10 molar excess relative to the protein)

    • Copper(II) Sulfate (CuSO₄) solution

    • Reducing Agent (e.g., Sodium Ascorbate) solution

  • Initiate the Reaction: Add the click-IT® reaction cocktail to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-90 minutes, protected from light.

  • Purification: Remove the unreacted dye and other reaction components by methods such as size exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or tangential flow filtration.

  • Characterization: Confirm the labeling by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and DiSulfo-Cy5 (around 646 nm).

Visualized Workflows and Pathways

Logical Workflow for Using this compound

G cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis reagent This compound (Solid) dissolve Dissolve in Water or DMSO reagent->dissolve stock Stock Solution (e.g., 10 mM) dissolve->stock mix Combine Reactants stock->mix azide_mol Azide-Modified Biomolecule azide_mol->mix catalyst Cu(I) Catalyst (CuSO4 + Reductant) catalyst->mix incubate Incubate at RT mix->incubate purify Purify Conjugate incubate->purify characterize Characterize (Spectroscopy, Gel, etc.) purify->characterize labeled_product Labeled Biomolecule characterize->labeled_product G cluster_reactants Reactants cluster_catalysis Catalysis alkyne This compound cycloaddition [3+2] Cycloaddition alkyne->cycloaddition azide Azide-Modified Molecule azide->cycloaddition CuSO4 Cu(II)SO4 Cu_I Cu(I) Ion CuSO4->Cu_I reductant Reducing Agent (e.g., Na Ascorbate) reductant->Cu_I Reduction Cu_I->cycloaddition Catalyzes product Stable Triazole Linkage (Labeled Molecule) cycloaddition->product

References

An In-depth Technical Guide to DiSulfo-Cy5 Alkyne (CAS: 1617497-19-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a highly water-soluble, far-red fluorescent probe designed for covalent labeling of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] Its two sulfonate groups impart excellent hydrophilicity, minimizing aggregation and non-specific binding, making it an ideal tool for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.[1][4] The Cy5 fluorophore exhibits intense and stable fluorescence in the far-red spectrum, a region with minimal autofluorescence from biological samples, thereby ensuring high signal-to-noise ratios in imaging and detection assays.[2][5] This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key applications of this compound.

Core Properties and Specifications

The physicochemical properties of this compound are critical for its application in biological systems. Key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 1617497-19-4[1][6][7]
Molecular Formula C₃₅H₄₀N₃NaO₇S₂[1][7]
Molecular Weight 701.8 g/mol [1][7]
Excitation Maximum (λex) ~646 nm[1]
Emission Maximum (λem) ~662 nm[1]
Extinction Coefficient ~271,000 cm⁻¹M⁻¹[1][8]
Fluorescence Quantum Yield (Φ) ~0.28[1]
Solubility Water, DMSO, DMF[1][2]
Storage Conditions -20°C, desiccated, protected from light[1][9]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for the labeling of an azide-modified biomolecule with this compound. Optimization may be required depending on the specific biomolecule and experimental context.

Materials:

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • This compound (CAS: 1617497-19-4)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA for aqueous solutions, TBTA for organic/aqueous mixtures)

  • Amine-free buffer (e.g., PBS, HEPES)

  • DMSO or DMF (for preparing stock solutions)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of the copper(I)-stabilizing ligand (e.g., THPTA) in deionized water.

    • Prepare a fresh 300 mM stock solution of sodium ascorbate (B8700270) in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with an appropriate volume of amine-free buffer.

    • Add the this compound stock solution to achieve the desired final concentration (typically a 2-10 fold molar excess over the azide).

    • Add the copper(I)-stabilizing ligand stock solution.

    • Add the CuSO₄ stock solution.

    • Vortex the mixture gently.

  • Initiation of the Click Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to initiate the cycloaddition.

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light. Longer incubation times may be necessary for complex biomolecules or lower concentrations.

  • Purification of the Labeled Biomolecule:

    • Remove the unreacted this compound and copper catalyst using an appropriate purification method.

      • Size-Exclusion Chromatography (Spin Columns): Ideal for rapid purification of proteins.

      • Dialysis: Suitable for larger proteins and removal of small molecules.

      • Ethanol Precipitation: Commonly used for oligonucleotides.[10]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for DiSulfo-Cy5).

Workflow for Labeling and Purification of a Protein

protein_labeling_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein mix Combine Reactants azide_protein->mix cy5_alkyne DiSulfo-Cy5 Alkyne cy5_alkyne->mix reagents CuSO4, Ligand, Ascorbate reagents->mix incubate Incubate (RT, 30-60 min) mix->incubate sec Size-Exclusion Chromatography incubate->sec free_dye Unreacted Dye & Catalyst (Waste) sec->free_dye Retention labeled_protein Purified Labeled Protein sec->labeled_protein Elution dol Determine DOL labeled_protein->dol

Protein Labeling and Purification Workflow

Signaling Pathway Visualization

This compound and similar fluorescent probes are instrumental in elucidating complex biological pathways. For instance, in a study by Very et al. (2024), the role of O-GlcNAcylation in controlling pro-fibrotic transcriptional regulatory signaling in myofibroblasts was investigated.[1] This pathway highlights how a metabolic modification can influence gene expression and cellular function, leading to fibrosis.

O-GlcNAcylation Control of Pro-Fibrotic Signaling

OGlcNAcylation_pathway cluster_input Metabolic Input cluster_modification Post-Translational Modification cluster_transcription Transcriptional Regulation cluster_output Cellular Response glucose Glucose hbp Hexosamine Biosynthesis Pathway glucose->hbp ogt OGT hbp->ogt UDP-GlcNAc oglc O-GlcNAcylation ogt->oglc Adds O-GlcNAc oga OGA oga->oglc Removes O-GlcNAc bnc2 BNC2 oglc->bnc2 tead4 TEAD4 oglc->tead4 complex BNC2/TEAD4/YAP1 Complex bnc2->complex tead4->complex yap1 YAP1 yap1->complex tf_stability Increased Stability & Functionality complex->tf_stability ecm Extracellular Matrix Gene Expression tf_stability->ecm Activates fibrosis Fibrosis ecm->fibrosis

O-GlcNAcylation Signaling in Fibrosis

This diagram illustrates that increased glucose metabolism leads to elevated O-GlcNAcylation, which in turn stabilizes a complex of transcription factors (BNC2, TEAD4) and a co-activator (YAP1).[1] This stabilization enhances their functionality, leading to increased expression of extracellular matrix genes and ultimately promoting fibrosis.[1]

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its excellent water solubility, high photostability, and far-red emission spectrum make it an invaluable reagent for a wide range of applications in cell biology, drug discovery, and diagnostics. The detailed protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to effectively incorporate this probe into their experimental workflows.

References

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001. This reaction's unparalleled efficiency, specificity, and biocompatibility have established it as an indispensable tool in drug discovery, chemical biology, and materials science. The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne with remarkable reliability and is often characterized by near-quantitative yields. This technical guide provides a comprehensive overview of the CuAAC reaction, including its underlying mechanism, quantitative data on reaction parameters, detailed experimental protocols, and troubleshooting strategies.

The Catalytic Cycle: A Mechanistic Overview

The CuAAC reaction proceeds through a multi-step catalytic cycle involving copper(I) as the active catalytic species. While the reaction is highly exothermic, a significant activation barrier necessitates the use of a catalyst, which can accelerate the reaction rate by a factor of up to 107 compared to the uncatalyzed thermal reaction. The generally accepted mechanism involves the formation of a copper acetylide intermediate, followed by coordination of the azide and subsequent cyclization.

The catalytic cycle can be summarized as follows:

  • Formation of the Copper(I) Acetylide: The cycle initiates with the coordination of the terminal alkyne to a copper(I) center. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper(I) acetylide complex.

  • Coordination of the Azide: The organic azide then coordinates to the copper acetylide intermediate.

  • Cyclization: A six-membered copper metallacycle is formed. This intermediate then undergoes rearrangement.

  • Protonolysis and Product Release: The resulting copper triazolide is protonated, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst, which can then enter a new catalytic cycle.

Recent studies suggest that the reaction kinetics are often second order with respect to the copper concentration, indicating that a binuclear copper intermediate may be the active catalytic species.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle cluster_reactants Reactants & Product Cu_I Cu(I) Catalyst Cu_Alkyne Cu(I)-Alkyne Complex Cu_I->Cu_Alkyne + R-C≡CH Cu_Acetylide Cu(I) Acetylide Cu_Alkyne->Cu_Acetylide - H+ Cu_Azide_Complex Cu(I)-Acetylide-Azide Complex Cu_Acetylide->Cu_Azide_Complex + R'-N3 Metallacycle Six-Membered Cu(III) Metallacycle Cu_Azide_Complex->Metallacycle Cyclization Cu_Triazolide Cu(I)-Triazolide Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->Cu_I + H+ - Triazole Product Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Alkyne Azide Azide (R'-N3) Azide->Cu_Azide_Complex

Figure 1: Catalytic cycle of the CuAAC reaction.

Quantitative Data Presentation

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of ligand, solvent, temperature, and catalyst loading. The following tables summarize quantitative data from various studies to provide a basis for reaction optimization.

Table 1: Comparison of Common Ligands for CuAAC

Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation and oxidation, and accelerating the reaction rate. Water-soluble ligands like THPTA and BTTAA are particularly important for bioconjugation reactions.

LigandStructureKey FeaturesReported Rate Constant (M⁻¹s⁻¹)Typical Yield
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)Tris(triazolylmethyl)amineFirst widely used ligand; effective but has low water solubility.~10 - 100>95%
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Hydroxylated tris(triazolylmethyl)amineHighly water-soluble; protects biomolecules from oxidative damage.~100 - 1000>95% (in aqueous media)
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Tris(triazolylmethyl)amine with a carboxylate groupExcellent water solubility and accelerates the reaction significantly.>1000>95% (in aqueous media)
BTTES (2,2',2''-(Benzene-1,3,5-triyltris(oxy))tris(N,N-bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)ethan-1-amine))Bulky tris(triazolylmethyl)amineHighly effective in organic solvents.Not widely reported>90%
Tris(2-benzimidazolylmethyl)amine Tris(benzimidazolylmethyl)amineSuperior under low catalyst loading and high substrate concentrations.Not widely reported>95%
Table 2: Effect of Solvent on CuAAC Reaction Yield

The choice of solvent can significantly impact the reaction rate and yield. While the CuAAC reaction is known for its tolerance to a wide range of solvents, certain solvents can promote or hinder the reaction.

SolventDielectric Constant (ε)Typical YieldNotes
Water / t-BuOH (1:1) ->95%A common solvent system for both small molecule and bioconjugation reactions.
DMSO 47.2>90%Good for dissolving a wide range of substrates; can also act as a ligand.
DMF 36.7>90%Similar to DMSO, a polar aprotic solvent that is effective for CuAAC.
Acetonitrile 37.570-90%Reaction rates can be slower compared to DMSO or DMF.
Dichloromethane (DCM) 9.1>95%Effective for organic synthesis, but not suitable for bioconjugations.
Glycerol 42.5>90%A green, sustainable solvent that can promote the reaction.
Table 3: Influence of Catalyst Loading and Temperature on CuAAC

The amount of copper catalyst and the reaction temperature are critical parameters for controlling the reaction rate and ensuring complete conversion.

Catalyst Loading (mol%)Temperature (°C)Typical Reaction TimeTypical YieldNotes
1 - 5Room Temperature (20-25)1 - 12 h>90%Standard conditions for many organic synthesis applications.
0.1 - 1Room Temperature (20-25)12 - 24 h80-95%Lower catalyst loading is desirable to minimize copper contamination.
0.5Room Temperature (20-25)5 min - 1 h>95%With highly active NHC-based polynuclear catalysts in neat conditions.
5706 hQuantitativeIn ethanol (B145695) for certain substrates.
21004 hQuantitativeIn water, demonstrating the effect of increased temperature.
StoichiometricRoom Temperature (20-25)1 - 4 h>90%Often used in bioconjugation to drive the reaction to completion at low concentrations.

Experimental Protocols

The following protocols provide detailed methodologies for performing the CuAAC reaction in both a standard organic synthesis setting and for bioconjugation applications.

Protocol 1: General Procedure for CuAAC in Organic Synthesis

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic molecules.

Materials:

  • Azide (1.0 eq)

  • Terminal Alkyne (1.0 - 1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (B8700270) (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

Procedure:

  • Dissolve Reactants: In a round-bottom flask, dissolve the azide and the terminal alkyne in the chosen solvent.

  • Prepare Catalyst and Reducing Agent Solutions: In separate vials, prepare a stock solution of CuSO₄·5H₂O in water and a fresh solution of sodium ascorbate in water.

  • Initiate the Reaction: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Monitor the Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: CuAAC for Bioconjugation of a Protein

This protocol provides a general guideline for labeling a protein containing an alkyne modification with an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Alkyne-modified protein (in a suitable buffer, e.g., phosphate (B84403) buffer, pH 7.4)

  • Azide-functionalized cargo molecule

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Ligand solution (e.g., 50 mM THPTA in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) solution (optional, to prevent oxidative damage)

Procedure:

  • Prepare Reactant Solution: In a microcentrifuge tube, dissolve the alkyne-modified protein in the appropriate buffer to a final concentration typically in the micromolar range. Add the azide-functionalized cargo molecule (usually in a slight excess).

  • Prepare Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and the accelerating ligand (e.g., THPTA). A 1:5 molar ratio of copper to ligand is often recommended. Let this mixture stand for a few minutes.

  • Add Scavenger (Optional): To the protein solution, add the aminoguanidine solution if oxidative damage to the protein is a concern.

  • Initiate the Reaction: Add the premixed copper-ligand solution to the protein mixture. Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours. Protect the reaction from light if using a light-sensitive cargo.

  • Purification: The labeled protein can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.

CuAAC_Workflow start Start prep_reactants Prepare Reactants (Azide & Alkyne) start->prep_reactants prep_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) start->prep_catalyst prep_reducing Prepare Fresh Sodium Ascorbate start->prep_reducing combine Combine Reactants prep_reactants->combine initiate Initiate Reaction (Add Catalyst & Reductant) prep_catalyst->initiate prep_reducing->initiate combine->initiate monitor Monitor Reaction Progress (TLC, LC-MS) initiate->monitor workup Reaction Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purify Product (Chromatography, etc.) workup->purify end End purify->end

Figure 2: General experimental workflow for a CuAAC reaction.

Troubleshooting Common Issues in CuAAC Reactions

While the CuAAC reaction is robust, several issues can arise, leading to low yields or incomplete reactions.

  • Catalyst Inactivation: The active Cu(I) species is susceptible to oxidation to the inactive Cu(II) state. This can be mitigated by using a fresh solution of sodium ascorbate, employing a stabilizing ligand, and deoxygenating the reaction mixture.

  • Poor Reagent Solubility: Ensure that both the azide and alkyne are fully dissolved in the chosen solvent system. For bioconjugation, the use of co-solvents like DMSO or DMF (up to 10%) can help solubilize hydrophobic molecules.

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling). This can be minimized by ensuring a sufficient concentration of the reducing agent and by using a stabilizing ligand.

  • Biomolecule Degradation: In bioconjugation, reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules. The use of ligands like THPTA and the addition of a scavenger like aminoguanidine can help protect the biomolecule.

  • Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst and inhibit the reaction. It is advisable to use non-coordinating buffers like phosphate or HEPES.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition has revolutionized the way chemists and biologists approach the synthesis of complex molecules and bioconjugates. Its high efficiency, broad functional group tolerance, and mild reaction conditions make it an invaluable tool for drug discovery and development. By understanding the underlying mechanism and carefully optimizing reaction parameters such as the choice of ligand, solvent, and catalyst concentration, researchers can harness the full potential of this powerful click reaction to accelerate their scientific endeavors.

The Ultimate Guide to DiSulfo-Cy5 Alkyne in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe, in the realm of bioorthogonal chemistry. We will delve into its properties, detail its use in labeling biomolecules, and provide comprehensive experimental protocols for its application in cellular imaging, proteomics, and drug development.

Introduction to this compound and Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] These reactions provide a powerful toolkit for selectively tagging and visualizing biomolecules in their natural environment. A cornerstone of bioorthogonal chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction that forms a stable triazole linkage between an alkyne and an azide (B81097).[3][][5]

This compound is a key reagent in this field. It is a derivative of the popular cyanine (B1664457) dye, Cy5, which exhibits bright fluorescence in the far-red region of the spectrum, minimizing autofluorescence from biological samples.[6][7] The "DiSulfo" modification refers to the presence of two sulfonate groups, which impart high water solubility to the molecule.[8][9] This is a critical feature for biological applications, preventing aggregation and non-specific binding. The terminal alkyne group serves as a handle for the CuAAC reaction, allowing for its covalent attachment to azide-modified biomolecules.[7][8]

Physicochemical and Spectroscopic Properties

Understanding the properties of this compound is crucial for its effective use in experimental design. The key characteristics are summarized in the table below.

PropertyValueReference
Molecular Weight ~701.8 g/mol [8]
Excitation Maximum (λex) ~646 nm[8]
Emission Maximum (λem) ~662 nm[8]
Extinction Coefficient ~271,000 cm⁻¹M⁻¹[8]
Fluorescence Quantum Yield ~0.28[8]
Solubility Water, DMSO, DMF[8]
Storage -20°C, protected from light[7][8]

Core Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications, from fundamental biological research to preclinical drug development.

Fluorescent Labeling of Biomolecules

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules. This enables researchers to track their localization, dynamics, and interactions within complex biological systems.

  • Proteins: Proteins can be metabolically labeled with azide-containing unnatural amino acids (e.g., azidohomoalanine, AHA) or enzymatically modified to introduce azide groups.[5] Subsequent reaction with this compound allows for the fluorescent tagging of newly synthesized proteins or specific protein populations.[5][10] This is invaluable for studying protein synthesis, turnover, and localization.

  • Oligonucleotides and DNA: Azide modifications can be incorporated into DNA and RNA strands during solid-phase synthesis.[11] this compound can then be used to fluorescently label these nucleic acids for applications in fluorescence in situ hybridization (FISH), DNA sequencing, and studying nucleic acid-protein interactions.[11]

  • Glycans: Metabolic labeling with azide-functionalized sugars allows for the visualization of glycans on the surface of cells and within organisms.[12] This has profound implications for studying glycosylation in health and disease, including cancer biology.

  • Lipids: Alkyne-modified lipid analogs can be incorporated into cellular membranes and subsequently labeled with azide-containing fluorescent dyes like DiSulfo-Cy5.[13]

Cellular and In Vivo Imaging

The far-red fluorescence of DiSulfo-Cy5 is well-suited for cellular and whole-animal imaging due to reduced light scattering and lower tissue autofluorescence at these wavelengths.[6][14][15]

  • Confocal Microscopy: Labeled biomolecules can be visualized with high resolution in fixed or living cells, providing insights into their subcellular localization and trafficking.[13][14]

  • Flow Cytometry: this compound is used to label specific cell populations for quantification and sorting based on the presence of an azide-tagged molecule.

  • In Vivo Imaging: The near-infrared emission of Cy5 allows for deep tissue penetration, enabling the non-invasive imaging of biological processes in living animals.[14][15][16] This is particularly relevant for preclinical studies in drug development, where the biodistribution and target engagement of a therapeutic can be monitored.[16]

Proteomics and Drug Discovery

In the field of proteomics, this compound is a valuable tool for identifying and quantifying proteins in complex mixtures.

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[17] An alkyne-functionalized probe can be used to label these enzymes, which are then detected by reaction with an azide-functionalized reporter like DiSulfo-Cy5.[17]

  • Target Identification and Engagement: In drug discovery, a small molecule inhibitor can be functionalized with an azide group.[18] After administration to cells or an organism, the drug-target complex can be visualized by "clicking" on this compound, confirming target engagement and providing information on the drug's localization.[18]

Experimental Protocols

The following sections provide detailed, generalized protocols for the most common applications of this compound. Note that optimization may be required for specific experimental systems.

General Workflow for CuAAC Labeling

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the core reaction for utilizing this compound. The general workflow involves the preparation of the azide-modified biomolecule, followed by the click reaction with the alkyne-functionalized dye.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis Azide_Biomolecule Azide-Modified Biomolecule Reaction_Mix Reaction Mixture: - Azide-Biomolecule - this compound - CuSO4 - Reducing Agent (e.g., Sodium Ascorbate) - Ligand (e.g., TBTA) Azide_Biomolecule->Reaction_Mix DiSulfo_Cy5 DiSulfo-Cy5 Alkyne DiSulfo_Cy5->Reaction_Mix Purification Purification Reaction_Mix->Purification Downstream Downstream Application Purification->Downstream

General workflow for CuAAC labeling.
Protocol for Labeling Azide-Modified Proteins in Solution

This protocol is suitable for labeling purified proteins that have been modified to contain azide groups.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • TBTA: Prepare a 50 mM stock solution in DMSO.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. Note: This solution should be prepared fresh.

  • Prepare the Click-IT® Reaction Cocktail:

    • In a microcentrifuge tube, combine the following reagents in the order listed. The volumes can be scaled as needed.

      • Deionized water

      • CuSO₄ (to a final concentration of 1-2 mM)

      • TBTA (to a final concentration of 1-2 mM)

      • Vortex to mix.

  • Labeling Reaction:

    • To your azide-modified protein solution, add the this compound stock solution to achieve a final concentration of 100-200 µM (a 10 to 20-fold molar excess over the protein is a good starting point).

    • Add the Click-IT® reaction cocktail to the protein solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst using a purification column appropriate for your protein size (e.g., a desalting column or size-exclusion chromatography).

  • Quantification:

    • Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and 646 nm (for DiSulfo-Cy5 concentration).

Protocol for Labeling Azide-Modified Oligonucleotides

This protocol describes the labeling of oligonucleotides containing an azide modification.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • DMSO

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • TBTA

  • Sodium ascorbate

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

  • Deionized water

  • Ethanol (B145695) or acetone (B3395972) for precipitation

  • HPLC or PAGE for purification

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Copper(II)-TBTA Stock: Dissolve 25 mg of CuSO₄·5H₂O in 10 mL of water. Dissolve 58 mg of TBTA in 11 mL of DMSO. Mix the two solutions. This gives a 10 mM solution in 55% DMSO.[11]

    • Sodium Ascorbate: 5 mM in water (prepare fresh).[19]

  • Reaction Setup:

    • Dissolve the azide-modified oligonucleotide in water.[11][19]

    • Add 2 M TEAA buffer to a final concentration of 0.2 M.[19]

    • Add DMSO to 50% of the final volume.[19]

    • Add the this compound stock solution to a final concentration that is 1.5 times the oligonucleotide concentration.[19]

    • Add the fresh 5 mM sodium ascorbate solution to a final concentration of 0.5 mM.[19]

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[11][19]

    • Add the 10 mM Copper(II)-TBTA stock to a final concentration of 0.5 mM.[19]

    • Flush the vial with inert gas and cap tightly.[11][19]

  • Incubation:

    • Vortex the mixture thoroughly and incubate at room temperature overnight, protected from light.[11][20]

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 2.5 volumes of cold ethanol and incubating at -20°C for 30 minutes.[19]

    • Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and air dry.

    • Further purify the labeled oligonucleotide by HPLC or PAGE.[20]

Protocol for Live Cell Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of or within living cells.

Live_Cell_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging Cell_Culture Culture cells and introduce azide label (e.g., metabolic labeling) Wash_Cells Wash cells with serum-free media Cell_Culture->Wash_Cells Add_Reagents Add labeling cocktail: - this compound - CuSO4 - Ligand - Sodium Ascorbate Wash_Cells->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Wash_Again Wash cells to remove unreacted reagents Incubate->Wash_Again Image_Cells Image cells using confocal microscopy Wash_Again->Image_Cells

Workflow for live cell imaging.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips, with azide-labeled biomolecules

  • Culture medium (serum-free for labeling)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Labeling Cocktail:

    • Prepare a fresh labeling cocktail in serum-free medium containing:

      • This compound (final concentration 5-25 µM)

      • CuSO₄ (final concentration 50-100 µM)

      • THPTA (final concentration 250-500 µM)

      • Sodium ascorbate (final concentration 2.5-5 mM)

  • Cell Labeling:

    • Wash the cells twice with pre-warmed serum-free medium.

    • Remove the medium and add the labeling cocktail to the cells.

    • Incubate for 5-30 minutes at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically.

  • Washing and Imaging:

    • Remove the labeling cocktail and wash the cells three times with complete culture medium.

    • Replace with fresh culture medium or an appropriate imaging buffer.

    • Image the cells using a confocal microscope with appropriate laser lines and filters for Cy5 (e.g., excitation at 633 nm or 647 nm, emission collected >660 nm).[6][7]

Conclusion and Future Outlook

This compound has established itself as an indispensable tool in the field of bioorthogonal chemistry. Its excellent water solubility, bright far-red fluorescence, and compatibility with the highly specific CuAAC reaction have enabled researchers to probe complex biological systems with unprecedented detail. The applications of this versatile molecule continue to expand, from fundamental studies of cellular processes to the development of novel diagnostic and therapeutic agents. As our ability to introduce bioorthogonal handles into specific biomolecules with greater precision grows, so too will the utility of this compound and similar fluorescent probes in unraveling the complexities of life at the molecular level. Future developments may focus on enhancing the quantum yield and photostability of such dyes, as well as developing multicolor bioorthogonal labeling strategies to simultaneously visualize multiple biological targets.

References

Methodological & Application

Application Notes: DiSulfo-Cy5 Alkyne for Protein Labeling via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly specific and efficient method for labeling biomolecules.[1][2] This bioorthogonal reaction enables the covalent conjugation of an alkyne-containing molecule to an azide-modified target with exceptional selectivity, even in complex biological mixtures.[3][4] The process involves two main steps: first, the introduction of an azide (B81097) handle onto the protein of interest, and second, the "click" reaction with an alkyne-functionalized reporter molecule.[1]

DiSulfo-Cy5 Alkyne is a fluorescent probe ideal for this application. As a derivative of the Cy5 dye, it offers bright and photostable fluorescence in the far-red spectrum (excitation/emission maxima ~650/670 nm), a region that minimizes background autofluorescence from biological samples.[5][6] The "DiSulfo" modification refers to two sulfonate groups that significantly increase the dye's water solubility, preventing aggregation and improving its utility in aqueous buffers common for protein experiments.[7]

These application notes provide a detailed protocol for labeling an azide-modified protein with this compound, including methods for protein purification and characterization of the final conjugate.

Principle of Labeling

The labeling strategy relies on a two-stage process. First, the protein of interest is functionalized with an azide group. A common method is to react the primary amines on lysine (B10760008) residues and the N-terminus with an amine-reactive N-hydroxysuccinimide (NHS) ester containing an azide moiety (e.g., Azido-NHS Ester).[1] Once the protein is "azido-tagged," it is ready for the click reaction.

The second stage is the CuAAC reaction, where the azide-modified protein is incubated with this compound in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270) or Tris(2-carboxyethyl)phosphine (TCEP).[1][8] A copper-chelating ligand, like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is included to stabilize the Cu(I) oxidation state and enhance reaction efficiency.[1][8][9] This reaction forms a stable triazole linkage, covalently attaching the DiSulfo-Cy5 dye to the protein.[2]

G cluster_0 Stage 1: Azide Functionalization cluster_1 Stage 2: Click Chemistry Labeling cluster_2 Stage 3: Purification & Analysis Protein Protein (with Lysine residues) AzidoProtein Azido-Modified Protein Protein->AzidoProtein Reaction at pH 8.3-9.0 AzidoNHS Azido-NHS Ester AzidoNHS->AzidoProtein LabeledProtein DiSulfo-Cy5 Labeled Protein AzidoProtein->LabeledProtein CuAAC Reaction AlkyneDye This compound AlkyneDye->LabeledProtein Catalyst Cu(I) Catalyst (CuSO₄ + Reductant + Ligand) Catalyst->LabeledProtein Purification Purification (e.g., Spin Column) LabeledProtein->Purification Final Purified Conjugate Purification->Final

Caption: Overall workflow for protein labeling with this compound.

Materials and Reagents

ReagentRecommended Stock ConcentrationStorage
Azide-Modified Protein1-10 mg/mL in PBS, pH 7.4-20°C or -80°C
This compound10 mM in anhydrous DMSO or water-20°C, desiccated, protected from light[9]
Copper(II) Sulfate (CuSO₄)20-50 mM in deionized waterRoom Temperature[1][8]
Sodium Ascorbate100-300 mM in deionized water (prepare fresh)Use immediately[8][9]
THPTA or TBTA Ligand10-100 mM in DMSO or water-20°C[1][8]
Phosphate-Buffered Saline (PBS)1X, pH 7.4Room Temperature
Spin Desalting ColumnsN/APer manufacturer's instructions
Elution Buffer (e.g., PBS)1X, pH 7.4Room Temperature

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Reaction

This protocol details the labeling of a previously azide-modified protein.

1. Preparation of Reagents:

  • Thaw all frozen reagents to room temperature just before use.

  • Prepare a fresh solution of sodium ascorbate in deionized water. As ascorbic acid solutions are prone to oxidation, they should be made immediately before the experiment.[9]

2. Reaction Setup:

  • The following protocol is based on a final reaction volume of 100 µL. Adjust volumes proportionally for different reaction sizes.

  • In a microcentrifuge tube, combine the following components in the order listed. Vortex briefly after each addition.

ComponentStock Conc.Volume to AddFinal Conc.Molar Excess (Example)
Azide-Modified Protein1 mg/mL (6.7 µM for 150 kDa protein)75 µL5 µM1x
This compound10 mM1 µL100 µM~20x
THPTA/TBTA Ligand20 mM5 µL1 mM-
Copper(II) Sulfate (CuSO₄)20 mM5 µL1 mM-
Sodium Ascorbate (fresh)100 mM4 µL4 mM-
PBS, pH 7.41Xto 100 µL--

Note: The optimal molar excess of the alkyne dye over the protein may need to be determined empirically but typically ranges from 10 to 100-fold.[1]

3. Incubation:

  • Incubate the reaction mixture for 30-60 minutes at room temperature.[8]

  • Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark drawer.

Protocol 2: Purification of Labeled Protein

Unreacted dye and reaction components must be removed for accurate downstream analysis. Spin column chromatography is a rapid and effective method for proteins >5 kDa.[10][11]

1. Column Preparation:

  • Prepare a spin desalting column according to the manufacturer's instructions. This typically involves snapping off the bottom closure, placing it in a collection tube, and centrifuging at ~1,500 x g for 1-2 minutes to remove the storage buffer.[6][11]

  • Equilibrate the column by washing it three times with 150-200 µL of elution buffer (e.g., PBS). Centrifuge at 1,500 x g for 1-2 minutes after each wash, discarding the flow-through.[10][11]

2. Sample Loading and Elution:

  • After the final wash, transfer the column to a fresh, clean collection tube.

  • Carefully load the entire labeling reaction mixture (~100-110 µL) onto the center of the compacted resin bed.[10][11]

  • Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains the purified, labeled protein. The smaller, unreacted this compound molecules and catalyst components remain in the column resin.[10]

3. Storage:

  • Store the purified protein conjugate at 4°C for short-term use or at -20°C for long-term storage. For long-term storage, consider adding a cryoprotectant like 20-30% glycerol.[6][11] Always protect the labeled protein from light.

Characterization of Labeled Protein

Calculating the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule. An optimal DOL is crucial for maximizing signal without causing fluorescence self-quenching. For Cy5, a typical DOL is between 2 and 4.[10]

1. Measure Absorbance:

  • Using a spectrophotometer, measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀, the absorbance maximum for Cy5).[6][10]

2. Calculate Concentrations:

  • The concentration of the DiSulfo-Cy5 dye is calculated using the Beer-Lambert law:

    • [Cy5] (M) = A₆₅₀ / ε_Cy5

      • Where ε_Cy5 (molar extinction coefficient for Cy5) = 250,000 M⁻¹cm⁻¹.[6]

  • The Cy5 dye also absorbs light at 280 nm, which interferes with the protein concentration measurement. A correction factor (CF) is needed to account for this. The CF for Cy5 is approximately 0.05.[6]

    • [Protein] (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

3. Calculate DOL:

  • DOL = [Cy5] / [Protein]

G cluster_inputs Reactants Input Azide-Protein + Alkyne-Dye Reaction Cu(I) Catalyzed Reaction Output Protein-Triazole-Dye Reaction->Output Forms Stable Triazole Linkage in_prot Azido-Protein in_prot->Reaction in_dye This compound in_dye->Reaction catalyst Cu(I) Catalyst catalyst->Reaction

Caption: Principle of the CuAAC "Click" Reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Labeling 1. Inefficient azide modification of the protein.1. Confirm successful azide incorporation via mass spectrometry or by using an alkyne-biotin probe followed by western blot. Ensure the Azido-NHS ester reaction was performed at pH 8.3-9.0.[12]
2. Inactive catalyst components.2. Use a freshly prepared solution of sodium ascorbate.[9] Ensure CuSO₄ and ligand solutions have not expired.
3. Presence of interfering substances.3. Ensure the protein buffer is free of chelators (e.g., EDTA) or other copper-binding substances.
Protein Precipitation 1. Over-labeling has increased protein hydrophobicity.1. Reduce the molar ratio of this compound to protein in the reaction. Aim for a lower DOL (2-4).[10]
2. Protein instability under reaction conditions.2. Decrease the incubation time or perform the reaction at 4°C overnight. Ensure the final DMSO concentration is low (typically <10%).[13]
High Background Signal 1. Incomplete removal of free dye.1. Repeat the purification step. For smaller proteins, consider dialysis against PBS with several buffer changes.[10]
2. Non-specific binding of the dye to the protein.2. While unlikely with click chemistry, ensure proper purification. The high specificity of the azide-alkyne reaction minimizes this issue.[2][14]

References

Labeling Peptides with DiSulfo-Cy5 Alkyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of peptides with fluorescent dyes is a cornerstone technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of peptides in a variety of applications, including receptor binding assays, cellular uptake studies, and in vivo imaging. DiSulfo-Cy5 alkyne is a bright, water-soluble, and pH-insensitive far-red fluorescent probe, making it an excellent choice for labeling peptides. Its alkyne functional group allows for highly specific and efficient conjugation to azide-modified peptides via "click chemistry," a class of bioorthogonal reactions that are rapid, high-yielding, and compatible with a wide range of functional groups found in biological systems.[1]

This document provides detailed application notes and protocols for the labeling of peptides with this compound using two primary click chemistry methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Choosing the Right Click Chemistry Approach: CuAAC vs. SPAAC

The selection between CuAAC and SPAAC depends on the specific experimental context, particularly the sensitivity of the peptide and the biological environment.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method offers very fast reaction kinetics and typically results in near-quantitative yields under optimized conditions.[1][2] It is often the preferred method for in vitro applications where speed and efficiency are paramount. However, the copper(I) catalyst can be cytotoxic, limiting its use in live-cell or in vivo studies.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach utilizes a strained cyclooctyne (B158145) (in place of a terminal alkyne on the dye) that reacts readily with an azide (B81097).[2] The absence of a copper catalyst makes SPAAC highly biocompatible and the method of choice for labeling in living systems.[2] While generally slower than CuAAC, SPAAC still offers high specificity and good yields.[2]

Quantitative Comparison of CuAAC and SPAAC

The following table summarizes the key quantitative differences between the two methods to aid in selecting the appropriate technique.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[2]High, catalyst-free and suitable for live systems.[2]
Reaction Kinetics Very fast (second-order rate constants typically 10² - 10³ M⁻¹s⁻¹). Reaction often complete within minutes to a few hours.[2]Fast, but generally slower than CuAAC (second-order rate constants range from 10⁻³ to 1 M⁻¹s⁻¹). Reaction times can range from 1 to 12 hours or longer.[2]
Reactants Terminal alkyne (e.g., this compound) and azide.Strained cyclooctyne (e.g., DBCO, BCN) and azide.
Specificity & Yield Generally high specificity and near-quantitative yields under optimized conditions.[2]High specificity and can achieve high yields, though sometimes lower than CuAAC.[2]

Experimental Protocols

Protocol 1: Labeling an Azide-Modified Peptide with this compound via CuAAC

This protocol provides a general guideline for the copper-catalyzed labeling of a peptide containing an azide group.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification supplies (e.g., HPLC system, C18 column)

Procedure:

  • Peptide and Dye Preparation:

    • Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mM.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.

  • Catalyst Preparation:

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified peptide solution

      • This compound stock solution (1.5 - 2 equivalents relative to the peptide)

      • THPTA stock solution (to a final concentration of 1 mM)

      • CuSO₄ stock solution (to a final concentration of 0.5 mM)

    • Vortex briefly to mix.

    • Initiate the reaction by adding the sodium ascorbate stock solution (to a final concentration of 5 mM).

    • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the DiSulfo-Cy5-labeled peptide from unreacted dye and catalyst components using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[3][4]

    • Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), for elution.[5]

    • Monitor the elution profile at 220 nm (for the peptide backbone) and ~650 nm (for DiSulfo-Cy5).

    • Collect the fractions containing the dual-absorbing peak corresponding to the labeled peptide.

  • Characterization and Quantification:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS). A successful conjugation will show an increase in mass corresponding to the this compound moiety.

    • Quantify the labeled peptide using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the peptide, if it contains aromatic residues) and ~650 nm (for the dye).

Protocol 2: Labeling a Peptide with DiSulfo-Cy5 via SPAAC

This protocol is for the copper-free labeling of an azide-modified peptide with a strained-alkyne derivative of DiSulfo-Cy5 (e.g., DiSulfo-Cy5-DBCO).

Materials:

  • Azide-modified peptide

  • DiSulfo-Cy5-DBCO (or other strained alkyne derivative)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification supplies (e.g., HPLC system, C18 column)

Procedure:

  • Peptide and Dye Preparation:

    • Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mM.

    • Prepare a stock solution of DiSulfo-Cy5-DBCO (e.g., 10 mM) in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified peptide solution with 1.5 - 3 equivalents of the DiSulfo-Cy5-DBCO stock solution.

    • Vortex the reaction mixture gently and incubate at room temperature or 37°C for 2-12 hours, protected from light. The reaction time will depend on the specific strained alkyne used.

  • Purification:

    • Purify the labeled peptide using RP-HPLC as described in Protocol 1.

  • Characterization and Quantification:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry.

    • Quantify the labeled peptide using UV-Vis spectrophotometry.

Application Example: G-Protein Coupled Receptor (GPCR) Internalization Assay

Fluorescently labeled peptides are invaluable tools for studying the internalization of GPCRs upon ligand binding.[3][6] This process is crucial for understanding receptor signaling and desensitization.

Signaling Pathway of a Peptide-Activated GPCR

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_Ligand DiSulfo-Cy5 Labeled Peptide GPCR GPCR (Inactive) Peptide_Ligand->GPCR 1. Binding GPCR_Active GPCR (Active) GPCR->GPCR_Active 2. Conformational Change G_Protein_Inactive G-Protein (GDP-bound) GPCR_Active->G_Protein_Inactive 3. Association G_Protein_Active G-Protein (GTP-bound) G_Protein_Inactive->G_Protein_Active 4. GDP/GTP Exchange Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein_Active->Effector 5. Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 6. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 7. Signal Transduction

Caption: A simplified signaling pathway of a G-protein coupled receptor (GPCR) activated by a peptide ligand.

Experimental Workflow for GPCR Internalization Study

Internalization_Workflow Start Start: Culture cells expressing the target GPCR Incubate Incubate cells with DiSulfo-Cy5 labeled peptide Start->Incubate Wash Wash cells to remove unbound peptide Incubate->Wash Fix Fix cells with paraformaldehyde Wash->Fix Stain Stain nuclei (e.g., with DAPI) and/or cell membranes Fix->Stain Image Acquire images using confocal microscopy Stain->Image Analyze Analyze images for peptide internalization (co-localization with intracellular vesicles) Image->Analyze

References

Revolutionizing Oligonucleotide Labeling: A Detailed Guide to DiSulfo-Cy5 Alkyne Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and diagnostics, the precise and efficient labeling of oligonucleotides is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of DiSulfo-Cy5 alkyne for labeling azide-modified oligonucleotides. Leveraging the power of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry, this method offers a robust and specific approach to fluorescently tagging DNA and RNA strands.

The core of this technique lies in the bio-orthogonal reaction between an alkyne group and an azide (B81097) group, forming a stable triazole linkage.[1][][3] This reaction is highly selective, proceeding with high efficiency under mild, aqueous conditions, and does not interfere with the native functional groups present in biomolecules.[1][] DiSulfo-Cy5, a water-soluble and bright far-red fluorescent dye, is an ideal candidate for this application, offering excellent photostability and a high extinction coefficient.[][5]

High-Efficiency Labeling through Click Chemistry

The copper(I)-catalyzed reaction between this compound and an azide-modified oligonucleotide results in a covalently labeled product. This process is known for its high efficiency, with studies reporting near-quantitative conversion to the desired labeled oligonucleotide.[6][7] The reaction is typically complete within a timeframe of 30 minutes to 4 hours at room temperature.[6]

Quantitative Analysis of Labeling Efficiency

While exact efficiency can vary based on specific reaction conditions and oligonucleotide sequences, the CuAAC reaction is consistently reported to achieve high yields. The following table summarizes expected outcomes based on available literature.

ParameterConditionExpected Labeling EfficiencyReference
Reactant Stoichiometry 2-5 equivalents of this compound per alkyne-modified oligonucleotide>95%[6]
Reaction Time 0.5 - 4 hours at room temperature or 37°CNear quantitative[6]
Catalyst System Copper(I) complex (e.g., CuSO₄ with a reducing agent like sodium ascorbate (B8700270) and a ligand like TBTA or BTTAA)High[1][8][9]
Oligonucleotide Type Single-stranded DNA (ssDNA), RNAHigh[]
Purification Method Ethanol (B145695) or acetone (B3395972) precipitation, spin column purificationHigh recovery of labeled oligo[1][6][8]

Experimental Protocols

Materials and Reagents
  • Alkyne-modified oligonucleotide

  • DiSulfo-Cy5 azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris((1-(β-carboxyethyl)-1H-1,2,3-triazol-4-yl)methyl)amine (BTTAA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2M, pH 7.0) or other suitable buffer

  • Nuclease-free water

  • Inert gas (Argon or Nitrogen)

  • Purification supplies (e.g., ethanol, acetone, spin columns)

Experimental Workflow Diagram

G prep 1. Prepare Stock Solutions mix 2. Mix Oligonucleotide and Dye prep->mix reagents 3. Add Reaction Reagents mix->reagents reaction 4. Incubate reagents->reaction purify 5. Purify Labeled Oligonucleotide reaction->purify quantify 6. Quantify and Verify purify->quantify

Figure 1. A streamlined workflow for the labeling of oligonucleotides using this compound.

Detailed Protocol for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific oligonucleotides and applications.

1. Preparation of Stock Solutions:

  • DiSulfo-Cy5 Azide: Prepare a 10 mM stock solution in DMSO. If precipitation occurs, gently warm the solution.[1]

  • Alkyne-Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 µM).

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.[8]

  • Ligand (BTTAA or TBTA): Prepare a 100 mM stock of BTTAA in water or a 10 mM stock of TBTA in 55% DMSO.[1][8]

  • Sodium Ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water. Ascorbic acid solutions are prone to oxidation and should be made fresh.[8][10]

2. Reaction Setup:

  • In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified oligonucleotide (1 equivalent)

    • Nuclease-free water to adjust the final volume

    • 2M TEAA buffer (pH 7.0) to a final concentration of 0.1-0.2 M[1][11]

    • DiSulfo-Cy5 azide stock solution (2-5 equivalents)[6]

  • Vortex the mixture gently.

3. Catalyst Preparation and Addition:

  • For BTTAA: In a separate tube, mix the 100 mM BTTAA stock and 20 mM CuSO₄ stock in a 3:1 molar ratio to prepare the catalyst complex.[8]

  • For TBTA: The 10 mM Copper(II)-TBTA stock in 55% DMSO can be used directly.[1]

  • Add the freshly prepared sodium ascorbate solution to the reaction mixture.

  • Immediately add the copper-ligand catalyst complex to the reaction mixture. The final concentration of copper is typically in the range of 1-5 mM.

4. Reaction Incubation:

  • Gently vortex the reaction mixture.

  • Incubate at room temperature or 37°C for 30 minutes to 4 hours, protected from light.[6] For sensitive biomolecules, shorter reaction times are preferable.

5. Purification of the Labeled Oligonucleotide:

  • Ethanol/Acetone Precipitation:

    • Add at least 4 volumes of cold acetone or 3 volumes of cold ethanol to the reaction mixture.[1][6]

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the oligonucleotide.

    • Carefully decant the supernatant.

    • Wash the pellet with cold 70% ethanol or acetone, and centrifuge again.

    • Air-dry the pellet and resuspend in a suitable buffer or nuclease-free water.

  • Spin Column Purification:

    • Use a commercially available oligonucleotide purification kit according to the manufacturer's instructions. This method is effective for removing unincorporated dye and reaction components.[8]

6. Quantification and Quality Control:

  • Determine the concentration of the labeled oligonucleotide using a spectrophotometer (e.g., NanoDrop). It is crucial to use an oligo-specific conversion factor and, for modified oligonucleotides, the microarray module if available, to correct for the dye's absorbance.[12][13]

  • Assess the purity by measuring the A260/A280 ratio, which should be approximately 1.8 for pure DNA.[14]

  • The labeling efficiency can be further analyzed by methods such as HPLC, mass spectrometry, or gel electrophoresis.[15]

The Chemical Pathway of Labeling

The underlying chemical transformation in this labeling protocol is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I). The copper(I) catalyst, generated in situ from copper(II) sulfate by a reducing agent like sodium ascorbate, significantly accelerates the reaction and ensures the regioselective formation of the 1,4-disubstituted 1,2,3-triazole linkage.[]

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Product Oligo_Alkyne Oligonucleotide-Alkyne Labeled_Oligo Labeled Oligonucleotide (Triazole Linkage) Oligo_Alkyne->Labeled_Oligo Dye_Azide DiSulfo-Cy5-Azide Dye_Azide->Labeled_Oligo Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu_I Ligand TBTA / BTTAA Ligand->Cu_I Stabilization Cu_I->Labeled_Oligo Catalysis

Figure 2. The chemical principle of CuAAC-mediated oligonucleotide labeling.

Troubleshooting Common Issues

IssuePossible CauseSuggested SolutionReference
Low Labeling Efficiency Inactive catalyst (oxidized copper or degraded ascorbate)Prepare fresh sodium ascorbate solution. Ensure proper storage of copper and ligand solutions. Degas the reaction mixture to remove oxygen.[8][10]
Impure or degraded oligonucleotide/dyeVerify the quality and concentration of starting materials.[14]
Suboptimal reaction conditionsOptimize reactant concentrations, temperature, and incubation time.[6]
Degradation of Oligonucleotide Presence of nucleasesUse nuclease-free water, tubes, and pipette tips.[14]
Harsh reaction or purification conditionsAvoid prolonged exposure to high temperatures or extreme pH.[16]
Difficulty in Purification Incomplete precipitationIncrease incubation time at low temperature or use a co-precipitant.[1]
Loss of sample on spin columnEnsure the correct binding buffer and ethanol concentrations are used as per the kit protocol.[8]
Inaccurate Quantification Interference from dye absorbanceUse a spectrophotometer setting that accounts for the dye's absorbance spectrum or use a dye-specific correction factor.[12][13]
Contamination with unincorporated dyeEnsure thorough purification of the labeled oligonucleotide.[14]

By following these detailed protocols and understanding the underlying principles, researchers can confidently and efficiently label oligonucleotides with this compound, paving the way for advanced applications in molecular biology, diagnostics, and therapeutics.

References

Application Notes and Protocols for DiSulfo-Cy5 Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and versatile method for the specific and efficient labeling of biomolecules.[1][2][3] This reaction's high efficiency, selectivity, and biocompatibility have made it an invaluable tool in various fields, including proteomics, genomics, and drug discovery.[3][4] The reaction forms a stable triazole linkage between an alkyne and an azide (B81097) functional group.[2] DiSulfo-Cy5 alkyne is a fluorescent probe ideally suited for this application. As a water-soluble cyanine (B1664457) dye, it possesses a high extinction coefficient and a good quantum yield, making it an excellent choice for sensitive detection in aqueous environments.[5][6] Its fluorescence in the far-red spectrum minimizes background autofluorescence from biological samples.[7][8]

These application notes provide a detailed protocol for the use of this compound in click chemistry reactions to label biomolecules such as proteins and oligonucleotides.

Physicochemical and Fluorescent Properties of this compound

A summary of the key properties of this compound is presented in the table below. This information is crucial for designing experiments and configuring detection instrumentation.

PropertyValueReference
Molecular Weight (K salt)717.94 g/mol [1]
Absorbance Maximum (λmax)649 nm[1]
Emission Maximum (λem)662 nm[1]
Extinction Coefficient (ε)271,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ)0.28[1]
Recommended Laser Line633 nm or 647 nm[8]
SolubilityWater, DMF, DMSO[1]

Experimental Protocols

The following protocols provide a general framework for the labeling of azide-modified biomolecules with this compound. Optimal conditions may vary depending on the specific biomolecule and experimental setup, and therefore, some optimization may be required.

Preparation of Stock Solutions

It is critical to prepare fresh stock solutions of the reducing agent (sodium ascorbate) for each experiment to ensure the highest reactivity.

ReagentStock ConcentrationSolventStorage
This compound10 mMDMSO or Water-20°C, protected from light
Azide-modified Biomolecule1-10 mM (or as appropriate)Aqueous buffer (e.g., PBS)-20°C or -80°C
Copper (II) Sulfate (CuSO₄)20 mMDeionized WaterRoom Temperature
Ligand (e.g., THPTA or TBTA)100 mM (THPTA in water) or 10 mM (TBTA in 55% DMSO)As specifiedRoom Temperature or -20°C
Sodium Ascorbate100 mMDeionized WaterPrepare fresh for each use
General Protocol for Labeling Azide-Modified Proteins

This protocol is a starting point for the labeling of proteins that have been modified to contain an azide group.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed. The volumes should be adjusted to achieve the desired final concentrations.

ReagentFinal ConcentrationNotes
Azide-modified Protein10-100 µMThe protein should be in a buffer free of primary amines (e.g., Tris) or EDTA. PBS is a suitable buffer.
This compound5-20 fold molar excess over the proteinThe optimal ratio should be determined empirically.
Ligand (e.g., THPTA)5-10 fold molar excess over CuSO₄THPTA is recommended for aqueous reactions.
Copper (II) Sulfate (CuSO₄)50-250 µMPre-complexing with the ligand for a few minutes before adding to the reaction is recommended.
Sodium Ascorbate10-20 fold molar excess over CuSO₄Add last to initiate the reaction.
  • Incubation: Mix the components gently by pipetting. Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification: Remove unreacted dye and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis.

General Protocol for Labeling Azide-Modified Oligonucleotides/DNA

This protocol is suitable for labeling oligonucleotides or DNA that have been synthesized or modified to contain an azide group.

  • Prepare the Reaction Mixture: In a pressure-tight vial, combine the following:

ReagentFinal Concentration / Amount
Azide-modified Oligonucleotide/DNA20-200 µM
This compound1.5-10 fold molar excess over the oligonucleotide
DMSO50% (v/v)
Triethylammonium acetate (B1210297) buffer (2M, pH 7.0)0.2 M
Copper-Ligand Complex (e.g., 10 mM Cu(II)-TBTA)0.5 mM
Ascorbic Acid0.5 mM
  • Degassing (Optional but Recommended): Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.

  • Initiate and Incubate: Add the ascorbic acid to initiate the reaction. Vortex the mixture thoroughly. If precipitation is observed, heating at up to 80°C for a few minutes may be necessary. Incubate at room temperature overnight, protected from light.

  • Purification: Precipitate the labeled oligonucleotide/DNA using standard ethanol (B145695) or acetone (B3395972) precipitation methods. The pellet can then be washed and resuspended. Further purification can be achieved by RP-HPLC or PAGE.

Visualizations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide Azide-modified Biomolecule Product DiSulfo-Cy5 Labeled Biomolecule (Stable Triazole Linkage) Azide->Product Alkyne DiSulfo-Cy5 Alkyne Alkyne->Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduction Cu_I->Product Catalysis Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization experimental_workflow start Start: Azide-modified Biomolecule & this compound prepare_reagents Prepare Stock Solutions (Dye, Catalyst, Reducing Agent) start->prepare_reagents click_reaction Perform Click Reaction (CuAAC) prepare_reagents->click_reaction purification Purify Conjugate (e.g., Size Exclusion Chromatography) click_reaction->purification analysis Analysis of Labeled Biomolecule (e.g., Fluorescence Imaging, MS) purification->analysis end End: Purified, Labeled Biomolecule analysis->end

References

Application Notes and Protocols: DiSulfo-Cy5 Alkyne for In Vivo Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for probing the dynamics of biomolecules in living organisms. This approach introduces a small, bioorthogonal chemical reporter, such as an alkyne group, into a specific class of biomolecules (e.g., proteins, glycans, lipids) through the cell's natural metabolic pathways. The incorporated alkyne then serves as a chemical handle for covalent attachment to a probe, such as the highly fluorescent and water-soluble DiSulfo-Cy5 azide (B81097), via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This methodology enables the sensitive and specific detection and visualization of newly synthesized or modified biomolecules in vivo, providing critical insights into biological processes in health and disease.

DiSulfo-Cy5 is a bright, water-soluble cyanine (B1664457) dye with fluorescence emission in the far-red spectrum, which is optimal for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[1] Its disulfonate groups enhance its hydrophilicity, making it suitable for systemic administration and reducing non-specific binding.[2][3][4] This document provides detailed protocols for in vivo metabolic labeling using an alkyne-functionalized metabolic precursor followed by detection with an azide-modified DiSulfo-Cy5, focusing on the labeling of prenylated proteins as a key application in drug development.

Data Presentation

The following tables summarize representative quantitative data from in vivo and in vitro metabolic labeling experiments. These data are provided to aid in experimental design and to offer expected outcomes.

Table 1: Biodistribution of a Cy5-Labeled Probe in Tumor-Bearing Mice

This table illustrates the typical biodistribution of a systemically administered Cy5-labeled targeting agent in a xenograft mouse model. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at 24 hours post-injection.

OrganMean %ID/g ± SD
Tumor10.5 ± 2.1
Blood2.1 ± 0.5
Heart1.5 ± 0.4
Lungs3.2 ± 0.8
Liver15.8 ± 3.5
Spleen2.5 ± 0.7
Kidneys28.9 ± 5.2
Muscle1.1 ± 0.3
Brain0.5 ± 0.1

Data are hypothetical and compiled based on typical findings in in vivo small animal imaging studies. Actual results may vary based on the specific probe, animal model, and imaging parameters.

Table 2: Quantification of Protein Prenylation by In-Gel Fluorescence

This table shows the relative fluorescence intensity of prenylated proteins in cultured cells metabolically labeled with an alkyne-isoprenoid analog, with and without treatment with a prenylation inhibitor. Data are normalized to a loading control.

Treatment GroupRelative Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Vehicle Control1.001.0
Alkyne-Isoprenoid Analog (10 µM)4.524.52
Alkyne-Isoprenoid Analog + Lovastatin (B1675250) (10 µM)8.758.75
Alkyne-Isoprenoid Analog + Prenyltransferase Inhibitor (5 µM)1.231.23

This data is representative of results obtained from in-gel fluorescence analysis of cell lysates after metabolic labeling and click chemistry.[2][5]

Experimental Protocols

Protocol 1: In Vivo Metabolic Labeling of Prenylated Proteins in Mice

This protocol describes the metabolic incorporation of an alkyne-modified isoprenoid analog into proteins in vivo, followed by systemic administration of DiSulfo-Cy5 azide and subsequent imaging. This method is particularly relevant for studying the effects of drugs targeting protein prenylation, such as farnesyltransferase inhibitors.

Materials:

  • Alkyne-isoprenoid analog (e.g., C15AlkOPP)[5]

  • DiSulfo-Cy5 Azide

  • Vehicle for injection (e.g., sterile PBS, DMSO/Cremophor EL/saline mixture)

  • Animal model (e.g., nude mice bearing tumor xenografts)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthetic (e.g., isoflurane)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Saline, sterile

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of the alkyne-isoprenoid analog in a suitable vehicle. The final concentration and dosing regimen should be optimized based on the specific analog and animal model.

    • For studies aiming to enhance probe incorporation, an HMG-CoA reductase inhibitor like lovastatin can be administered to reduce the endogenous pool of isoprenoids.[2]

    • Administer the alkyne-isoprenoid analog to the mice via an appropriate route (e.g., intraperitoneal injection) daily for 3-7 days to allow for metabolic incorporation into newly synthesized prenylated proteins.[6]

  • Preparation of DiSulfo-Cy5 Azide Injection Cocktail:

    • Prepare a stock solution of DiSulfo-Cy5 azide in sterile water or PBS.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of the copper-chelating ligand THPTA (e.g., 50 mM in water). THPTA helps to stabilize the Cu(I) oxidation state and reduce copper-mediated toxicity in vivo.[7][8][9]

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Immediately before injection, prepare the click chemistry reaction cocktail. In a sterile microfuge tube, mix the DiSulfo-Cy5 azide, CuSO₄, and THPTA solutions in the desired ratio (a 1:5 ratio of copper to ligand is common).[8] Add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state. The final volume and concentrations should be optimized for systemic injection.

  • In Vivo Click Reaction and Imaging:

    • Anesthetize the mice using isoflurane.

    • Administer the freshly prepared DiSulfo-Cy5 azide click chemistry cocktail via intravenous (tail vein) injection.

    • Perform whole-body fluorescence imaging at various time points (e.g., 1, 4, 24, and 48 hours) post-injection using an in vivo imaging system with appropriate filters for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).[1][10]

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mice.

    • Perfuse the animals with saline to clear the blood from the organs.

    • Dissect the major organs (tumor, liver, kidneys, spleen, lungs, heart, etc.).

    • Arrange the organs in the imaging chamber and acquire a final fluorescence image to quantify the biodistribution of the labeled proteins.[1]

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images to measure the average fluorescence intensity.

    • Quantify the signal and express it as radiant efficiency or as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: In-Gel Fluorescence Analysis of Metabolically Labeled Proteins

This protocol details the detection of metabolically labeled proteins in cell lysates or tissue homogenates using in-gel fluorescence after a click reaction with DiSulfo-Cy5 azide.

Materials:

  • Metabolically labeled cells or tissues from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • DiSulfo-Cy5 Azide

  • Copper(II) sulfate (CuSO₄)

  • THPTA

  • Sodium ascorbate

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Protein Extraction:

    • Harvest cells or homogenize tissues in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction:

    • In a microfuge tube, add a defined amount of protein lysate (e.g., 50 µg).

    • Add the DiSulfo-Cy5 azide, CuSO₄, THPTA, and sodium ascorbate from stock solutions to the lysate. The final concentrations should be optimized, but typical ranges are 50-100 µM for the dye, 1 mM for CuSO₄, 5 mM for THPTA, and 5 mM for sodium ascorbate.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • SDS-PAGE and In-Gel Fluorescence Imaging:

    • Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.

    • Resolve the proteins on an SDS-PAGE gel.

    • Image the gel using a fluorescence scanner with filters appropriate for Cy5.[2]

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands corresponding to the labeled proteins using densitometry software.

    • Normalize the signal to a loading control (e.g., Coomassie stain or an antibody against a housekeeping protein on a subsequent Western blot).

Visualizations

Signaling Pathway Diagram

Ras_Prenylation_Signaling_Pathway cluster_synthesis Isoprenoid Biosynthesis cluster_prenylation Protein Prenylation cluster_signaling Downstream Signaling HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP Farnesylated_Ras Farnesylated Ras FPP->Farnesylated_Ras FTase Geranylgeranylated_Rho Geranylgeranylated Rho Family GTPases GGPP->Geranylgeranylated_Rho GGTase Alkyne_Analog Alkyne-Isoprenoid Analog Ras_precursor Pro-Ras Alkyne_Analog->Ras_precursor FTase Farnesyl Transferase (FTase) Alkyne_Analog->FTase Lovastatin Lovastatin HMG-CoA Reductase HMG-CoA Reductase Lovastatin->HMG-CoA Reductase Ras_precursor->Farnesylated_Ras FTase Membrane Plasma Membrane Farnesylated_Ras->Membrane Membrane Localization Rho_precursor Pro-Rho Rho_precursor->Geranylgeranylated_Rho GGTase FTase->Farnesylated_Ras GGTase Geranylgeranyl Transferase (GGTase) GGTase->Geranylgeranylated_Rho FTI FTase Inhibitor FTI->FTase Raf Raf Membrane->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Ras Protein Prenylation and Signaling Pathway.

Experimental Workflow Diagram

InVivo_Metabolic_Labeling_Workflow cluster_animal_phase In Vivo Phase cluster_exvivo_phase Ex Vivo & Downstream Analysis cluster_data_analysis Data Analysis & Interpretation start Start: Animal Model (e.g., Tumor-bearing mouse) metabolic_labeling Metabolic Labeling: Administer Alkyne-Isoprenoid Analog (3-7 days) start->metabolic_labeling click_reaction In Vivo Click Reaction: Systemic injection of DiSulfo-Cy5 Azide Cocktail metabolic_labeling->click_reaction imaging Live Animal Imaging: Fluorescence imaging at multiple time points click_reaction->imaging euthanasia Euthanasia & Organ Harvest imaging->euthanasia exvivo_imaging Ex Vivo Organ Imaging: Quantify biodistribution euthanasia->exvivo_imaging lysate_prep Tissue Homogenization & Lysate Preparation euthanasia->lysate_prep quantification Quantification of Fluorescence Signal exvivo_imaging->quantification in_gel_analysis In-Gel Fluorescence Analysis: SDS-PAGE of labeled proteins lysate_prep->in_gel_analysis ms_analysis Proteomic Analysis: Enrichment & Mass Spectrometry lysate_prep->ms_analysis in_gel_analysis->quantification ms_analysis->quantification interpretation Biological Interpretation: Assess drug efficacy, biomarker discovery quantification->interpretation

Caption: Experimental Workflow for In Vivo Metabolic Labeling.

Logical Relationship Diagram

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Alkyne_Precursor Alkyne-labeled Metabolic Precursor Metabolic_Incorporation Metabolic Incorporation (In Vivo) Alkyne_Precursor->Metabolic_Incorporation DiSulfo_Cy5_Azide DiSulfo-Cy5 Azide Click_Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction) DiSulfo_Cy5_Azide->Click_Chemistry Animal_Model Animal Model Animal_Model->Metabolic_Incorporation Metabolic_Incorporation->Click_Chemistry Alkyne-tagged Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule of Interest Click_Chemistry->Labeled_Biomolecule Imaging_Data In Vivo & Ex Vivo Imaging Data Labeled_Biomolecule->Imaging_Data Proteomic_Data Quantitative Proteomic Data Labeled_Biomolecule->Proteomic_Data

Caption: Logical Relationship of Metabolic Labeling Components.

References

Application Notes: DiSulfo-Cy5 Alkyne for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a highly water-soluble, far-red fluorescent probe designed for the specific labeling of biomolecules within complex biological samples.[1][2][3] Its core structure consists of the robust and photostable Cyanine5 (Cy5) fluorophore, modified with two sulfonate groups and a terminal alkyne moiety. The sulfonate groups impart excellent aqueous solubility, minimizing aggregation and non-specific binding, which is critical for high-contrast imaging.[1][3][]

The terminal alkyne group enables covalent conjugation to azide-modified molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[5][6] This bioorthogonal reaction is highly specific and efficient, allowing for the precise attachment of the DiSulfo-Cy5 dye to proteins, nucleic acids, or glycans that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group.[5][7] With its far-red emission, DiSulfo-Cy5 minimizes autofluorescence from biological specimens, making it an ideal tool for high-sensitivity applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[8][9][10]

Technical Specifications

The physicochemical and spectral properties of this compound are summarized below. These characteristics make it compatible with standard laser lines (e.g., 633 nm, 647 nm) and filter sets for Cy5 or Alexa Fluor® 647.[2][8][10]

PropertyValueReference(s)
Excitation Maximum (λex)~646 - 649 nm[1][8][11]
Emission Maximum (λem)~662 - 671 nm[1][8][11]
Molar Extinction Coefficient~250,000 - 271,000 M⁻¹cm⁻¹[1][2][12]
Fluorescence Quantum Yield~0.2 - 0.28[1][12]
Molecular Weight~701.8 g/mol (Sodium Salt)[1]
SolubilityWater, DMSO, DMF[1][2]
StorageStore at -20°C, protect from light. Desiccate.[1][8]

Key Applications & Methodologies

The primary application of this compound is its use in CuAAC click chemistry to label azide-functionalized targets for visualization.

The Click Chemistry Reaction (CuAAC)

The CuAAC reaction forms a stable triazole linkage between the alkyne group on the DiSulfo-Cy5 dye and an azide group on the target molecule.[5] The reaction is catalyzed by Copper(I) ions, which are typically generated in situ from a Copper(II) source (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6][13] A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial in biological applications to protect cells from copper toxicity and accelerate the reaction.[6][14]

G cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne This compound Product Stable Triazole Linkage (Labeled Biomolecule) Alkyne->Product Azide Azide-Modified Biomolecule Azide->Product CuSO4 CuSO₄ (Cu²⁺) Cu1_complex Active Cu¹⁺-Ligand Complex CuSO4->Cu1_complex Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1_complex Ligand THPTA Ligand Ligand->Cu1_complex Stabilization Cu1_complex->Product Catalysis G cluster_prep Stage 1: Sample Preparation cluster_label Stage 2: Click Reaction Labeling cluster_image Stage 3: Imaging A Culture cells with an azide-modified precursor (e.g., Ac₄ManNAz) B Fix and permeabilize cells A->B C Prepare Click Reaction Mix: - this compound - CuSO₄ + THPTA Ligand - Sodium Ascorbate B->C Proceed to labeling D Incubate cells with reaction mix C->D E Wash to remove unbound dye D->E F Mount sample on slide (with antifade medium) E->F Proceed to imaging G Image using fluorescence microscope (Cy5 filter set) F->G H H G->H Data Analysis

References

Application Notes and Protocols for DiSulfo-Cy5 Alkyne in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DiSulfo-Cy5 alkyne for the fluorescent labeling and imaging of biomolecules in living cells. This far-red fluorescent probe, in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers a powerful tool for visualizing dynamic cellular processes with high specificity and minimal perturbation.

Introduction

This compound is a water-soluble and highly fluorescent cyanine (B1664457) dye functionalized with an alkyne group. Its excellent photostability, high extinction coefficient, and good quantum yield make it an ideal candidate for live-cell imaging applications. The di-sulfonated nature of the dye enhances its water solubility, which is advantageous for biological experiments.[1][2] The primary application of this compound in live-cell imaging involves its specific reaction with azide-modified biomolecules via CuAAC. This bioorthogonal reaction allows for the precise attachment of the fluorescent label to target molecules that have been metabolically, enzymatically, or chemically engineered to contain an azide (B81097) group.

Principle of Labeling

The core of this labeling strategy is the highly efficient and specific copper(I)-catalyzed reaction between the alkyne group of DiSulfo-Cy5 and an azide group on the target biomolecule. This reaction forms a stable triazole linkage, covalently attaching the fluorophore to the molecule of interest. To achieve this in a live-cell context, a two-step process is typically employed:

  • Metabolic or Enzymatic Incorporation of an Azide: Cells are incubated with a bio-orthogonal precursor molecule containing an azide group. This precursor is metabolized by the cell and incorporated into a specific class of biomolecules, such as proteins, glycans, or lipids.

  • Click Chemistry Reaction: Following the incorporation of the azide, the cells are treated with a reaction cocktail containing this compound, a copper(I) catalyst, and a stabilizing ligand to facilitate the click reaction and minimize cytotoxicity.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and its performance characteristics in live-cell imaging.

PropertyValueReference(s)
Excitation Maximum (λex) 646 nm[1]
Emission Maximum (λem) 662 nm[1]
Molar Extinction Coefficient 271,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield 0.28[1]
Solubility Water, DMSO, DMF[1][3]
Recommended Laser Line 633 nm or 647 nm[3]
pH Sensitivity Fluorescence is stable between pH 4 and 10[3]

Experimental Protocols

Here, we provide detailed protocols for two common applications of this compound in live-cell imaging: the visualization of newly synthesized proteins and the imaging of O-GlcNAcylated proteins.

Protocol 1: Imaging Newly Synthesized Proteins

This protocol describes the metabolic labeling of newly synthesized proteins with an azide-bearing amino acid analog, followed by fluorescent labeling with this compound.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reducing agent (e.g., Sodium ascorbate)

  • Live-cell imaging medium

Procedure:

  • Cell Culture: Culture mammalian cells on a suitable imaging dish (e.g., glass-bottom dish) to the desired confluency.

  • Metabolic Labeling:

    • Replace the normal culture medium with a methionine-free medium.

    • Incubate the cells for 1 hour to deplete intracellular methionine pools.

    • Replace the medium with a fresh methionine-free medium supplemented with L-azidohomoalanine (AHA) at a final concentration of 25-50 µM.

    • Incubate the cells for 4-8 hours to allow for the incorporation of AHA into newly synthesized proteins.[4]

  • Washing: Wash the cells twice with pre-warmed PBS to remove unincorporated AHA.

  • Click Reaction Cocktail Preparation (prepare fresh):

    • In a microcentrifuge tube, prepare the following reaction mixture. It is crucial to add the components in the specified order to prevent precipitation.

      • PBS

      • This compound (final concentration: 2-10 µM)

      • Copper(II) sulfate (CuSO₄) (final concentration: 50-100 µM)

      • THPTA (final concentration: 250-500 µM; maintain a 5:1 molar ratio with CuSO₄)[5]

      • Sodium ascorbate (B8700270) (final concentration: 2.5-5 mM)[5]

    • Gently mix the solution.

  • Labeling:

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate the cells for 10-30 minutes at 37°C, protected from light.[4]

  • Washing: Wash the cells three times with pre-warmed PBS to remove the click reaction components.

  • Imaging:

    • Replace the PBS with a live-cell imaging medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

    • To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[6][7][8]

Protocol 2: Imaging O-GlcNAcylated Proteins

This protocol details a chemoenzymatic method to label O-GlcNAc-modified proteins with an azide, followed by this compound labeling.[9]

Materials:

  • Mammalian cells of interest

  • Cell lysis buffer

  • UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

  • Engineered galactosyltransferase (e.g., Y289L-Gal-T1)

  • This compound and click chemistry reagents (as in Protocol 1)

Procedure:

  • Cell Culture and Lysis (for in vitro labeling):

    • Culture and harvest cells.

    • Lyse the cells in a suitable buffer to obtain a protein lysate.

  • Enzymatic Labeling:

    • To the cell lysate, add UDP-GalNAz and the engineered galactosyltransferase.

    • Incubate the reaction mixture to allow the enzymatic transfer of the azido-sugar to O-GlcNAc sites.

  • Click Reaction:

    • Perform the click chemistry reaction as described in Protocol 1 (steps 4 and 5) to label the azide-modified glycoproteins with this compound.

  • Analysis:

    • The labeled proteins can be visualized by in-gel fluorescence scanning or prepared for imaging if the labeling is performed on fixed and permeabilized cells.

For live-cell imaging of O-GlcNAcylation:

  • Metabolic Labeling: Incubate cells with a peracetylated azido-sugar (e.g., Ac₄GalNAz) which is cell-permeable and converted intracellularly to the corresponding UDP-azido-sugar for incorporation into glycans.

  • Follow steps 3-7 of Protocol 1 for the click reaction and imaging.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involved in the application of this compound.

metabolic_labeling_workflow cluster_cell Live Cell cluster_click Click Chemistry Metabolic_Precursor Azide-Modified Precursor (e.g., AHA, Ac4GalNAz) Cellular_Machinery Cellular Metabolic Pathways Metabolic_Precursor->Cellular_Machinery Uptake Target_Biomolecule Azide-Labeled Biomolecule (Protein, Glycan) Cellular_Machinery->Target_Biomolecule Incorporation Click_Reaction CuAAC Reaction (Cu(I), Ligand) Target_Biomolecule->Click_Reaction DiSulfo_Cy5 This compound DiSulfo_Cy5->Click_Reaction Labeled_Product Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Product Imaging Imaging Labeled_Product->Imaging Fluorescence Microscopy

Caption: Workflow for live-cell imaging using metabolic labeling and click chemistry.

o_glcnacylation_pathway Glucose Glucose Hexosamine_Biosynthesis Hexosamine Biosynthesis Pathway (HBP) Glucose->Hexosamine_Biosynthesis UDP_GlcNAc UDP-GlcNAc Hexosamine_Biosynthesis->UDP_GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT O_GlcNAcylated_Protein O-GlcNAcylated Protein OGT->O_GlcNAcylated_Protein Protein Nuclear or Cytoplasmic Protein Protein->OGT OGA O-GlcNAcase (OGA) O_GlcNAcylated_Protein->OGA OGA->Protein Removal of O-GlcNAc

Caption: The O-GlcNAc cycling pathway, a target for metabolic labeling.

Minimizing Cytotoxicity and Phototoxicity

A critical consideration in live-cell imaging is minimizing damage to the cells.

  • Copper Toxicity: The copper(I) catalyst used in CuAAC can be toxic to cells. To mitigate this, it is essential to use a copper-chelating ligand such as THPTA.[5] This ligand stabilizes the copper(I) oxidation state and reduces the generation of reactive oxygen species. Minimizing the concentration of copper and the incubation time of the click reaction cocktail is also crucial.[6] Recently, new reagents like InCu-Click have been developed to further reduce copper toxicity in live-cell applications.

  • Phototoxicity: Prolonged exposure to high-intensity excitation light can cause phototoxicity and photobleaching of the fluorophore. To minimize these effects:

    • Use the lowest possible laser power and exposure time.[7][8]

    • Optimize imaging conditions to reduce "illumination overhead" where the sample is illuminated without image acquisition.[7]

    • Consider using antifade reagents designed for live-cell imaging.

Conclusion

This compound is a versatile and powerful tool for live-cell imaging when combined with bioorthogonal click chemistry. Its favorable photophysical properties and high water solubility make it well-suited for a range of biological applications, from tracking newly synthesized proteins to visualizing post-translational modifications. By following optimized protocols and taking precautions to minimize cytotoxicity and phototoxicity, researchers can effectively utilize this probe to gain valuable insights into the dynamic processes of living cells.

References

Application Notes: Protocol for DiSulfo-Cy5 Alkyne Conjugation to Antibodies via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique for a multitude of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.[1][2][3] Traditional labeling methods, such as N-hydroxysuccinimide (NHS) ester chemistry, target primary amines on lysine (B10760008) residues, resulting in a random distribution of labels and potentially heterogeneous products.[4] This can sometimes interfere with the antibody's antigen-binding site, impacting its function.

Click chemistry offers a bioorthogonal and highly specific alternative for creating stable, well-defined antibody-dye conjugates.[5][6] This protocol details the use of strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry method, to conjugate DiSulfo-Cy5 alkyne to an antibody. The process involves two main stages: first, the introduction of an azide (B81097) group onto the antibody, and second, the reaction of the azide-modified antibody with a strained alkyne-bearing DiSulfo-Cy5 dye. This method ensures that labeling is efficient and less likely to compromise antibody affinity.[4]

Quantitative Data Summary

Successful antibody conjugation relies on optimizing key quantitative parameters. The following tables provide recommended starting points and essential data for calculation.

Table 1: Recommended Molar Ratios for Labeling Reactions

Reaction StepReagentsRecommended Molar Excess (Dye/Linker:Antibody)Notes
Antibody Modification Azide-NHS Ester : Antibody10:1 to 20:1The optimal ratio may vary depending on the antibody and desired degree of azide incorporation.
Conjugation Reaction This compound : Antibody2:1 to 5:1A lower excess is needed for the highly efficient click reaction. Higher ratios can lead to over-labeling.

Table 2: Key Spectrophotometric Data for Characterization

ParameterValueSource
Molar Extinction Coefficient (ε) of IgG ~210,000 M⁻¹cm⁻¹ at 280 nmStandard biochemical value
Molar Extinction Coefficient (ε) of Cy5 ~250,000 M⁻¹cm⁻¹ at ~650 nmTypical manufacturer value
Correction Factor (CF) for Cy5 at 280 nm ~0.05This value corrects for the dye's absorbance at 280 nm. It is dye-specific and should be confirmed with the manufacturer.
Optimal Degree of Labeling (DOL) 2 - 10A DOL in this range generally provides strong fluorescence without significant quenching or loss of antibody function.[7]

Experimental Protocols

This protocol is divided into four main parts: antibody preparation and azide modification, conjugation via SPAAC, purification of the conjugate, and characterization.

Part 1: Antibody Preparation and Azide Modification

This initial phase prepares the antibody for conjugation by ensuring it is in a suitable buffer and then chemically introduces the necessary azide functional groups.

Materials:

  • Antibody of interest (≥ 2 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Azido-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting spin columns (e.g., Sephadex G-25)

Methodology:

  • Antibody Buffer Exchange:

    • The antibody must be in an amine-free and azide-free buffer, such as PBS. Buffers containing Tris or glycine (B1666218) will interfere with the NHS ester reaction.[7][8]

    • If the antibody solution contains interfering substances (e.g., Tris, BSA, gelatin, or sodium azide), it must be purified.[3][9] Use a desalting spin column or dialysis to exchange the antibody into PBS, pH 7.4.

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[7]

  • Preparation of Azide-NHS Ester Stock Solution:

    • Immediately before use, dissolve the Azido-NHS ester in anhydrous DMSO to create a 10 mM stock solution. NHS esters are moisture-sensitive.[]

  • Antibody Modification Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM Azido-NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Azide Linker:

    • Purify the azide-modified antibody from the unreacted Azido-NHS ester using a desalting spin column equilibrated with PBS, pH 7.4. Follow the manufacturer's instructions for the column.[]

Part 2: this compound Conjugation (SPAAC Reaction)

This step uses the highly efficient and copper-free SPAAC reaction to covalently link the this compound dye to the azide-modified antibody. This protocol assumes the use of a strained alkyne, such as DBCO, for the DiSulfo-Cy5 moiety.

Materials:

  • Azide-modified antibody (from Part 1)

  • DiSulfo-Cy5-Alkyne (e.g., DiSulfo-Cy5-DBCO)

  • Anhydrous DMSO

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of DiSulfo-Cy5-Alkyne in anhydrous DMSO. Protect from light.

  • Conjugation Reaction:

    • Add a 2- to 4-fold molar excess of the DiSulfo-Cy5-Alkyne stock solution to the azide-modified antibody.[9]

    • The final concentration of DMSO in the reaction mixture should ideally be below 10%.[11]

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.[6][9]

Part 3: Purification of the Antibody-Dye Conjugate

Purification is essential to remove any unconjugated DiSulfo-Cy5 dye, which can cause high background fluorescence in downstream applications.

Materials:

  • Antibody-dye reaction mixture (from Part 2)

  • Desalting spin columns (e.g., Sephadex G-25) or appropriate size-exclusion chromatography (SEC) column

  • PBS, pH 7.4

Methodology:

  • Column Preparation:

    • Prepare a desalting spin column or SEC column according to the manufacturer's instructions, ensuring it is fully equilibrated with PBS, pH 7.4.[7]

  • Separation:

    • Load the reaction mixture onto the column.

    • Centrifuge the spin column or run the SEC column with PBS to separate the high-molecular-weight antibody-dye conjugate from the low-molecular-weight free dye.[]

    • The colored conjugate will elute first. Collect the purified conjugate.

Part 4: Characterization of the Conjugate

The final step is to determine the concentration of the conjugated antibody and the Degree of Labeling (DOL), which is the average number of dye molecules per antibody.

Materials:

  • Purified antibody-dye conjugate (from Part 3)

  • UV-Vis Spectrophotometer

Methodology:

  • Absorbance Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5 (~650 nm, Aₘₐₓ). Dilute the sample with PBS if necessary to ensure the absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).[7]

  • Calculation of Degree of Labeling (DOL):

    • Step 2a: Calculate the antibody concentration. Correct the A₂₈₀ reading for the dye's contribution.

      • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

      • Antibody Concentration (M) = Corrected A₂₈₀ / ε_antibody (Where CF is the dye's correction factor at 280 nm and ε_antibody is the molar extinction coefficient of the antibody, e.g., 210,000 M⁻¹cm⁻¹ for IgG).

    • Step 2b: Calculate the dye concentration.

      • Dye Concentration (M) = Aₘₐₓ / ε_dye (Where ε_dye is the molar extinction coefficient of DiSulfo-Cy5, e.g., 250,000 M⁻¹cm⁻¹).

    • Step 2c: Calculate the DOL.

      • DOL = Dye Concentration (M) / Antibody Concentration (M)

    • An optimal DOL is typically between 2 and 10.[7] Over-labeling can lead to fluorescence quenching and reduced antibody affinity.[7][]

  • Storage:

    • Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like glycerol (B35011) and storing at -20°C or -80°C.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical principles of the conjugation process.

G cluster_prep Antibody Preparation cluster_modify Azide Modification cluster_conjugate Click Conjugation cluster_purify Purification & Characterization start Start: Unconjugated Antibody buffer_exchange Buffer Exchange into PBS (Remove Tris, BSA, etc.) start->buffer_exchange add_azide Add Azide-NHS Ester buffer_exchange->add_azide incubate_azide Incubate (1-2h, RT) add_azide->incubate_azide purify_azide Purify Azide-Ab (Desalting Column) incubate_azide->purify_azide add_dye Add this compound purify_azide->add_dye incubate_dye Incubate (2h RT or O/N 4°C) add_dye->incubate_dye purify_final Purify Conjugate (Desalting Column) incubate_dye->purify_final characterize Characterize (Measure A280/Amax, Calc. DOL) purify_final->characterize end_node End: Purified Conjugate characterize->end_node

Caption: Experimental workflow for antibody conjugation.

G Ab Antibody (with Lysine-NH2) Ab_Azide Azide-Modified Antibody Ab->Ab_Azide Step 1: Modification (pH 7.4-8.5) Azide_NHS Azide-NHS Ester Azide_NHS->Ab_Azide Final_Conjugate Final Labeled Antibody Ab_Azide->Final_Conjugate Step 2: SPAAC Click Reaction (Copper-Free) Cy5_Alkyne This compound Cy5_Alkyne->Final_Conjugate p1 p2

Caption: Chemical principle of two-step antibody labeling.

References

Application Notes and Protocols: DiSulfo-Cy5 Alkyne for Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise surface functionalization of nanoparticles is paramount in the development of sophisticated platforms for drug delivery, diagnostics, and bioimaging. DiSulfo-Cy5 alkyne is a water-soluble, near-infrared fluorescent dye that offers a powerful tool for the stable and specific labeling of nanoparticles. Its two sulfonate groups enhance hydrophilicity, which can improve the colloidal stability of nanoparticles in biological media and reduce non-specific protein binding. The terminal alkyne group enables covalent conjugation to azide-functionalized nanoparticles via the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reaction.[1] This reaction is highly selective, proceeds under mild aqueous conditions, and is pH-insensitive (effective in a pH range of 4-11), making it ideal for modifying sensitive biological and nanoparticle systems.[2]

These application notes provide a comprehensive guide to the use of this compound for nanoparticle surface modification, including detailed experimental protocols, data presentation, and visual workflows to aid in the successful implementation of this technology.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for its effective application. The key characteristics are summarized in the table below.

PropertyValueReference
Molecular FormulaC₃₅H₄₀N₃NaO₇S₂[1]
Molecular Weight701.8 g/mol [1]
Excitation Maximum (λex)646 nm[1]
Emission Maximum (λem)662 nm[1]
Extinction Coefficient271,000 cm⁻¹M⁻¹[1]
Quantum Yield0.28[1]
SolubilityWater, DMSO, DMF[1]
Storage Conditions-20°C, protected from light[3]

Experimental Protocols

Protocol 1: Azide (B81097) Functionalization of Nanoparticles

Prior to conjugation with this compound, the nanoparticle surface must be functionalized with azide groups. The following is a general protocol for the azidation of amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, gold, or polymeric nanoparticles)

  • Azidoacetic acid N-hydroxysuccinimide ester (NHS-Azide)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification supplies (e.g., centrifuge, dialysis tubing, or size exclusion chromatography columns)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.

  • NHS-Azide Solution Preparation: Dissolve a 10-fold molar excess of NHS-Azide in a minimal amount of anhydrous DMF or DMSO.

  • Reaction: Add the NHS-Azide solution to the nanoparticle suspension.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing, protected from light.

  • Purification: Purify the azide-functionalized nanoparticles to remove unreacted NHS-Azide and byproducts. This can be achieved by repeated centrifugation and resuspension, dialysis, or size exclusion chromatography.

  • Characterization: Confirm the successful azide functionalization using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (look for the characteristic azide peak at ~2100 cm⁻¹).

Protocol 2: this compound Conjugation via CuAAC Click Chemistry

This protocol describes the covalent attachment of this compound to azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable Cu(I)-stabilizing ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Deionized water

  • Purification supplies

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

    • Prepare a stock solution of THPTA (e.g., 50 mM in deionized water).

  • Reaction Setup:

    • In a reaction tube, add the azide-functionalized nanoparticles suspended in the reaction buffer.

    • Add this compound to the nanoparticle suspension. A 2- to 5-fold molar excess of the alkyne over the estimated surface azide groups is recommended.

    • Add the THPTA ligand. A ligand-to-copper ratio of 2:1 to 5:1 is typically used to stabilize the Cu(I) catalyst and protect biomolecules from oxidation.[4]

    • Add the CuSO₄ solution.

  • Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing, protected from light.

  • Purification: Purify the DiSulfo-Cy5-conjugated nanoparticles to remove the copper catalyst, unreacted dye, and other reagents. This can be achieved through methods such as centrifugation, dialysis, or size exclusion chromatography. Repeat the washing steps until the supernatant is colorless.

  • Storage: Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C, protected from light.

Characterization of this compound Modified Nanoparticles

Successful surface modification should be confirmed by a suite of characterization techniques.

Characterization TechniquePurposeExpected Outcome
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and polydispersity index (PDI).An increase in hydrodynamic diameter is expected upon conjugation of this compound. The PDI should remain low, indicating a monodisperse sample. Note: The fluorescence of Sulfo-Cy5 may interfere with DLS measurements using a 633 nm laser.[5]
Zeta Potential Analysis To determine the surface charge of the nanoparticles.A change in zeta potential is indicative of successful surface modification. The direction and magnitude of the change will depend on the initial surface charge and the properties of the conjugated molecule.
UV-Vis Spectroscopy To confirm the presence of DiSulfo-Cy5 on the nanoparticles.The appearance of a characteristic absorbance peak for DiSulfo-Cy5 at ~646 nm in the spectrum of the purified nanoparticles.
Fluorescence Spectroscopy To confirm the fluorescence of the conjugated dye and to quantify the degree of labeling.Emission peak at ~662 nm when excited at ~646 nm. A calibration curve of the free dye can be used to estimate the concentration of conjugated dye. Note that fluorescence quenching can occur at high surface densities of the dye.[6]
Transmission Electron Microscopy (TEM) To visualize the size, morphology, and aggregation state of the nanoparticles.The core size and morphology of the nanoparticles should remain unchanged after surface modification.

Data Presentation

The following table provides representative data illustrating the expected changes in physicochemical properties of nanoparticles after surface modification with this compound. The exact values will vary depending on the nanoparticle type, size, and surface chemistry.

Table 1: Representative Physicochemical Properties of Bare and DiSulfo-Cy5-Conjugated Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Silica NP100 ± 50.12 ± 0.02+30 ± 3
Azide-Functionalized Silica NP102 ± 50.13 ± 0.02+25 ± 4
DiSulfo-Cy5-Silica NP108 ± 60.15 ± 0.03+21 ± 4
Amine-Functionalized Gold NP50 ± 20.18 ± 0.03+35 ± 4
Azide-Functionalized Gold NP52 ± 30.19 ± 0.03+30 ± 5
DiSulfo-Cy5-Gold NP58 ± 40.22 ± 0.04+24 ± 5

Visualizing the Workflow and Logic

Experimental Workflow for Nanoparticle Surface Modification

G cluster_0 Step 1: Azide Functionalization cluster_1 Step 2: Click Chemistry Conjugation cluster_2 Step 3: Characterization A Amine-Functionalized Nanoparticles B React with NHS-Azide A->B C Purification (Centrifugation/Dialysis) B->C D Azide-Functionalized Nanoparticles C->D G CuAAC Reaction D->G E This compound E->G F CuSO4, Sodium Ascorbate, THPTA F->G H Purification G->H I DiSulfo-Cy5 Labeled Nanoparticles H->I J DLS & Zeta Potential I->J K UV-Vis & Fluorescence Spectroscopy I->K L TEM I->L

Caption: Workflow for nanoparticle modification with this compound.

Logical Relationship of CuAAC Reaction Components

G cluster_reactants Reactants cluster_catalyst Catalytic System Azide_NP Azide-Functionalized Nanoparticle Product DiSulfo-Cy5 Labeled Nanoparticle (Stable Triazole Linkage) Azide_NP->Product Cycloaddition DS_Cy5 DiSulfo-Cy5 Alkyne DS_Cy5->Product CuSO4 CuSO₄ (Cu²⁺ Source) Ascorbate Sodium Ascorbate (Reducing Agent) CuSO4->Ascorbate Reduction Cu1 Cu¹⁺ (Active Catalyst) Ascorbate->Cu1 THPTA THPTA (Cu¹⁺ Stabilizing Ligand) THPTA->Cu1 Stabilization Cu1->Product Catalyzes

Caption: Components and logic of the CuAAC "click" reaction.

References

DiSulfo-Cy5 Alkyne: Application Notes and Protocols for Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of DiSulfo-Cy5 alkyne in copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. DiSulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye, making it an excellent choice for labeling and detecting biomolecules in aqueous environments.[1][2][3] Its alkyne functional group allows for covalent conjugation to azide-modified molecules with high specificity and efficiency.[4][5]

Introduction

Click chemistry, particularly the azide-alkyne cycloaddition, has become a cornerstone of bioconjugation due to its high efficiency, selectivity, and biocompatibility.[4][5] This reaction forms a stable triazole linkage between an alkyne and an azide.[4] this compound is a valuable reagent for introducing a fluorescent label to a wide range of biomolecules, including proteins, nucleic acids, and small molecules, for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Two primary methods are employed for the azide-alkyne cycloaddition:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to achieve fast reaction rates.[4][5] It is a robust and widely used technique for a variety of bioconjugation applications.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that relies on the high ring strain of cyclooctyne (B158145) derivatives (e.g., DBCO, BCN) to react with azides.[7] The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging and in vivo applications.[8][9]

Physicochemical and Spectroscopic Properties

Proper storage and handling of this compound are crucial for maintaining its integrity and performance.

PropertyValueReference
Molecular Weight 701.83 g/mol [10]
Solubility Water, DMSO, DMF[1][2]
Excitation Maximum (λex) 646 nm[2]
Emission Maximum (λem) 662 nm[2]
Molar Extinction Coefficient (ε) 271,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) 0.28[2]
Storage Conditions Store at -20°C in the dark. Can be transported at room temperature for up to 3 weeks.[1][11]

Reaction Workflows

The choice between CuAAC and SPAAC depends on the specific experimental requirements, particularly the tolerance of the biological system to copper.

G General Workflow for Azide-Alkyne Cycloaddition cluster_0 Reaction Choice cluster_1 Reactants cluster_2 Reaction cluster_3 Purification & Analysis CuAAC CuAAC Reaction_Mix Reaction Mixture CuAAC->Reaction_Mix + Cu(I) catalyst + Reducing Agent + Ligand SPAAC SPAAC SPAAC->Reaction_Mix + Strained Alkyne (e.g., DBCO-azide) DiSulfoCy5_Alkyne This compound DiSulfoCy5_Alkyne->Reaction_Mix Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Reaction_Mix Purification Purification Reaction_Mix->Purification Analysis Analysis Purification->Analysis

Caption: General workflow for labeling with this compound.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for labeling an azide-modified protein with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • DMSO or DMF (for dissolving this compound if not readily soluble in the reaction buffer)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the this compound Solution: Dissolve this compound in a minimal amount of DMSO or DMF and then dilute with the reaction buffer to the desired final concentration.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in order:

    • Azide-modified protein solution

    • This compound solution (typically 1.5 to 10-fold molar excess over the protein)

    • THPTA solution (to a final concentration of 250 µM)

    • CuSO₄ solution (to a final concentration of 50 µM)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 8-16 hours).[12]

  • Purification: Remove the unreacted this compound and other small molecules using a suitable purification method such as size-exclusion chromatography or dialysis.

  • Analysis: Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy and/or SDS-PAGE with fluorescence imaging.

G CuAAC Reaction Mechanism Alkyne This compound Triazole Stable Triazole Linkage (Labeled Biomolecule) Alkyne->Triazole Azide Azide-Modified Biomolecule Azide->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole Catalyzes G SPAAC Reaction Mechanism Strained_Alkyne DiSulfo-Cy5-DBCO Triazole Stable Triazole Linkage (Labeled Biomolecule) Strained_Alkyne->Triazole No Catalyst Azide Azide-Modified Biomolecule Azide->Triazole

References

Application Notes and Protocols for DiSulfo-Cy5 Alkyne Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of copper catalysts and ligands in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," for labeling biomolecules with DiSulfo-Cy5 alkyne. DiSulfo-Cy5 is a water-soluble, bright, and photostable cyanine (B1664457) dye, making it an excellent choice for fluorescent labeling of proteins, peptides, nucleic acids, and other biomolecules.

Introduction to this compound Click Chemistry

The click reaction is a highly efficient and specific bioorthogonal ligation reaction that forms a stable triazole linkage between an alkyne and an azide (B81097). In this context, a biomolecule functionalized with an azide group is reacted with this compound in the presence of a copper(I) catalyst. The choice of copper source and a stabilizing ligand is crucial for achieving high reaction efficiency, particularly in aqueous buffers used for biological samples.[1][2][3]

Key Features of this compound Click Chemistry:

  • High Specificity: The azide and alkyne groups are bioorthogonal and do not react with other functional groups present in biomolecules.[2]

  • High Yield: The reaction proceeds with high efficiency under mild conditions.

  • Biocompatibility: With the appropriate choice of ligands, the reaction can be performed in aqueous buffers with minimal damage to biomolecules.[4][5]

  • Versatility: Applicable to a wide range of biomolecules, including proteins, peptides, and nucleic acids.

Copper Catalysts and Ligands

The active catalyst in the click reaction is copper(I). As Cu(I) is unstable and can be easily oxidized to the inactive Cu(II) state, a reducing agent and a stabilizing ligand are essential.[3][5]

  • Copper Source: Copper(II) sulfate (B86663) (CuSO₄) is the most common and convenient source of copper.

  • Reducing Agent: Sodium ascorbate (B8700270) is widely used to reduce Cu(II) to the active Cu(I) state. It should be prepared fresh.[6][7]

  • Ligands: Ligands stabilize the Cu(I) oxidation state, increase reaction rates, and protect biomolecules from oxidative damage.[8][9] For aqueous bioconjugation, water-soluble ligands are highly recommended.

Comparison of Common Copper(I)-Stabilizing Ligands

The choice of ligand significantly impacts the reaction efficiency, especially in aqueous environments. Here is a comparison of commonly used ligands:

LigandKey CharacteristicsRecommended UseExpected Efficiency
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Highly water-soluble, accelerates reaction rates, and protects biomolecules from oxidative damage.[10][11]Recommended for all aqueous bioconjugations. High to Quantitative. Faster reaction rates compared to TBTA in aqueous media.[8]
TBTA (Tris(benzyltriazolylmethyl)amine)Effective in organic or mixed organic/aqueous solvents. Poorly soluble in purely aqueous solutions, which can lead to precipitation and lower yields.[10][12]Bioconjugation in the presence of organic co-solvents (e.g., DMSO).Moderate to High. Can be equivalent to THPTA in the presence of organic solvents.[12]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)A next-generation ligand with superior reaction acceleration compared to THPTA and TBTA.[8] Highly biocompatible.Demanding applications requiring very fast kinetics or low catalyst concentrations.Very High. Exhibits the highest catalytic activity among the compared ligands.[8]
BTTES (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethyl hydrogen sulfate)Similar to BTTAA, offers a good balance of reactivity and solubility.Applications where high reaction speed and biocompatibility are crucial.High. Faster than THPTA and TBTA.[8]

Experimental Protocols

This section provides detailed protocols for the this compound click reaction. It is recommended to optimize the conditions for each specific application.

Preparation of Stock Solutions
  • This compound: Prepare a 10 mM stock solution in an appropriate solvent such as water or DMSO. Store at -20°C, protected from light. The solubility of this compound is very good in water, DMF, and DMSO.[2]

  • Azide-Modified Biomolecule: Prepare a stock solution of your azide-functionalized protein, peptide, or nucleic acid in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7). Avoid buffers containing primary amines like Tris.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Ligand (THPTA recommended): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use . Ascorbic acid solutions are prone to oxidation.[13]

  • Aminoguanidine (B1677879) (Optional): Prepare a 100 mM stock solution in deionized water. Aminoguanidine can be added to protect proteins from modification by ascorbate oxidation byproducts.[6]

General Protocol for Labeling of Proteins/Peptides

This protocol is a starting point for labeling azide-modified proteins or peptides with this compound.

Reaction Conditions Summary:

ReagentFinal ConcentrationNotes
Azide-Modified Protein/Peptide2 - 50 µMOptimal concentration depends on the specific biomolecule.
This compound2- to 10-fold molar excess over the azideA higher excess may be needed for dilute protein solutions.
CuSO₄50 - 250 µMCan be optimized for each specific reaction.[1]
THPTA250 µM - 1.25 mMA 5:1 ligand-to-copper ratio is recommended.[6][7]
Sodium Ascorbate2.5 - 5 mMAdded last to initiate the reaction.
Aminoguanidine (Optional)1 mMRecommended for sensitive proteins.[6]
Reaction Buffer Phosphate buffer (pH 7.0 - 7.5)Avoid Tris buffers.
Temperature Room temperature
Reaction Time 1 - 4 hoursCan be monitored by HPLC or SDS-PAGE.

Step-by-Step Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer to the desired final volume and concentration.

  • Add the this compound stock solution to the reaction mixture to achieve the desired molar excess. Mix gently.

  • If using, add the aminoguanidine stock solution.

  • Prepare the catalyst premix: In a separate tube, mix the required volumes of the CuSO₄ and THPTA stock solutions.

  • Add the catalyst premix to the reaction mixture containing the biomolecule and dye. Mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Mix gently by inverting the tube or by brief vortexing.

  • Protect the reaction from light and incubate at room temperature for 1-4 hours. The reaction can be monitored for completion.

  • Proceed to the purification of the labeled biomolecule.

Purification of the Labeled Biomolecule

Purification is necessary to remove unreacted this compound, copper, and other reaction components.

  • Size-Exclusion Chromatography (SEC): This is the most common method for purifying labeled proteins and other large biomolecules. A Sephadex G-25 column is often used to separate the labeled biomolecule from smaller molecules.[4]

  • Dialysis: An effective method for removing small molecules from labeled proteins.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to purify labeled peptides and oligonucleotides, providing high purity.[13][14]

Visualization and Diagrams

Chemical Principle of the CuAAC Reaction

The following diagram illustrates the copper(I)-catalyzed cycloaddition between the this compound and an azide-modified biomolecule.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product DiSulfo-Cy5_Alkyne This compound Labeled_Biomolecule DiSulfo-Cy5 Labeled Biomolecule (Triazole Linkage) DiSulfo-Cy5_Alkyne->Labeled_Biomolecule Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Labeled_Biomolecule Cu(I) Cu(I) Catalyst Cu(I)->Labeled_Biomolecule catalyzes Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Cu(I) stabilizes

Caption: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Workflow

The diagram below outlines the general workflow for labeling a biomolecule with this compound via a click reaction.

G cluster_prep 1. Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_biomolecule Prepare Azide-Modified Biomolecule mix_reagents Combine Biomolecule, Dye, and Catalyst Premix prep_biomolecule->mix_reagents prep_reagents Prepare Stock Solutions (Dye, CuSO4, Ligand, Ascorbate) prep_reagents->mix_reagents initiate_reaction Initiate with Sodium Ascorbate mix_reagents->initiate_reaction incubation Incubate at Room Temp (1-4 hours) initiate_reaction->incubation purify Purify Labeled Biomolecule (SEC, Dialysis, or HPLC) incubation->purify analyze Characterize Labeled Product (Spectroscopy, SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for this compound labeling.

References

Application Notes and Protocols for Labeling Azide-Modified Glycans with DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes, including cell signaling, immunology, and pathogenesis. The study of these complex structures, a field known as glycobiology, has been significantly advanced by metabolic oligosaccharide engineering (MOE). This powerful technique utilizes the cell's own biosynthetic machinery to incorporate unnatural monosaccharides containing bioorthogonal chemical reporters, such as an azide (B81097) group, into glycan structures.[1][2][3]

These azide-modified glycans can then be covalently labeled with a complementary probe, such as an alkyne-functionalized fluorophore, through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[4][5] This application note provides detailed protocols for the use of DiSulfo-Cy5 alkyne, a water-soluble, far-red fluorescent dye, for the sensitive and specific labeling of azide-modified glycans via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6][7] The resulting fluorescently labeled glycans can be visualized and quantified using various analytical techniques, including fluorescence microscopy and flow cytometry.[4]

Principle of the Method

The labeling of azide-modified glycans with this compound is a two-step process:

  • Metabolic Labeling: Cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylglucosamine (Ac4GlcNAz), or N-azidoacetylgalactosamine (Ac4GalNAz).[3] The peracetyl groups enhance cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, and the azido-sugar is incorporated into the glycan biosynthesis pathways, resulting in the display of azide-functionalized glycans on the cell surface and within intracellular compartments.[4]

  • Click Chemistry Reaction: The azide-modified glycans are then covalently labeled with this compound. This reaction is a highly efficient CuAAC "click" reaction, where the terminal alkyne of DiSulfo-Cy5 reacts with the azide group on the modified glycans to form a stable triazole linkage.[4]

Quantitative Data Summary

The following tables summarize the key properties of this compound and provide recommended starting concentrations for the experimental protocols. Note that optimal conditions should be determined empirically for each specific cell type and experimental setup.

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC35H40N3NaO7S2[6]
Molecular Weight701.8 g/mol [6]
Excitation Maximum (Ex)646 nm[6]
Emission Maximum (Em)662 nm[6]
Extinction Coefficient271,000 cm-1 M-1[6]
Quantum Yield0.28[6]
SolubilityWater, DMSO, DMF[6][7]
Storage-20°C, protected from light[6]

Table 2: Recommended Starting Concentrations for Experimental Protocols

ReagentStock ConcentrationFinal ConcentrationIncubation TimeReference
Peracetylated Azido (B1232118) Sugar (e.g., Ac4ManNAz)10-50 mM in DMSO25-50 µM24-72 hours[4]
This compound1-10 mM in DMSO or water1-10 µM30-60 minutes[4]
Copper(II) Sulfate (B86663) (CuSO4)20 mM in water50 µM30-60 minutes[4]
Ligand (e.g., THPTA)100 mM in water2.5 mM30-60 minutes[4]
Reducing Agent (e.g., Sodium Ascorbate)100 mM in water (freshly prepared)10 mM30-60 minutes[4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars

This protocol describes the metabolic incorporation of azide groups into cellular glycans using a peracetylated azido sugar.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated azido sugar (e.g., Ac4ManNAz, Ac4GlcNAz, or Ac4GalNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere and enter logarithmic growth.

  • Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in sterile DMSO to a stock concentration of 10-50 mM.[4]

  • Metabolic Labeling: Add the azido sugar stock solution to the complete culture medium to achieve the desired final concentration (typically 25-50 µM).[4] A vehicle-only (DMSO) control should be included.

  • Incubation: Incubate the cells with the azido sugar-containing medium for 24-72 hours at 37°C in a humidified incubator with 5% CO2.[4] The optimal incubation time will depend on the cell type and the rate of glycan turnover.

  • Washing: After incubation, gently aspirate the medium and wash the cells three times with warm PBS to remove any unincorporated azido sugar. The cells are now ready for the click chemistry labeling reaction.

Protocol 2: Labeling of Azide-Modified Glycans with this compound via CuAAC

This protocol details the "click" reaction between azide-modified glycans and this compound for fluorescent visualization. This can be performed on live or fixed cells.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • DMSO or sterile water

  • Copper(II) sulfate (CuSO4)

  • Copper-chelating ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular staining)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 1-10 mM stock solution in sterile DMSO or water.

    • CuSO4: Prepare a 20 mM stock solution in sterile water.

    • Ligand (THPTA): Prepare a 100 mM stock solution in sterile water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in sterile water immediately before use .[4]

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order, mixing gently after each addition:

    • 867.5 µL PBS

    • 2.5 µL of 20 mM CuSO4 (final concentration: 50 µM)[4]

    • 25 µL of 100 mM THPTA (final concentration: 2.5 mM)[4]

    • 5 µL of 1-10 mM this compound (final concentration: 5-50 µM, optimize for your system)

    • 100 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 10 mM)[4]

  • Labeling Reaction:

    • Aspirate the wash buffer from the azide-labeled cells.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[4]

  • Washing and Fixation (for fixed-cell imaging):

    • Gently aspirate the reaction cocktail and wash the cells three times with PBS.[4]

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4]

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular staining):

    • If labeling intracellular glycans, permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations

Experimental_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Labeling cluster_analysis Analysis cell_culture Cell Culture azido_sugar Incubation with Peracetylated Azido Sugar cell_culture->azido_sugar wash1 Wash Cells azido_sugar->wash1 click_reaction Incubation with This compound and Click Reaction Cocktail wash1->click_reaction wash2 Wash and Fix Cells click_reaction->wash2 microscopy Fluorescence Microscopy wash2->microscopy flow_cytometry Flow Cytometry wash2->flow_cytometry

Caption: Experimental workflow for labeling azide-modified glycans.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Glycosylated Receptor (e.g., EGFR) ras Ras receptor->ras Ligand Binding raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Nuclear Translocation

Caption: Simplified MAPK/ERK signaling pathway.

Applications

The ability to fluorescently label glycans with this compound opens up numerous avenues for research and drug development:

  • Visualization of Glycan Localization: High-resolution imaging of the spatial distribution of glycans on the cell surface and within intracellular compartments.[4]

  • Monitoring Glycan Dynamics: Studying the biosynthesis, trafficking, and turnover of glycans in response to various physiological or pathological stimuli.

  • High-Throughput Screening: Quantifying changes in glycosylation patterns in response to drug candidates using flow cytometry.

  • Disease Diagnostics: Aberrant glycosylation is a hallmark of many diseases, including cancer.[4] This technique can be used to identify and characterize disease-specific glycan biomarkers.

Troubleshooting

ProblemPossible CauseSolution
No or low fluorescence signal Inefficient metabolic labeling.Optimize azido sugar concentration and incubation time. Ensure cell viability.
Incomplete click reaction.Use freshly prepared sodium ascorbate. Optimize reagent concentrations. Ensure proper mixing of the click cocktail.
Low abundance of target glycans.Consider using a more sensitive detection method or enriching for the glycoprotein (B1211001) of interest.
High background fluorescence Non-specific binding of the dye.Increase the number of wash steps. Include a blocking step (e.g., with BSA) before labeling.
Autofluorescence of cells or medium.Use a spectrally distinct fluorophore or appropriate filter sets. Use phenol (B47542) red-free medium for imaging.
Cell toxicity High concentration of copper or other reagents.Reduce the concentration of CuSO4 and other click reagents. Minimize incubation time. Use a copper-free click chemistry approach (e.g., SPAAC with a DBCO-functionalized dye) if toxicity persists.[8]

Conclusion

Metabolic labeling of glycans with azido sugars followed by click chemistry with this compound provides a robust and versatile platform for the study of glycosylation in a wide range of biological contexts. The detailed protocols and troubleshooting guide provided in this application note will enable researchers to successfully implement this powerful technique to advance our understanding of the critical roles of glycans in health and disease.

References

Application Notes and Protocols for Staining of DiSulfo-Cy5 Alkyne Labeled Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent staining of cells labeled with DiSulfo-Cy5 alkyne. This method utilizes the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to covalently attach the bright, far-red fluorescent DiSulfo-Cy5 dye to alkyne-modified biomolecules within a cellular context.[1][2][3] The di-sulfonated nature of this cyanine (B1664457) dye enhances its water solubility, making it an excellent choice for biological applications.[4][5]

The labeling process is initiated by metabolically incorporating an alkyne-containing analog of a specific biomolecule (e.g., an amino acid, sugar, or nucleoside) into cellular components. Subsequent reaction with an azide-modified DiSulfo-Cy5 dye via CuAAC enables sensitive and specific detection of these labeled molecules. This technique is a powerful tool for visualizing a wide range of cellular processes, including protein synthesis, glycosylation, and DNA replication.

Core Principles: The Click Chemistry Reaction

The staining protocol is based on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This click chemistry reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097).[1][2] Due to the bioorthogonal nature of the alkyne and azide functional groups, they do not react with other functional groups present in biological systems, ensuring high specificity of labeling.[1][6]

The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)). In practice, a source of Cu(II) (e.g., copper(II) sulfate, CuSO₄) is often used in combination with a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.[2] To improve the efficiency of the reaction and to chelate the copper ions, thereby reducing their potential cytotoxicity, a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is typically included.[2]

Key Reagents and Their Properties

ReagentPropertiesRole in Protocol
This compound Water-soluble, far-red fluorescent dye with an alkyne group. Excitation/Emission maxima around 646 nm / 662 nm.[4]The detection reagent that provides the fluorescent signal.
Azide-modified Biomolecule A biological molecule (e.g., amino acid, sugar) with an azide group, introduced metabolically into cells.The target for the click reaction.
Copper(II) Sulfate (CuSO₄) A source of copper ions.Precursor to the catalytically active Cu(I).
Sodium Ascorbate (B8700270) A reducing agent.Reduces Cu(II) to the active Cu(I) catalyst.[2]
THPTA or TBTA Copper-chelating ligands.Stabilizes the Cu(I) catalyst, enhances reaction rate, and reduces cytotoxicity.[2]

Experimental Protocols

Protocol 1: Staining of Fixed and Permeabilized Cells

This protocol is suitable for intracellular staining of alkyne-labeled biomolecules.

Materials:

  • Alkyne-labeled cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton™ X-100 in PBS

  • Click Reaction Buffer (prepare fresh):

    • 100 µM DiSulfo-Cy5 Azide

    • 1 mM CuSO₄

    • 5 mM Sodium Ascorbate (add just before use)

    • 100 µM THPTA

    • PBS

  • Hoechst or DAPI solution (for nuclear counterstain)

  • Mounting Medium

Procedure:

  • Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with 0.5% Triton™ X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Click Reaction: Prepare the Click Reaction Buffer. Add the sodium ascorbate immediately before use to initiate the reaction. Aspirate the wash buffer from the cells and add the Click Reaction Buffer. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each to remove unreacted reagents.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like Hoechst or DAPI according to the manufacturer's instructions.

  • Washing: Wash twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission ~650/670 nm) and the chosen counterstain.

Protocol 2: Staining of Live Cells

This protocol is designed for labeling cell surface components. The use of a copper-chelating ligand like THPTA is crucial to minimize cytotoxicity.

Materials:

  • Alkyne-labeled cells in culture medium

  • Pre-warmed cell culture medium

  • Live-Cell Click Reaction Buffer (prepare fresh):

    • 25 µM DiSulfo-Cy5 Azide

    • 50 µM CuSO₄

    • 250 µM THPTA

    • 2.5 mM Sodium Ascorbate (add just before use)

    • Serum-free culture medium

Procedure:

  • Preparation: Grow cells in an appropriate culture vessel.

  • Washing: Gently wash the cells twice with pre-warmed serum-free culture medium.

  • Click Reaction: Prepare the Live-Cell Click Reaction Buffer. Add the sodium ascorbate immediately before use. Aspirate the wash medium and add the Live-Cell Click Reaction Buffer to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Gently wash the cells three times with complete culture medium to quench the reaction and remove excess reagents.

  • Imaging: Image the live cells immediately using a fluorescence microscope equipped with a suitable environmental chamber.

Data Presentation

The following table summarizes typical concentrations and incubation times for different applications. Optimization may be required for specific cell types and experimental conditions.

ParameterFixed Cell StainingLive Cell StainingCell Lysate Labeling
DiSulfo-Cy5 Azide 5 - 100 µM5 - 50 µM2 - 40 µM[7]
CuSO₄ 0.1 - 2 mM25 - 100 µM1 mM
Sodium Ascorbate 1 - 10 mM0.5 - 5 mM5 mM
THPTA/TBTA 0.1 - 2 mM100 - 500 µM1 mM
Incubation Time 30 - 60 minutes5 - 30 minutes30 - 120 minutes
Temperature Room Temperature37°CRoom Temperature

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow

The general workflow for labeling and detecting biomolecules using this compound and click chemistry is depicted below.

G cluster_cell Cellular Environment cluster_exp Experimental Procedure cluster_analysis Analysis MetabolicLabeling Metabolic Labeling (Incorporate Alkyne Analog) LabeledBiomolecule Alkyne-Labeled Biomolecule MetabolicLabeling->LabeledBiomolecule Fixation Fixation & Permeabilization (Optional) LabeledBiomolecule->Fixation ClickReaction Click Reaction with DiSulfo-Cy5 Azide Fixation->ClickReaction Washing Washing Steps ClickReaction->Washing Imaging Fluorescence Microscopy Washing->Imaging DataAnalysis Data Analysis Imaging->DataAnalysis

Caption: General workflow for this compound staining.

Example Signaling Pathway: O-GlcNAcylation

Metabolic labeling with an azido-sugar, followed by a click reaction with an alkyne-fluorophore, is a common method to study protein O-GlcNAcylation, a dynamic post-translational modification involved in various signaling pathways. The diagram below illustrates the principle.

G cluster_pathway Cellular Signaling cluster_detection Detection via Click Chemistry UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Azido_Sugar Azido-Sugar Analog (e.g., Ac4GalNAz) Azido_Sugar->UDP_GlcNAc Metabolic Conversion GlcNAcylated_Protein O-GlcNAcylated Protein (with Azide) OGT->GlcNAcylated_Protein Adds Azido-Sugar OGA OGA Protein Target Protein OGA->Protein Removes Sugar Protein->OGT GlcNAcylated_Protein->OGA Signaling_Output Downstream Signaling & Cellular Response GlcNAcylated_Protein->Signaling_Output Fluorescent_Protein Fluorescently Labeled Protein DiSulfo_Cy5_Alkyne This compound DiSulfo_Cy5_Alkyne->Fluorescent_Protein Click Reaction

Caption: Detection of O-GlcNAcylated proteins using click chemistry.

References

DiSulfo-Cy5 Alkyne: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DiSulfo-Cy5 alkyne, a water-soluble, far-red fluorescent probe, for flow cytometry applications. This document details its use in click chemistry-based assays for sensitive and specific detection of cellular processes such as proliferation and metabolic activity.

Introduction

This compound is a highly versatile tool for biological research, enabling the covalent labeling of azide-modified biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as click chemistry. Its two sulfonate groups render it highly water-soluble, minimizing aggregation and non-specific binding in aqueous environments, which is particularly advantageous for flow cytometry. The Cy5 fluorophore exhibits bright fluorescence in the far-red spectrum, a region with low cellular autofluorescence, leading to an improved signal-to-noise ratio.

Key Applications in Flow Cytometry

  • Cell Proliferation Assays: In conjunction with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), this compound allows for the precise quantification of cell proliferation. EdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA. Subsequent click reaction with this compound fluorescently labels proliferating cells, which can then be analyzed by flow cytometry.

  • Metabolic Labeling: Cellular metabolism of various biomolecules, including glycans, proteins, and lipids, can be probed by introducing azide-modified metabolic precursors. This compound can then be used to fluorescently tag these molecules for quantitative analysis of metabolic activity at the single-cell level.

  • Multiplexing: The far-red emission of DiSulfo-Cy5 allows for its seamless integration into multicolor flow cytometry panels with minimal spectral overlap with fluorophores excited by blue and yellow-green lasers.

Quantitative Data

Table 1: Spectroscopic Properties of Sulfo-Cy5 Alkyne

PropertyValueReference
Excitation Maximum (λex)~647 nm[1]
Emission Maximum (λem)~663 nm[1]
Molar Extinction Coefficient (ε)251,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)0.28[][3]
SolubilityWater, DMSO, DMF[4]

Table 2: Recommended Laser and Filter Sets for Flow Cytometry

Laser LineEmission Filter
633 nm (HeNe)660/20 BP
640 nm (Red Diode)670/30 BP

Understanding the Stain Index

The Stain Index (SI) is a useful metric for quantifying the performance of a fluorophore in a specific flow cytometry application. It measures the ability to resolve a positively stained population from a negative control. A higher stain index indicates better separation. Researchers are encouraged to determine the stain index for this compound in their specific experimental system.

Stain Index Formula: [5][6]

SI = (MedianPositive - MedianNegative) / (2 * SDNegative)

Where:

  • MedianPositive = Median fluorescence intensity of the positively stained population

  • MedianNegative = Median fluorescence intensity of the negative (unstained) population

  • SDNegative = Standard deviation of the fluorescence of the negative population

Experimental Protocols

Protocol 1: Cell Proliferation Assay using EdU and this compound

This protocol describes the detection of proliferating cells by flow cytometry using EdU incorporation followed by a click reaction with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • This compound

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM)

  • Reducing Agent (e.g., 100 mM sodium ascorbate, freshly prepared)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • EdU Labeling:

    • Culture cells to the desired density.

    • Add EdU to the culture medium at a final concentration of 10-50 µM.

    • Incubate for a period appropriate for the cell type and experimental design (e.g., 2 hours for actively dividing cells).

  • Cell Harvest and Fixation:

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in Fixation Buffer and incubate for 15 minutes at room temperature.

    • Wash cells twice with PBS.

  • Permeabilization:

    • Resuspend the fixed cells in Permeabilization Buffer and incubate for 20 minutes at room temperature.

    • Wash cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each sample (e.g., 1 million cells in 100 µL), mix the following in order:

      • 94 µL Click Reaction Buffer

      • 2 µL this compound (from a 1 mM stock in DMSO)

      • 2 µL CuSO₄ solution

      • 2 µL freshly prepared reducing agent

    • Resuspend the permeabilized cells in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash cells twice with PBS.

    • Resuspend cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the samples on a flow cytometer using the appropriate laser and filter set for DiSulfo-Cy5.

Protocol 2: Metabolic Labeling of Cell Surface Glycans

This protocol provides a general framework for labeling cell surface glycans with an azide-modified sugar analog, followed by detection with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz, for sialic acid labeling)

  • Phosphate-Buffered Saline (PBS)

  • Click reaction components (as in Protocol 1)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Metabolic Labeling:

    • Culture cells in medium supplemented with the azide-modified sugar precursor (e.g., 25-50 µM Ac₄ManNAz).

    • Incubate for 1-3 days to allow for metabolic incorporation into cell surface glycans.

  • Cell Harvest:

    • Harvest cells and wash twice with PBS.

  • Click Reaction (on live cells):

    • Prepare the click reaction cocktail as described in Protocol 1.

    • Resuspend the live cells in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash cells twice with PBS.

    • Resuspend cells in a suitable buffer for flow cytometry.

    • Analyze the samples on a flow cytometer.

Visualizations

G Experimental Workflow: Cell Proliferation Assay cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry Reaction cluster_3 Data Acquisition A Seed and culture cells B Add EdU to culture medium A->B C Incubate for DNA incorporation B->C D Harvest and wash cells C->D E Fix cells with PFA D->E F Permeabilize cells E->F G Prepare Click Reaction Cocktail (this compound, CuSO4, Reductant) F->G H Incubate cells with cocktail G->H I Wash cells H->I J Resuspend in FACS buffer I->J K Analyze on Flow Cytometer (640 nm laser, ~670 nm emission) J->K

Caption: Workflow for detecting cell proliferation using EdU and this compound.

G Signaling Pathway: O-GlcNAcylation and Nutrient Sensing Glucose Glucose HBP Hexosamine Biosynthetic Pathway (HBP) Glucose->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc Click_Chemistry Click Chemistry with This compound HBP->Click_Chemistry Incorporates Azide OGT OGT UDP_GlcNAc->OGT Protein_OGlcNAc O-GlcNAcylated Protein OGT->Protein_OGlcNAc Adds O-GlcNAc OGA OGA Protein Substrate Protein (Ser/Thr) OGA->Protein Removes O-GlcNAc Protein->OGT Protein_OGlcNAc->OGA Signaling Downstream Signaling (e.g., Insulin Signaling, Transcription) Protein_OGlcNAc->Signaling Metabolic_Labeling Metabolic Labeling with Azido-Sugar (e.g., Ac4GlcNAz) Metabolic_Labeling->HBP Competes with natural sugars Flow_Cytometry Flow Cytometry Analysis Click_Chemistry->Flow_Cytometry Fluorescent Detection

Caption: O-GlcNAcylation pathway as a nutrient sensor, detectable by metabolic labeling.

References

Application Notes and Protocols for DiSulfo-Cy5 Alkyne in Super-Resolution Microscopy (STORM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent dye that has emerged as a powerful tool for super-resolution microscopy, particularly for Stochastic Optical Reconstruction Microscopy (STORM). Its excellent photophysical properties, combined with the versatility of click chemistry, make it an ideal candidate for high-density, specific labeling of biomolecules in complex cellular environments. The addition of two sulfonate groups enhances its water solubility, which is advantageous for biological labeling in aqueous buffers without the need for organic co-solvents.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in STORM imaging.

The core principle of STORM relies on the stochastic switching of individual fluorophores between a fluorescent "on" state and a dark "off" state.[4][5] Cyanine dyes like Cy5 are well-suited for STORM because they can be induced to "blink" in the presence of specific imaging buffers containing reducing agents.[6][7] The alkyne group on DiSulfo-Cy5 allows for its covalent attachment to azide-modified biomolecules via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[3][8][9][10] This bioorthogonal labeling strategy enables the precise targeting of proteins, nucleic acids, and other cellular components for subsequent nanoscale imaging.

Fluorophore Properties and Quantitative Data

The selection of a suitable fluorophore is critical for successful STORM imaging. Key parameters include a high photon output per switching event for precise localization and a low duty cycle (the fraction of time the fluorophore is in the "on" state) to ensure that only a sparse subset of fluorophores is active at any given time.[5] this compound shares spectral properties with other Cy5 derivatives, which are among the best-performing dyes for STORM.[11]

Table 1: Photophysical and Chemical Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)646 nm[3]
Emission Maximum (λem)662 nm[3]
Molar Extinction Coefficient~271,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield~0.28[3]
Molecular Weight~701.8 g/mol [3]
SolubilityWater, DMSO, DMF[3][9]
Reactive GroupAlkyne[2][3]

Table 2: Recommended Laser Lines for DiSulfo-Cy5 in STORM

Laser TypeWavelengthPurposeReference(s)
Red Laser633 nm, 647 nmExcitation and switching to the dark state[7][9]
Violet/UV Laser405 nmReactivation from the dark state (optional)[12]

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Azide-Modified Proteins in Fixed Cells

This protocol describes the labeling of azide-containing proteins in fixed cells with this compound for subsequent STORM imaging. The azide (B81097) functionality can be introduced metabolically by incubating cells with an azide-modified precursor (e.g., an amino acid or sugar analog).

Materials:

  • Fixed cells containing azide-modified proteins on coverslips

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., 0.1% BSA in PBS)

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells grown on coverslips with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a final volume of 200 µL:

      • 150 µL of PBS

      • 10 µL of 20 mM CuSO₄ solution

      • 10 µL of 100 mM THPTA solution

      • 20 µL of this compound (from a 10 mM stock in DMSO or water) to a final concentration of 1-5 µM.

      • 10 µL of 300 mM sodium ascorbate solution (add last to initiate the reaction).

    • Vortex the solution briefly to mix.

    • Incubate the coverslips with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with wash buffer.

    • Wash three times with PBS.

    • Mount the coverslip on a microscope slide with a STORM imaging buffer.

Protocol 2: STORM Imaging of DiSulfo-Cy5 Labeled Samples

This protocol outlines the general procedure for acquiring STORM data from samples labeled with DiSulfo-Cy5. The composition of the imaging buffer is crucial for inducing the blinking of the fluorophore.

Materials:

  • Labeled cells on a microscope slide

  • STORM imaging buffer:

    • Base buffer: 10 mM Tris-HCl (pH 8.0) with 50 mM NaCl

    • Oxygen scavenging system:

      • Glucose oxidase (e.g., 0.5 mg/mL)

      • Catalase (e.g., 40 µg/mL)

      • 10% (w/v) Glucose

    • Reducing agent (thiol):

      • 10-100 mM β-mercaptoethanol (BME) or mercaptoethylamine (MEA)

Procedure:

  • Microscope Setup:

    • Use a super-resolution microscope equipped for STORM.

    • Ensure the appropriate laser lines (e.g., 647 nm for excitation and 405 nm for reactivation) are available and aligned.

  • Image Acquisition:

    • Mount the sample on the microscope stage.

    • Add the freshly prepared STORM imaging buffer to the sample.

    • Illuminate the sample with the 647 nm laser at a high power density to switch most of the DiSulfo-Cy5 molecules to a dark state.

    • Acquire a time series of images (typically 10,000 to 100,000 frames) at a high frame rate.

    • During acquisition, a low-power 405 nm laser can be used to reactivate the fluorophores from the dark state back to the emissive state, thereby controlling the density of single-molecule events per frame.

  • Data Analysis:

    • Process the raw image stack using appropriate STORM analysis software.

    • The software will identify and localize the single-molecule blinking events in each frame with sub-diffraction precision.

    • Reconstruct the final super-resolved image from the list of localizations.

Diagrams

G cluster_labeling CuAAC Labeling Workflow Azide_Protein Azide-Modified Protein Labeled_Protein DiSulfo-Cy5 Labeled Protein Azide_Protein->Labeled_Protein Click Reaction DiSulfo_Cy5 DiSulfo-Cy5 Alkyne DiSulfo_Cy5->Labeled_Protein Catalyst Cu(I) Catalyst (CuSO4 + Na-Ascorbate + Ligand) Catalyst->Labeled_Protein

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling Workflow.

G S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (647 nm) S1->S0 Fluorescence (662 nm) Dark_State Dark State S1->Dark_State Thiol Adduct Formation Dark_State->S0 Reactivation (405 nm or thermal)

Caption: Photoswitching Mechanism of DiSulfo-Cy5 in STORM.

G cluster_workflow STORM Experimental Workflow Sample_Prep Sample Preparation (Fixation, Permeabilization) Labeling CuAAC Labeling with This compound Sample_Prep->Labeling Imaging STORM Imaging (Blinking in STORM Buffer) Labeling->Imaging Data_Acquisition Data Acquisition (Image Stack) Imaging->Data_Acquisition Analysis Data Analysis (Localization) Data_Acquisition->Analysis Reconstruction Image Reconstruction (Super-resolved Image) Analysis->Reconstruction

Caption: General Experimental Workflow for STORM Imaging.

Conclusion

This compound is a highly effective fluorescent probe for STORM imaging, offering the benefits of high water solubility and specific labeling through click chemistry. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement this dye in their super-resolution microscopy experiments, enabling the visualization of cellular structures at the nanoscale. Careful optimization of labeling conditions and imaging buffer composition will ensure the highest quality STORM data.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Fluorescence Signal with DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiSulfo-Cy5 alkyne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioconjugation experiments, with a specific focus on resolving issues related to low fluorescence signals.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

This compound is a bright, far-red fluorescent dye. Its spectral characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~646 nm[1]
Emission Maximum (λem)~662 nm[1]
Molar Extinction Coefficient (ε)271,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)0.28[1]
Recommended Laser Lines633 nm or 647 nm[2]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and performance of this compound, it is crucial to adhere to the following storage conditions:

  • Storage Temperature: Store at -20°C in the dark.[1][3]

  • Light Sensitivity: Protect from light to prevent photobleaching.[3]

  • Reconstitution: If in solid form, allow the vial to warm to room temperature before opening to prevent moisture condensation. For use, dissolve in an appropriate solvent such as water, DMSO, or DMF.[1]

Q3: What makes this compound suitable for bioconjugation?

This compound possesses several properties that make it an excellent choice for labeling biomolecules:

  • High Water Solubility: The presence of two sulfonate groups significantly increases its hydrophilicity, allowing for reactions in aqueous buffers without the need for organic co-solvents that could be detrimental to sensitive biological samples.[1][4]

  • Reduced Aggregation: The electrostatic repulsion between the sulfonate groups minimizes the tendency of the dye molecules to aggregate in aqueous environments, which can otherwise lead to fluorescence quenching.[4]

  • Biocompatibility: The click chemistry reaction involving the alkyne group is bio-orthogonal, meaning it does not interfere with biological processes.[5]

Troubleshooting Guide: Low Fluorescence Signal

A low or absent fluorescent signal is a common issue in bioconjugation experiments. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.

Diagram: Troubleshooting Workflow for Low Fluorescence Signal

TroubleshootingWorkflow start Low Fluorescence Signal Observed check_labeling 1. Verify Labeling Efficiency start->check_labeling check_dye_integrity 2. Assess Dye Integrity start->check_dye_integrity check_purification 3. Evaluate Purification start->check_purification check_imaging 4. Optimize Imaging Parameters start->check_imaging sub_labeling1 Suboptimal Reaction Conditions? check_labeling->sub_labeling1 sub_labeling2 Inactive Reagents? check_labeling->sub_labeling2 sub_dye1 Photobleaching? check_dye_integrity->sub_dye1 sub_dye2 Quenching? check_dye_integrity->sub_dye2 sub_purification1 Loss of Conjugate? check_purification->sub_purification1 sub_imaging1 Incorrect Filter/Laser? check_imaging->sub_imaging1 sub_imaging2 Low Signal-to-Noise? check_imaging->sub_imaging2 solution_labeling1 Optimize pH, temperature, and reaction time. Increase reagent concentrations. sub_labeling1->solution_labeling1 solution_labeling2 Use fresh sodium ascorbate (B8700270). Ensure Cu(I) is present. sub_labeling2->solution_labeling2 solution_dye1 Minimize light exposure during all steps. sub_dye1->solution_dye1 solution_dye2 Check for high degree of labeling (DOL). Consider environmental quenchers. sub_dye2->solution_dye2 solution_purification1 Use appropriate purification method (e.g., size exclusion). sub_purification1->solution_purification1 solution_imaging1 Match excitation and emission settings to dye's spectra. sub_imaging1->solution_imaging1 solution_imaging2 Increase exposure time. Use appropriate blocking agents. sub_imaging2->solution_imaging2

Caption: A logical workflow for troubleshooting low fluorescence signal.

Issue 1: Inefficient Click Chemistry Reaction

A common reason for a low signal is an incomplete or inefficient click reaction, leading to a low degree of labeling (DOL).

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Reaction Conditions Optimize the pH of the reaction buffer (typically 7.5-8.5 for labeling amines).[6] Ensure the reaction is carried out at an appropriate temperature (room temperature is often sufficient) and for an adequate duration (1-4 hours, or overnight at 4°C).[6]
Inactive Copper Catalyst The click reaction requires Cu(I) as the active catalyst. It is common to use a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate to generate Cu(I) in situ. Ensure that the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.
Absence of a Copper Ligand A copper-chelating ligand, such as THPTA for aqueous reactions, is highly recommended. The ligand stabilizes the Cu(I) oxidation state, prevents its oxidation, and can accelerate the reaction rate.[6]
Low Reagent Concentrations Insufficient concentrations of the this compound or the azide-containing biomolecule can lead to a low labeling efficiency. Consider increasing the molar excess of the dye.
Issue 2: Compromised Dye Integrity

The fluorescent properties of this compound can be compromised, leading to a weaker signal.

Possible Causes & Solutions:

CauseRecommended Solution
Photobleaching Cyanine dyes are susceptible to photobleaching upon exposure to light.[6] Protect the dye and all conjugated samples from light during experiments and storage.
Self-Quenching A high degree of labeling can lead to self-quenching, where adjacent dye molecules interact and dissipate energy as non-radiative decay.[6] If you suspect over-labeling, reduce the molar ratio of dye to your target molecule in the conjugation reaction.
Environmental Quenching The local microenvironment around the conjugated dye can affect its fluorescence. Proximity to certain amino acid residues (e.g., tryptophan) can cause quenching.[6] The presence of certain reagents, such as TCEP, has also been shown to quench Cy5 fluorescence.[7]
Issue 3: Suboptimal Imaging and Detection

Even with successful labeling, the fluorescent signal may be difficult to detect without the proper imaging setup.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Imaging Settings Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for DiSulfo-Cy5 (Ex/Em: ~646/662 nm).[1]
Low Signal-to-Noise Ratio High background fluorescence can obscure a weak signal. To reduce background, optimize the concentration of your labeled biomolecule and increase the number and duration of washing steps after staining. The use of a blocking buffer (e.g., BSA) can also help to reduce non-specific binding.

Experimental Protocols

General Protocol for Labeling an Azide-Modified Protein with this compound

This protocol provides a starting point for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimization may be required for your specific application.

Reagent Preparation:

  • Azide-Modified Protein: Prepare a solution of your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • This compound: Prepare a 10 mM stock solution in water or DMSO.

  • Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): Prepare a 50 mM stock solution in water.

  • Sodium Ascorbate: Prepare a 1 M stock solution in water immediately before use .

Labeling Procedure:

  • Prepare the Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA). Mix well and let it stand for 5 minutes at room temperature.

  • Set up the Reaction: In a separate tube, add your azide-modified protein.

  • Add the this compound to the protein solution to achieve a final molar excess of 2-10 fold over the protein.

  • Add the catalyst premix to the protein-dye mixture. The final concentration of CuSO₄ should be between 50 µM and 1 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the Conjugate: Remove the unreacted dye and other reaction components using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Diagram: Experimental Workflow for Protein Labeling

ProteinLabelingWorkflow reagent_prep 1. Reagent Preparation - Azide-Protein - this compound - CuSO4 / THPTA - Sodium Ascorbate catalyst_premix 2. Prepare Catalyst Premix (CuSO4 + THPTA) reagent_prep->catalyst_premix reaction_setup 3. Set up Labeling Reaction (Protein + Dye + Catalyst) catalyst_premix->reaction_setup initiate_reaction 4. Initiate Reaction (Add Sodium Ascorbate) reaction_setup->initiate_reaction incubation 5. Incubate (1-2 hours at RT, protected from light) initiate_reaction->incubation purification 6. Purify Conjugate (Size Exclusion Chromatography) incubation->purification analysis 7. Analysis (Spectroscopy, Imaging) purification->analysis

Caption: A typical experimental workflow for protein labeling.

References

How to reduce non-specific binding of DiSulfo-Cy5 alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiSulfo-Cy5 alkyne. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in experiments using this compound?

High background noise can originate from several sources:

  • Non-Specific Binding of the Alkyne Probe: The this compound molecule itself can adhere to cellular components or surfaces through various interactions.[1]

    • Hydrophobic Interactions: Although DiSulfo-Cy5 is designed to be hydrophilic, residual hydrophobic regions on the cyanine (B1664457) dye structure can interact with lipids and proteins.

    • Electrostatic Interactions: The charged sulfonate groups and other parts of the molecule can interact with charged surfaces on cells or other molecules.[2][3]

  • High Probe Concentration: Using an excessive concentration of the fluorescent alkyne increases the likelihood of non-specific binding.[4][5]

  • Issues with the Click Reaction (CuAAC): In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst can sometimes mediate off-target reactions, leading to non-specific labeling of proteins that do not contain an azide (B81097) group.[1][4][6]

  • Inadequate Washing or Blocking: Insufficient removal of unbound reagents or inadequate blocking of non-specific binding sites are common causes of elevated background signals.[1][7]

  • Probe Aggregation: The fluorescent dye may form aggregates, which can appear as bright puncta or speckles in the sample and bind non-specifically.[4]

  • Sample Autofluorescence: Many cell and tissue types have endogenous molecules that fluoresce naturally, contributing to the overall background signal.[1][8]

Q2: How can I differentiate between a specific signal and non-specific background?

To identify the source of your signal, it is crucial to include a set of proper controls in your experimental setup.

  • No Alkyne Probe Control: This sample includes the azide-tagged molecule of interest and all click chemistry reagents except for the this compound. This control helps determine if the click reaction components or the azide itself contribute to the background.

  • No Azide Reporter Control: This sample is treated with the this compound and click reagents but was never incubated with the azide-tagged biomolecule. A high signal in this control points directly to non-specific binding of the fluorescent alkyne probe.[1]

  • Unstained Sample Control: An unstained sample of your cells or tissue should be imaged using the same settings as your experimental samples. This allows you to assess the baseline level of autofluorescence.[7][8]

Q3: What is the significance of the "DiSulfo" modification in this compound?

The "DiSulfo" prefix indicates that the Cy5 dye molecule has two sulfonate (SO₃⁻) groups. These groups significantly increase the hydrophilicity and overall water solubility of the dye.[9][10] This is generally advantageous as it reduces non-specific binding driven by hydrophobic interactions, which is a common problem with highly hydrophobic cyanine dyes.

Q4: Can the click chemistry reaction itself contribute to the background signal?

Yes, particularly in the case of the copper-catalyzed (CuAAC) reaction. The copper(I) catalyst, while essential for the reaction, can mediate non-specific interactions between terminal alkynes and certain protein functional groups, even in the absence of an azide.[4][6] Optimizing the stoichiometry of the copper, the stabilizing ligand (e.g., BTTAA, THPTA), and the reducing agent (sodium ascorbate) is critical to minimize these off-target reactions.[11]

Troubleshooting Guide

This guide addresses common problems associated with non-specific binding of this compound.

Problem 1: High, Diffuse Background Fluorescence Across the Entire Sample

A diffuse background typically suggests the presence of unbound fluorophore or widespread, low-affinity non-specific binding.

Possible Cause Recommended Solution Expected Outcome
Excessive Probe Concentration Perform a titration experiment to determine the lowest concentration of this compound that provides a robust specific signal without elevating the background.[4][5]A clear reduction in background intensity while maintaining a strong specific signal.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 15 minutes) after the click reaction. Incorporate a mild, non-ionic detergent like 0.05-0.1% Tween-20 in the wash buffer to disrupt weak, non-specific interactions.[1][4]Lower background signal across the entire sample.[7]
Inadequate Blocking Before the click reaction, incubate the sample with a blocking buffer for 30-60 minutes at room temperature. Common blocking agents include Bovine Serum Albumin (BSA), normal serum, or commercial blocking solutions.[4][7]A significant decrease in overall background fluorescence.
Problem 2: Bright, Fluorescent Puncta or Aggregates in the Image

This issue often points to the precipitation or aggregation of the this compound probe.

Possible Cause Recommended Solution Expected Outcome
Probe Precipitation Before use, centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully use only the supernatant.[4]Reduction or elimination of bright, non-specific puncta.
Poor Solubility in Reaction Buffer Ensure the solvent for the alkyne stock (e.g., DMSO) is compatible with your aqueous reaction buffer. When adding the dye to the click reaction cocktail, vortex or pipette vigorously to ensure it is fully dissolved.[4]A homogenous reaction mixture and fewer fluorescent aggregates in the final image.
Old Reagents The click reaction cocktail, particularly the copper sulfate (B86663) and sodium ascorbate (B8700270) solutions, should be prepared fresh immediately before use to ensure all components are fully dissolved and active.[4]Improved reaction efficiency and reduced precipitation.
Problem 3: High Background in Specific Cell Types (e.g., Monocytes, Macrophages)

Certain cell types are known to bind cyanine dyes non-specifically, often through Fc receptors or other surface proteins.[12][13]

Possible Cause Recommended Solution Expected Outcome
Inherent Cyanine Dye Binding Use a specialized commercial blocking buffer designed to prevent non-specific cyanine dye binding to leukocytes, such as BD Pharmingen™ MonoBlock™ or Cyanine TruStain™.[13][14]Specific reduction of background in problematic cell populations like monocytes without affecting the specific signal.
Fc Receptor Binding If your experimental system involves cells known to express Fc receptors (e.g., macrophages, B cells), pre-incubate the sample with an Fc blocking reagent before adding any probes.[7][15]Reduced background in Fc receptor-positive cells.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow start High Background Observed q1 What is the nature of the background? start->q1 sub1 Diffuse & Widespread q1->sub1 Diffuse sub2 Punctate / Aggregates q1->sub2 Punctate sub3 Cell-Type Specific (e.g., Monocytes) q1->sub3 Cell-Specific sol1 1. Titrate Alkyne Probe 2. Enhance Washing Steps 3. Optimize Blocking Buffer sub1->sol1 sol2 1. Centrifuge Alkyne Stock 2. Prepare Fresh Reagents 3. Ensure Buffer Compatibility sub2->sol2 sol3 1. Use Cyanine-Specific Blocker 2. Add Fc Receptor Blocker sub3->sol3

Caption: A logical workflow for troubleshooting high background noise.

Visualizing the Sources of Non-Specific Binding

NonSpecific_Binding_Sources probe This compound sub1 Cellular Components probe->sub1 interacts with sub2 Reagent & Protocol Issues probe->sub2 affected by c1 Lipid Bilayers sub1->c1 via Hydrophobic Interactions c2 Surface Proteins / Fc Receptors sub1->c2 via Electrostatic Interactions c3 Extracellular Matrix sub1->c3 via Charge/Hydrophobic Interactions r1 Probe Aggregates sub2->r1 r2 Excess Unbound Probe sub2->r2 r3 Copper Catalyst Side Reactions sub2->r3 r4 Insufficient Blocking/Washing sub2->r4

Caption: Primary sources of non-specific binding in fluorescence experiments.

Experimental Protocols

Protocol 1: General Staining Protocol with Optimized Blocking and Washing

This protocol provides a general framework for performing a click chemistry reaction with this compound while minimizing background.

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with the azide-modified molecule of interest for the desired duration to allow for metabolic incorporation or binding.

  • Cell Fixation and Permeabilization:

    • Wash cells three times with cold PBS.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Note: Avoid glutaraldehyde (B144438) as it can increase autofluorescence.[4]

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature (if targeting an intracellular molecule).[1]

  • Blocking:

    • Wash cells three times with PBS.

    • Incubate with a blocking buffer (e.g., 3% BSA in PBS) for 60 minutes at room temperature.[4] For monocytes/macrophages, use a specialized cyanine blocking buffer.[13][14]

  • Click Reaction (CuAAC):

    • Prepare the click reaction cocktail immediately before use. For a 100 µL final volume:

      • PBS (to final volume)

      • This compound (pre-titrated optimal concentration, e.g., 1-5 µM)

      • Copper(II) Sulfate (final concentration 50-100 µM)

      • Copper-stabilizing ligand (e.g., BTTAA, 5x molar excess to Copper)

      • Sodium Ascorbate (final concentration 2.5-5 mM, added last)

    • Remove the blocking buffer from the cells.

    • Add the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash three to five times with PBS containing 0.1% Tween-20, for 10 minutes each wash.[1]

    • Perform a final wash with PBS to remove the detergent.

  • Imaging/Analysis: Proceed with your desired imaging or analysis method (e.g., fluorescence microscopy, flow cytometry).

Protocol 2: Titration of this compound

This protocol helps determine the optimal concentration of the alkyne probe to maximize the signal-to-noise ratio.

  • Prepare your azide-labeled samples and a negative control (no azide) sample up to the blocking step of the general protocol.

  • Prepare a series of click reaction cocktails with varying concentrations of this compound. A good starting point is to test your manufacturer-recommended concentration, as well as 2-fold, 5-fold, and 10-fold lower concentrations.[4]

  • Add the different reaction cocktails to separate azide-labeled samples. Add the cocktail with the highest alkyne concentration to the negative control sample.

  • Incubate and wash all samples identically, as described in the general protocol.

  • Image all samples using the exact same acquisition settings (e.g., exposure time, laser power, gain).

  • Quantify the average fluorescence intensity in the specifically labeled region and in a background region for each concentration. The optimal concentration is the one that provides a strong specific signal with the lowest background.

Table 1: Example of Illustrative Titration Data

This compound Conc.Average Signal Intensity (Arbitrary Units)Average Background Intensity (A.U.)Signal-to-Noise Ratio (Signal/Background)
10 µM15004503.3
5 µM14502007.3
2.5 µM 1200 100 12.0
1 µM600807.5
0.5 µM250753.3

Note: In this example, 2.5 µM provides the best balance of strong signal and low background.

Protocol 3: Comparison of Different Blocking Agents

This protocol allows you to empirically determine the most effective blocking agent for your specific experimental system.

  • Prepare multiple identical azide-labeled samples up to the permeabilization step of the general protocol. Include a "no blocking" control.

  • Prepare different blocking buffers to test, such as:

    • 3-5% BSA in PBS

    • 5% Normal Goat Serum in PBS[7]

    • A commercially available blocking buffer

    • A specialized cyanine-dye blocking buffer[13][14]

  • Incubate each sample with a different blocking buffer for 60 minutes at room temperature. For the "no blocking" control, incubate with PBS.

  • Proceed with the click reaction and washing steps as described in the general protocol, keeping the this compound concentration and all other parameters constant across all samples.

  • Image and analyze the samples, comparing the background fluorescence across the different blocking conditions to identify the most effective method.

Table 2: Comparison of Common Blocking Agents (Illustrative Data)

Blocking AgentAverage Background Intensity (A.U.)Signal-to-Noise Ratio
None5003.0
5% BSA in PBS15010.0
5% Normal Goat Serum in PBS12012.5
Commercial Cyanine Blocker8018.8

References

DiSulfo-Cy5 alkyne photostability and how to improve it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the photostability of DiSulfo-Cy5 alkyne and strategies to enhance it. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a water-soluble cyanine (B1664457) dye that contains an alkyne group, enabling its attachment to azide-modified molecules via "click chemistry".[1][2] Its two sulfonate groups increase its hydrophilicity, making it suitable for biological applications.[1][3] It is known for its high extinction coefficient and good quantum yield, contributing to its brightness.[1][3]

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~646 nm[1]
Emission Maximum (λem)~662 nm[1]
Molar Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)~0.28[1]
SolubilityWater, DMSO, DMF[2]

Q2: What is photobleaching and why is it a concern for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of imaging experiments, especially those requiring long or intense illumination.[4] Like other cyanine dyes, this compound is susceptible to photobleaching, which can limit its utility in demanding applications such as single-molecule imaging.

Q3: What factors influence the photostability of this compound?

Several factors can affect the photostability of cyanine dyes:

  • Excitation Light Intensity: Higher intensity light increases the rate of photobleaching.[4]

  • Presence of Oxygen: Molecular oxygen and reactive oxygen species (ROS) are major contributors to the photobleaching of cyanine dyes.[5]

  • Chemical Environment: The local chemical environment, including the mounting medium and the presence of oxidizing or reducing agents, can significantly impact photostability.

  • Triplet State Lifetime: A longer-lived triplet state increases the probability of photochemical reactions that lead to bleaching.[6]

Troubleshooting Guide: Common Photostability Issues

This guide addresses common problems related to the photostability of this compound during fluorescence microscopy experiments.

Problem 1: Rapid loss of fluorescence signal (photobleaching).

Possible Cause Suggested Solution
High excitation laser power. Reduce the laser power to the minimum level required for adequate signal-to-noise. Use neutral density filters if necessary.[4]
Prolonged exposure to excitation light. Minimize the duration of light exposure. Use the lowest possible exposure time for your camera and acquire images only when necessary.[4]
Presence of molecular oxygen. Use a mounting medium containing an oxygen scavenging system or an antifade reagent.[7][8]
Suboptimal mounting medium. Use a commercially available or homemade antifade mounting medium specifically designed to enhance fluorophore stability.[9][10]

Problem 2: Intermittent fluorescence (blinking).

Possible Cause Suggested Solution
Formation of long-lived triplet states. Use an antifade reagent containing a triplet state quencher, such as Trolox.[6]
Redox reactions in the local environment. The addition of reducing and oxidizing agents in a controlled system (ROXS) can help to minimize blinking, particularly in single-molecule studies.

Problem 3: Weak initial fluorescence signal.

Possible Cause Suggested Solution
Quenching by the mounting medium. Some antifade reagents, like p-phenylenediamine (B122844) (PPD), can quench the fluorescence of cyanine dyes.[11] Consider using an NPG-based or commercial antifade medium.
Incorrect filter sets. Ensure that the excitation and emission filters on the microscope are appropriate for the spectral characteristics of DiSulfo-Cy5.
Low labeling efficiency. Optimize your click chemistry labeling protocol to ensure efficient conjugation of the dye to your molecule of interest.

Strategies to Improve Photostability

Improving the photostability of this compound involves optimizing the imaging conditions and the chemical environment of the fluorophore.

Use of Antifade Reagents and Mounting Media

Antifade reagents are compounds that reduce photobleaching by scavenging reactive oxygen species or quenching triplet states. They are typically included in the mounting medium.

Table 2: Common Antifade Reagents for Cyanine Dyes

Antifade ReagentMechanism of ActionAdvantagesDisadvantages
n-Propyl gallate (NPG) Free radical scavenger.Effective at reducing fading for many fluorophores.Can be difficult to dissolve in aqueous solutions.
1,4-diazabicyclo[2.2.2]octane (DABCO) Free radical scavenger.Commercially available and widely used.Less effective than PPD.
p-Phenylenediamine (PPD) Free radical scavenger.Very effective antifade agent.Can quench the fluorescence of cyanine dyes and can be toxic.[11]
Trolox Triplet state quencher and antioxidant.Reduces both blinking and photobleaching.
Commercial Formulations (e.g., ProLong™ Gold, SlowFade™ Gold) Proprietary formulations containing a mix of antifade agents.Ready-to-use and optimized for performance.[12][13][14]Can be more expensive than homemade solutions.
Oxygen Scavenging Systems

For demanding applications like single-molecule imaging, an enzymatic oxygen scavenging system can be employed to remove dissolved oxygen from the imaging buffer.

A common system is the glucose oxidase and catalase (GODCAT) system:

  • Glucose oxidase consumes glucose and oxygen, producing gluconic acid and hydrogen peroxide.

  • Catalase then converts the hydrogen peroxide to water and oxygen. The net result is the removal of dissolved oxygen.[7]

Another option is the protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD) system, which can deplete oxygen more rapidly and to a greater extent than the GODCAT system.[7][8]

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes how to prepare a simple and effective antifade mounting medium using n-propyl gallate.

Materials:

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • n-Propyl gallate (NPG)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. Note that NPG does not dissolve well in aqueous solutions.[9]

  • In a clean container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

  • Slowly add 0.1 parts of the 20% NPG stock solution to the glycerol/PBS mixture while stirring rapidly.[15]

  • (Optional) Adjust the pH to approximately 8.0.

  • Store the final mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: General Workflow for Using an Oxygen Scavenging System

This protocol provides a general workflow for incorporating an oxygen scavenging system into a fluorescence imaging experiment.

Materials:

  • Imaging buffer (e.g., Tris buffer)

  • Glucose

  • Glucose oxidase

  • Catalase

  • (Optional) Triplet state quencher (e.g., Trolox)

Procedure:

  • Prepare your sample for imaging in a suitable imaging chamber.

  • Prepare the imaging buffer containing glucose.

  • Immediately before imaging, add glucose oxidase and catalase to the imaging buffer. If desired, also add the triplet state quencher.

  • Introduce the complete imaging buffer with the oxygen scavenging system into the imaging chamber.

  • Proceed with image acquisition.

Visualizations

Signaling Pathways and Workflows

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State S1->Bleached Photochemical Reaction T1->S0 Phosphorescence T1->Bleached Photochemical Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->Bleached Oxidation

Troubleshooting_Workflow Start Start: Experiencing Poor Photostability RapidBleaching Is the signal fading too quickly? Start->RapidBleaching Blinking Is the signal intermittent (blinking)? RapidBleaching->Blinking No ReducePower Reduce Laser Power / Exposure Time RapidBleaching->ReducePower Yes WeakSignal Is the initial signal weak? Blinking->WeakSignal No UseTSQ Use Triplet State Quencher (e.g., Trolox) Blinking->UseTSQ Yes CheckFilters Check Microscope Filter Sets WeakSignal->CheckFilters Yes End Problem Resolved WeakSignal->End No UseAntifade Use/Optimize Antifade Mounting Medium ReducePower->UseAntifade UseOS Implement Oxygen Scavenging System UseAntifade->UseOS UseOS->End UseTSQ->End OptimizeLabeling Optimize Labeling Protocol CheckFilters->OptimizeLabeling CheckMountant Check for Quenching by Mounting Medium OptimizeLabeling->CheckMountant CheckMountant->End

References

Navigating DiSulfo-Cy5 Alkyne Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing DiSulfo-Cy5 alkyne in their experiments, achieving optimal solubility in aqueous buffers is critical for reliable and reproducible results. This technical support center provides a comprehensive guide to understanding and troubleshooting solubility issues with this fluorescent dye. Through a series of frequently asked questions, detailed troubleshooting guides, and experimental protocols, this resource aims to equip users with the knowledge to overcome common challenges encountered during their research.

Troubleshooting Guide: Common Solubility Issues and Solutions

Difficulties with this compound in aqueous solutions often manifest as precipitation, aggregation, or lower than expected fluorescence intensity. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Visible Precipitate After Dissolving in Aqueous Buffer

Possible Causes:

  • Exceeding Solubility Limit: The concentration of the dye in the buffer may be too high.

  • Inappropriate Buffer Conditions: The pH or salt concentration of the buffer may not be optimal for dye solubility.

  • Low Temperature: Dissolving the dye at a low temperature can hinder solubility.

Solutions:

  • Reduce Concentration: Start by preparing a more dilute stock solution.

  • Optimize Buffer: While this compound's fluorescence is stable across a wide pH range (pH 4-10), its solubility can still be influenced by buffer composition.[1][2][3] If possible, test solubility in different buffers (e.g., PBS, Tris, HEPES).

  • Gentle Warming: Warm the solution to room temperature or slightly above (e.g., 37°C) and vortex or sonicate briefly to aid dissolution. Avoid excessive heat, which can degrade the dye.

  • Initial Dissolution in Organic Solvent: As a last resort, dissolve the dye in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer.[4][5] Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.

Issue 2: Dye Aggregation Leading to Reduced Fluorescence (Quenching)

Possible Causes:

  • High Dye Concentration: Even if no visible precipitate is present, high concentrations can lead to the formation of non-fluorescent H-aggregates.[6]

  • High Degree of Labeling (DOL): When conjugating the dye to a biomolecule, a high DOL can increase the local concentration of the dye and promote aggregation.

  • Presence of Certain Salts: High salt concentrations can sometimes promote the aggregation of cyanine (B1664457) dyes.[7][]

Solutions:

  • Work with Dilute Solutions: Whenever possible, use the lowest effective concentration of the dye.

  • Optimize Dye-to-Molecule Ratio: During conjugation reactions, aim for a lower, optimized dye-to-biomolecule molar ratio to prevent over-labeling.

  • Buffer Optimization: If aggregation is suspected, try reducing the salt concentration of the buffer if your experimental conditions allow.

  • Addition of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20) can help prevent aggregation, but this should be tested for compatibility with the downstream application.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For aqueous applications, it is best to prepare stock solutions directly in high-purity water or a suitable aqueous buffer.[3][4] Alternatively, stock solutions can be prepared in anhydrous DMSO or DMF at a higher concentration and then diluted into the desired aqueous buffer.[4][5]

Q2: How should I store my this compound stock solution?

A2: Store stock solutions at -20°C, protected from light.[4] For aqueous stocks, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: Is the solubility of this compound pH-dependent?

A3: The fluorescence of sulfo-cyanine dyes like DiSulfo-Cy5 is generally stable and pH-insensitive in the range of pH 4 to 10.[1][2][3] However, extreme pH values can affect the stability and solubility of the dye. It is always recommended to work within the specified pH range.

Q4: Can I use sonication to dissolve this compound?

A4: Gentle sonication can be used to aid in the dissolution of the dye in aqueous buffers. However, prolonged or high-power sonication should be avoided as it can potentially lead to degradation of the dye.

Quantitative Solubility Data

Due to the presence of two sulfonate groups, this compound exhibits high hydrophilicity and is readily soluble in water.[4] While precise quantitative solubility limits in various aqueous buffers are not extensively published, the following table provides a summary of known solubility information.

Solvent/BufferReported SolubilityNotes
WaterSoluble[3][4]The high hydrophilicity is due to the two sulfonate groups.[4]
Dimethyl Sulfoxide (DMSO)Soluble[3][4]A stock solution of a similar sulfo-Cy5 alkyne is reported to be ≥ 43 mg/mL.
Dimethylformamide (DMF)Soluble[3][4]Often used as an alternative to DMSO for initial stock solution preparation.
Phosphate-Buffered Saline (PBS)Expected to be solubleWhile specific quantitative data is not readily available, its water solubility suggests good solubility in standard aqueous buffers like PBS.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • High-purity, nuclease-free water or desired aqueous buffer (e.g., 1x PBS, pH 7.4)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Add the calculated volume of high-purity water or aqueous buffer to achieve the desired stock concentration (e.g., 1 mM).

  • Vortex the tube for 1-2 minutes to dissolve the powder completely.

  • If complete dissolution is not achieved, gently warm the solution to 37°C for 5-10 minutes and vortex again.

  • Centrifuge the tube briefly to collect the solution at the bottom.

  • Store the stock solution in single-use aliquots at -20°C, protected from light.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Azide-Modified Protein

This protocol provides a general workflow for labeling a protein containing an azide (B81097) group with this compound. Optimization of the dye-to-protein ratio and reaction conditions may be necessary for specific proteins.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • This compound aqueous stock solution (from Protocol 1)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)

  • Protein purification column (e.g., size-exclusion chromatography)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein solution with PBS buffer.

  • Add the this compound stock solution to the protein solution. The molar ratio of dye to protein should be optimized (start with a 5 to 10-fold molar excess of the dye).

  • Add the THPTA ligand solution to the reaction mixture and vortex briefly.

  • Add the CuSO₄ solution to the mixture and vortex briefly.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. Vortex the mixture gently.

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purify the labeled protein from unreacted dye and other reaction components using a suitable purification method, such as size-exclusion chromatography.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps.

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification prep_protein Prepare Azide-Modified Protein Solution mix Combine Protein, Dye, THPTA, and CuSO4 prep_protein->mix prep_dye Prepare this compound Aqueous Stock prep_dye->mix prep_reagents Prepare Click Chemistry Reagents initiate Initiate with Sodium Ascorbate prep_reagents->initiate mix->initiate incubate Incubate at RT (30-60 min) initiate->incubate purify Purify Labeled Protein (e.g., SEC) incubate->purify analyze Analyze Labeled Protein purify->analyze

Caption: Workflow for labeling azide-modified proteins with this compound.

troubleshooting_workflow Troubleshooting Solubility Issues start Solubility Issue Encountered check_precipitate Visible Precipitate? start->check_precipitate check_fluorescence Low Fluorescence? check_precipitate->check_fluorescence No sol_precipitate1 Reduce Concentration check_precipitate->sol_precipitate1 Yes sol_fluorescence1 Use More Dilute Solution check_fluorescence->sol_fluorescence1 Yes sol_precipitate2 Optimize Buffer (pH, Salt) sol_precipitate1->sol_precipitate2 sol_precipitate3 Gentle Warming sol_precipitate2->sol_precipitate3 sol_precipitate4 Use Minimal Organic Solvent sol_precipitate3->sol_precipitate4 sol_fluorescence2 Optimize DOL sol_fluorescence1->sol_fluorescence2 sol_fluorescence3 Adjust Buffer Composition sol_fluorescence2->sol_fluorescence3

Caption: Decision tree for troubleshooting this compound solubility problems.

References

Impact of copper concentration on DiSulfo-Cy5 alkyne labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of copper concentration on DiSulfo-Cy5 alkyne labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the copper-catalyzed click chemistry labeling of biomolecules with this compound.

Problem Possible Cause Suggested Solution
Low or No Fluorescence Signal Insufficient Copper Catalyst: The Cu(I) catalyst is essential for the cycloaddition reaction.[1]Ensure you are using the recommended copper concentration. For cell surface labeling, 50 µM copper has been shown to be effective.[2] For other applications, a titration may be necessary.
Oxidation of Cu(I) to Cu(II): The active catalytic species is Cu(I), which can be readily oxidized to the inactive Cu(II) state, especially in the presence of oxygen.[1]Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[1] De-gas your reaction buffer to minimize dissolved oxygen.
Inadequate Ligand Concentration: Ligands like THPTA are crucial for stabilizing the Cu(I) catalyst and preventing its oxidation.[1]Use a copper-to-ligand ratio of 1:5 to ensure catalyst stability and protect cells from copper-induced damage.[2]
High Background Fluorescence Excess Copper Concentration: High concentrations of copper can lead to non-specific binding of the dye or promote side reactions.[3]Reduce the copper concentration. Perform a concentration gradient experiment to determine the optimal copper concentration for your specific application.
Precipitation of Reagents: High concentrations of reagents, including the copper catalyst, can lead to precipitation, which can cause non-specific background.Ensure all components are fully dissolved before starting the reaction. If precipitation is observed, consider reducing the concentration of the problematic reagent.
Cell Viability Issues (for live-cell labeling) Copper Toxicity: Copper can be toxic to cells, especially at higher concentrations.[4][5][6]Use a biocompatible ligand such as THPTA to chelate the copper and reduce its toxicity.[2][7] A 5:1 ligand-to-copper ratio is recommended to preserve cell viability.[2] Minimize the incubation time with the copper catalyst.
Inconsistent Labeling Results Inconsistent Reagent Preparation: The freshness of the reducing agent (e.g., sodium ascorbate) is critical for efficient Cu(I) generation.Always use a freshly prepared stock solution of sodium ascorbate for each experiment.
Variability in Copper Source: Different copper salts may have varying purity or hydration states, affecting the actual copper concentration.Use a high-purity copper sulfate (B86663) (CuSO₄) and prepare stock solutions carefully.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper concentration for this compound labeling?

A1: The optimal copper concentration can vary depending on the specific application. For labeling live cells, a concentration of 50 µM CuSO₄ has been reported to be most effective.[2] For in vitro labeling of purified biomolecules, concentrations can range from 50 µM to 1 mM. It is highly recommended to perform a titration experiment to determine the optimal concentration for your specific system to maximize signal while minimizing background and potential toxicity.

Q2: Why is a ligand, such as THPTA, necessary in the labeling reaction?

A2: A ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) serves two primary functions in copper-catalyzed click chemistry:

  • Stabilizes the Cu(I) catalyst: The ligand protects the active Cu(I) oxidation state from oxidation to the inactive Cu(II) state, ensuring the reaction proceeds efficiently.[1]

  • Reduces Copper-Induced Toxicity: In live-cell labeling experiments, the ligand chelates the copper ion, reducing its toxicity and protecting the cells from oxidative damage.[2][7]

Q3: Can I use a Cu(I) salt directly instead of a Cu(II) salt with a reducing agent?

A3: While Cu(I) is the active catalyst, it is unstable and readily oxidizes to Cu(II) in the presence of oxygen.[1] Using a more stable Cu(II) salt like copper (II) sulfate (CuSO₄) in combination with a reducing agent such as sodium ascorbate to generate Cu(I) in situ is a more reliable method that ensures a sustained concentration of the active catalyst throughout the reaction.[1]

Q4: What are the signs of too high or too low copper concentration in my experiment?

A4:

  • Too Low Copper: This will typically result in a very low or complete absence of a fluorescent signal, as the catalytic activity is insufficient to drive the click reaction to completion.

  • Too High Copper: This can manifest as high, non-specific background fluorescence. In live-cell experiments, it can also lead to decreased cell viability.[2] You might also observe precipitation of the copper catalyst.

Experimental Protocols

General Protocol for in vitro Labeling of Proteins with this compound

This protocol is a starting point and may require optimization for your specific protein and application.

Reagent Preparation:

  • Azide-modified Protein: Prepare your protein in a buffer such as PBS, pH 7.4.

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.

Reaction Setup:

  • In a microcentrifuge tube, combine the following:

    • Azide-modified protein (e.g., to a final concentration of 1-5 mg/mL)

    • This compound (to a final concentration of 100-200 µM)

    • PBS buffer to bring the reaction to the desired final volume.

  • Add the THPTA ligand to a final concentration of 250 µM.

  • Add CuSO₄ to a final concentration of 50 µM.

  • To initiate the reaction, add sodium ascorbate to a final concentration of 2.5 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein using a suitable method such as gel filtration or dialysis to remove excess reagents.

Protocol for Labeling Live Cells with this compound

This protocol is adapted from methods for labeling cell-surface glycans.[2]

Reagent Preparation:

  • Labeling Medium: Prepare a suitable cell culture medium (e.g., DMEM) without serum.

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

Labeling Procedure:

  • Culture cells that have been metabolically labeled with an azide-containing precursor.

  • Wash the cells once with warm PBS.

  • Prepare the "Click-iT®" reaction cocktail immediately before use. For a 1 mL final volume:

    • 885 µL Labeling Medium

    • 2.5 µL of 10 mM this compound (final concentration: 25 µM)

    • 2.5 µL of 20 mM CuSO₄ (final concentration: 50 µM)

    • 10 µL of 100 mM THPTA (final concentration: 1 mM)

  • Add 100 µL of 100 mM sodium ascorbate to the cocktail to initiate the reaction (final concentration: 10 mM).

  • Immediately add the reaction cocktail to the cells.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Aspirate the reaction cocktail and wash the cells three times with PBS.

  • The cells are now ready for downstream analysis (e.g., fluorescence microscopy).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_analysis Analysis azide_protein Azide-Modified Biomolecule mix Combine Biomolecule, Dye, Buffer azide_protein->mix cy5_alkyne DiSulfo-Cy5 Alkyne cy5_alkyne->mix copper_stock CuSO4 Stock add_copper Add CuSO4 copper_stock->add_copper ligand_stock THPTA Stock add_ligand Add THPTA ligand_stock->add_ligand reducer_stock Sodium Ascorbate (Freshly Prepared) initiate Initiate with Sodium Ascorbate reducer_stock->initiate mix->add_ligand add_ligand->add_copper add_copper->initiate incubate Incubate (RT, 1-2h) initiate->incubate purify Purify incubate->purify analyze Downstream Analysis purify->analyze

Caption: Workflow for in vitro this compound labeling.

troubleshooting_flow start Low/No Signal check_cu Is Copper Concentration Sufficient? start->check_cu check_reducer Is Sodium Ascorbate Fresh? check_cu->check_reducer Yes increase_cu Increase Copper Concentration check_cu->increase_cu No check_ligand Is Ligand Present? check_reducer->check_ligand Yes prepare_fresh Prepare Fresh Reducer check_reducer->prepare_fresh No add_ligand Add Ligand (e.g., THPTA) check_ligand->add_ligand No success Successful Labeling check_ligand->success Yes increase_cu->success prepare_fresh->success add_ligand->success

Caption: Troubleshooting logic for low fluorescence signal.

References

Technical Support Center: Purification of DiSulfo-Cy5 Alkyne Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted DiSulfo-Cy5 alkyne following a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after labeling?

A1: Residual-free dye can lead to high background fluorescence, which can interfere with downstream applications, leading to inaccurate results and low signal-to-noise ratios. It is essential to remove any non-conjugated dye to ensure that the detected fluorescence signal originates solely from the labeled molecule of interest.

Q2: What are the common methods for removing unreacted this compound?

A2: The most prevalent and effective methods for purifying molecules labeled with this compound are based on size-based separation. These include:

  • Size Exclusion Chromatography (SEC): This technique, often performed using spin columns or gravity-flow columns, separates molecules based on their size. Larger, labeled biomolecules pass through the column more quickly than the smaller, unreacted dye molecules.

  • Dialysis: This method involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the small, unreacted dye molecules to diffuse out into a larger volume of buffer, while retaining the larger, labeled molecule.

  • Ultrafiltration (Spin Columns): This technique uses centrifugal force to pass the solution through a membrane with a defined MWCO. The larger, labeled molecule is retained on the filter, while the smaller, unreacted dye passes through with the filtrate.

  • Precipitation: In some cases, the labeled protein can be precipitated out of solution, leaving the soluble unreacted dye in the supernatant, which is then discarded. Acetone (B3395972) precipitation is a common method.

Q3: What is the molecular weight of this compound, and why is it important for purification?

A3: this compound has a molecular weight of approximately 701.8 g/mol .[1] Knowing the molecular weight is critical for selecting the appropriate purification method and parameters, such as the correct resin for size exclusion chromatography or the optimal molecular weight cut-off (MWCO) for dialysis or ultrafiltration membranes.

Q4: Is this compound soluble in aqueous buffers?

A4: Yes, this compound is highly soluble in water and other aqueous buffers, as well as in solvents like DMSO and DMF.[1][2] This high water solubility is an important consideration when choosing a purification method. For instance, it makes precipitation of a labeled protein with an organic solvent like acetone a viable option, as the dye will remain in the supernatant.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Problem 1: High background fluorescence persists after purification with a spin column.
Possible CauseRecommended Solution
Column Overload The amount of free dye in the reaction mixture may have exceeded the binding capacity of the spin column resin. Try passing the eluate through a second, fresh spin column. For future experiments, consider reducing the initial molar excess of the dye in the labeling reaction.[3]
Inappropriate Resin Type The fractionation range of the size exclusion resin may not be suitable for separating your labeled molecule from the this compound. For most proteins ( >5 kDa), a resin like Sephadex G-25 is effective as its fractionation range is 1,000-5,000 Da, which will effectively separate the protein from the ~702 Da dye.[1][4]
Improper Column Equilibration or Use Ensure the spin column is properly equilibrated with the desired buffer before loading the sample. Follow the manufacturer's protocol for centrifugation speed and time. Incorrect usage can lead to inefficient separation.
Problem 2: Significant loss of labeled protein during purification.
Possible CauseRecommended Solution
Non-specific Binding to Purification Matrix Proteins can sometimes adsorb to the surface of spin column resins or dialysis membranes. To minimize this, you can pre-treat the purification device with a blocking agent like bovine serum albumin (BSA), if compatible with your downstream application.
Protein Precipitation Changes in buffer composition or the addition of the dye may cause your protein to aggregate and precipitate. Ensure your protein is soluble in the final purification buffer. If using precipitation as a purification method, be aware that some protein may be lost during the resolubilization step.
Incorrect MWCO for Dialysis/Ultrafiltration If the MWCO of the membrane is too close to the molecular weight of your protein, you may lose some of your labeled product. A general rule is to choose a MWCO that is at least 3 to 6 times smaller than the molecular weight of the molecule you want to retain.[5]
Repeated Purification Cycles Each purification step can lead to some sample loss. Optimize your labeling reaction to minimize the amount of free dye, thereby reducing the need for multiple purification steps.
Problem 3: The purified labeled protein shows no or very low fluorescence.
Possible CauseRecommended Solution
Over-labeling and Quenching Attaching too many dye molecules in close proximity on a protein can lead to self-quenching, where the fluorescence is significantly reduced. Determine the degree of labeling (DOL). If it is too high, reduce the molar excess of the dye in your next labeling reaction.[6]
Protein Denaturation The labeling or purification process may have denatured the protein, altering the local environment of the dye and quenching its fluorescence. Ensure that all buffers and conditions used are compatible with maintaining the native structure of your protein.
Inefficient Labeling It's possible the labeling reaction itself was inefficient. Troubleshoot the labeling protocol, ensuring the pH and buffer components are appropriate for the reaction.

Comparison of Purification Methods

MethodPrincipleProsConsBest For
Size Exclusion Chromatography (Spin Columns) Separation based on molecular size. Larger molecules elute first.[7]- Fast and easy to use. - High recovery of labeled protein. - Minimal sample dilution with spin columns.[7]- Can be less efficient at removing all free dye in a single pass if overloaded.[3] - Risk of some protein loss.[7]Rapid purification of small to medium sample volumes.
Dialysis Diffusion of small molecules across a semi-permeable membrane.- Gentle method, preserves protein activity. - Can handle large sample volumes. - Cost-effective.- Time-consuming (often requires several hours to overnight with multiple buffer changes).[7] - Can result in sample dilution.Purification of larger sample volumes where time is not a critical factor.
Ultrafiltration (Spin Columns) Centrifugal force is used to pass small molecules through a membrane while retaining larger ones.- Combines purification with sample concentration. - Relatively fast.- Potential for membrane fouling or protein adsorption. - Can lead to protein aggregation if over-concentrated.Simultaneously purifying and concentrating the labeled protein.
Acetone Precipitation Protein is precipitated by adding cold acetone, while the soluble dye remains in the supernatant.[8]- Also concentrates the protein sample. - Can be effective for removing highly soluble dyes.- Risk of protein denaturation and difficulty in resolubilizing the pellet.[8] - Not suitable for all proteins.Robust proteins that are known to be stable to acetone precipitation.

Experimental Protocols

Protocol 1: Purification using a Size Exclusion Spin Column (e.g., Sephadex G-25 based)

This protocol is suitable for purifying proteins larger than 5 kDa from the ~702 Da this compound.

  • Prepare the Spin Column:

    • Invert the column several times to resuspend the resin.

    • Remove the bottom cap and place the column in a collection tube.

    • Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.

  • Equilibrate the Column:

    • Place the column in a new collection tube.

    • Add 500 µL of your desired buffer to the top of the resin.

    • Centrifuge at 1,000 x g for 2 minutes. Discard the buffer.

    • Repeat this equilibration step two more times.

  • Load the Sample:

    • Place the column in a clean collection tube.

    • Carefully apply your labeling reaction mixture (typically 100-200 µL) to the center of the resin bed.

  • Elute the Labeled Protein:

    • Centrifuge at 1,000 x g for 3 minutes.

    • The purified, labeled protein will be in the collection tube. The unreacted this compound will be retained in the resin.

  • Assess Purity:

    • Measure the absorbance of the eluate at 280 nm (for protein) and 646 nm (for DiSulfo-Cy5). The absence of a significant peak at 646 nm in a subsequent fraction indicates successful removal of the free dye.

Protocol 2: Purification using Dialysis

This protocol is suitable for larger sample volumes and when a gentle purification method is required.

  • Prepare the Dialysis Membrane:

    • Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the dye but smaller than your labeled molecule. For most proteins, a 3.5 kDa or 5 kDa MWCO is appropriate for removing the ~702 Da this compound.

    • Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with DI water.

  • Load the Sample:

    • Load your labeling reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.

    • Securely close both ends of the tubing with clips or seal the cassette.

  • Perform Dialysis:

    • Immerse the sealed dialysis device in a large beaker containing at least 200 times the sample volume of your desired buffer.

    • Stir the buffer gently on a magnetic stir plate at 4°C.

    • Dialyze for at least 4 hours.

  • Buffer Exchange:

    • Change the dialysis buffer at least three times. A common schedule is to change the buffer after 4 hours, then again after another 4-6 hours, and finally let it dialyze overnight.

  • Recover the Sample:

    • Carefully remove the dialysis device from the buffer.

    • Transfer the purified, labeled protein solution to a clean tube.

Workflow for Selecting a Purification Method

Purification_Workflow start Labeling Reaction Complete protein_size Protein MW > 5 kDa? start->protein_size sample_volume Sample Volume > 2 mL? protein_size->sample_volume Yes consider_other Consider alternative methods (e.g., HPLC) protein_size->consider_other No time_sensitive Is speed critical? sample_volume->time_sensitive No dialysis Dialysis sample_volume->dialysis Yes need_concentration Need to concentrate sample? time_sensitive->need_concentration No sec Size Exclusion Chromatography (Spin Column) time_sensitive->sec Yes protein_robustness Is protein robust to organic solvents? need_concentration->protein_robustness No ultrafiltration Ultrafiltration (Spin Filter) need_concentration->ultrafiltration Yes protein_robustness->sec No precipitation Acetone Precipitation protein_robustness->precipitation Yes

References

DiSulfo-Cy5 alkyne stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of DiSulfo-Cy5 alkyne. It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.

Stability and Storage Conditions

Proper storage and handling of this compound are critical to maintain its chemical integrity and fluorescence quantum yield. The following table summarizes the recommended storage conditions and known stability parameters.

ParameterRecommendation/DataSource(s)
Storage Temperature Store at -20°C for long-term storage. Some suppliers suggest -80°C for stock solutions.[1][2][3]
Shelf Life Varies by supplier, typically ranging from 12 to 24 months when stored correctly. For reconstituted stock solutions, shorter storage periods of 1 to 6 months at -20°C or -80°C are recommended.[2][3][4]
Light Sensitivity Highly sensitive to light. Protect from light at all times by using amber vials or wrapping containers in foil. Prolonged exposure to light can lead to photobleaching and degradation.[4][5]
pH Stability The fluorescence of Cy5 dyes is generally stable across a broad pH range, typically from pH 4 to 10.[6][7]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles. It is advisable to aliquot the dye or conjugate solution into smaller, single-use volumes.[8]
Shipping Conditions Typically shipped at ambient temperature for up to 3 weeks without compromising stability.[4]
Solubility Soluble in water, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1][7]
Moisture Sensitivity Store in a desiccated environment to prevent hydrolysis of the alkyne group.[5]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the use of this compound in experimental settings.

Q1: Why is my fluorescence signal weak or absent after my click chemistry reaction?

A1: There are several potential causes for a weak or absent signal:

  • Improper Storage: The dye may have degraded due to improper storage conditions, such as exposure to light or elevated temperatures. Ensure the dye has been stored at -20°C and protected from light.

  • Reagent Degradation: The sodium ascorbate (B8700270) solution used as a reducing agent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) is prone to oxidation. Always use a freshly prepared sodium ascorbate solution.

  • Inefficient Reaction: The click chemistry reaction may not have proceeded to completion. Optimize the reaction conditions, including the concentrations of the copper catalyst, ligand, and reducing agent. Ensure the pH of the reaction buffer is within the optimal range for the reaction.

  • Photobleaching: The sample may have been exposed to excessive light during imaging, leading to photobleaching of the Cy5 dye. Minimize light exposure and use appropriate filters.

  • Low Labeling Efficiency: The concentration of your biomolecule may be too low for efficient labeling.

Q2: I am observing high background fluorescence in my imaging experiment. What could be the cause?

A2: High background can be caused by several factors:

  • Excess Dye: Unreacted this compound may not have been completely removed after the labeling reaction. Ensure thorough purification of your labeled biomolecule using appropriate methods like dialysis, size exclusion chromatography, or precipitation.

  • Nonspecific Binding: The dye may be nonspecifically binding to other components in your sample. Consider using a blocking agent or increasing the stringency of your washing steps.

  • Contaminated Buffers or Solvents: Ensure all buffers and solvents are of high purity and are free from fluorescent contaminants.

Q3: Can I use Tris or other amine-containing buffers in my click chemistry reaction?

A3: While the alkyne group of DiSulfo-Cy5 is not directly reactive with amines, some components in amine-containing buffers can interfere with the copper catalyst used in CuAAC reactions. It is generally recommended to use non-coordinating buffers such as phosphate-buffered saline (PBS), HEPES, or MOPS for the click reaction.

Q4: How many freeze-thaw cycles can this compound tolerate?

A4: While there is no specific quantitative data on the number of freeze-thaw cycles this compound can withstand without significant degradation, it is strongly recommended to avoid them.[8] Each cycle can introduce moisture and potentially lead to degradation. For stock solutions, it is best practice to aliquot them into single-use volumes to minimize the number of freeze-thaw cycles.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling an azide-containing biomolecule with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Azide-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate

  • Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or water.

    • Azide-modified biomolecule: Prepare a stock solution at a known concentration in an appropriate buffer.

    • Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.

    • THPTA ligand: Prepare a 50 mM stock solution in deionized water.

    • Sodium ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. A molar excess of the dye (e.g., 2-5 fold) is often used.

    • Add the reaction buffer to achieve the desired final concentration of the biomolecule.

    • Add the THPTA ligand to the reaction mixture. A final concentration of 1-5 mM is typical.

    • Add the CuSO₄ solution. A final concentration of 0.1-1 mM is common.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized.

  • Purification:

    • Remove the unreacted dye and other small molecules from the labeled biomolecule using a suitable purification method, such as size exclusion chromatography, dialysis, or precipitation.

Visualizations

Experimental Workflow for CuAAC Labeling

G cluster_prep Preparation of Reagents cluster_reaction Click Chemistry Reaction cluster_purification Purification and Analysis prep_dye Dissolve this compound (10 mM in DMSO/Water) mix_reagents Combine Biomolecule, Dye, Buffer, and Ligand prep_dye->mix_reagents prep_biomolecule Prepare Azide-Modified Biomolecule prep_biomolecule->mix_reagents prep_catalyst Prepare CuSO4 Solution (100 mM in Water) prep_ligand Prepare THPTA Solution (50 mM in Water) prep_reducing Prepare Fresh Sodium Ascorbate (100 mM in Water) add_catalyst Add CuSO4 mix_reagents->add_catalyst add_reducing Initiate with Sodium Ascorbate add_catalyst->add_reducing incubate Incubate at Room Temperature (Protect from Light) add_reducing->incubate purify Purify Labeled Biomolecule (e.g., Chromatography, Dialysis) incubate->purify analyze Analyze Labeling Efficiency and Concentration purify->analyze

Caption: Workflow for labeling biomolecules with this compound.

Logical Relationship of Factors Affecting Stability

G cluster_storage Storage Conditions cluster_handling Experimental Handling cluster_outcome Experimental Outcome Temperature Temperature (-20°C Recommended) Successful_Labeling Successful Labeling Temperature->Successful_Labeling Light Light Exposure (Protect from Light) Degradation Dye Degradation Light->Degradation Moisture Moisture (Keep Desiccated) Moisture->Degradation FreezeThaw Freeze-Thaw Cycles (Avoid) FreezeThaw->Degradation pH pH of Solution (Stable at pH 4-10) pH->Successful_Labeling Buffer Buffer Choice (Avoid Amines for CuAAC) Buffer->Successful_Labeling FreshReagents Freshness of Reagents (e.g., Sodium Ascorbate) FreshReagents->Successful_Labeling Degradation->Successful_Labeling Reduces Efficiency

Caption: Factors influencing the stability and performance of this compound.

References

How to prevent aggregation of DiSulfo-Cy5 alkyne conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the aggregation of DiSulfo-Cy5 alkyne conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is it prone to aggregation?

This compound is a water-soluble cyanine (B1664457) dye containing an alkyne group for use in click chemistry.[1][2] Cyanine dyes, in general, have a propensity to self-organize in aqueous solutions, which can lead to the formation of aggregates.[2][3] This aggregation is driven by factors like hydrophobicity and π-π stacking interactions between the dye molecules.[4][5] While the two sulfonate groups on DiSulfo-Cy5 increase its hydrophilicity and reduce the tendency for aggregation compared to non-sulfonated versions, aggregation can still occur, particularly at high concentrations, in the presence of high salt concentrations, or after conjugation to a biomolecule.[6][7]

Q2: My this compound conjugate has precipitated out of solution. What could be the cause?

Precipitation of your conjugate is a strong indicator of aggregation. Several factors could be responsible:

  • High Degree of Labeling (DOL): Attaching too many dye molecules to a single biomolecule is a common cause of aggregation and subsequent precipitation.[8] This can also lead to fluorescence quenching.[7][8]

  • High Conjugate Concentration: Concentrated solutions of the conjugate can promote aggregation.

  • Inappropriate Buffer Conditions: High salt concentrations in the buffer can induce aggregation of cyanine dyes.[2] The pH of the buffer can also influence the charge and conformation of the biomolecule, potentially favoring aggregation.

  • Presence of Unreacted Dye: Free, unreacted this compound in the solution can also aggregate and co-precipitate with the conjugate.

Q3: How can I prevent aggregation during the click chemistry conjugation reaction?

Preventing aggregation starts with optimizing the conjugation reaction itself. Here are key considerations:

  • Optimize the Dye-to-Biomolecule Molar Ratio: To avoid over-labeling, perform a titration to find the optimal molar ratio of this compound to your azide-containing biomolecule. Start with a lower ratio and incrementally increase it to achieve the desired degree of labeling without causing precipitation.

  • Control Reaction Component Concentrations: Keep the concentrations of the dye and biomolecule as low as is feasible for an efficient reaction to minimize intermolecular interactions that lead to aggregation.

  • Use a Copper(I)-Stabilizing Ligand: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), using a ligand such as THPTA is recommended. This ligand stabilizes the Cu(I) oxidation state, which not only accelerates the reaction but also helps to protect the biomolecules from damaging reactive oxygen species that can be generated.[9][10]

  • Degas the Reaction Mixture: Oxygen can interfere with the click chemistry reaction. It is good practice to degas the reaction mixture before adding the catalyst.[11][12]

Q4: What are the best practices for storing and handling this compound and its conjugates to prevent aggregation?

Proper storage and handling are crucial for maintaining the quality of your dye and conjugates:

  • Dye Storage: Store this compound powder desiccated at -20°C and protected from light.[6]

  • Stock Solutions: Prepare fresh stock solutions of the dye in an appropriate solvent like water, DMSO, or DMF.[1][13] For short-term storage, keep stock solutions at -20°C.

  • Conjugate Storage: Store purified conjugates at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. The storage buffer should be optimized for the specific biomolecule and may benefit from the inclusion of anti-aggregation additives.

Q5: My purified conjugate shows a shifted absorbance spectrum and reduced fluorescence. What does this indicate?

A blue-shift in the absorbance spectrum (the appearance of a shoulder or a new peak at a shorter wavelength) is characteristic of the formation of H-aggregates, which are typically non-fluorescent or weakly fluorescent.[7][14] This leads to a phenomenon known as quenching, where the overall fluorescence of your sample is significantly reduced.[8][15] This is a clear sign that your conjugate is aggregated.

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ReagentStock ConcentrationFinal ConcentrationNotes
CuSO₄20 mM in water0.05 - 0.25 mMCopper(II) is reduced in situ.
THPTA (Ligand)50 mM or 100 mM in water5x the molar concentration of CuSO₄Stabilizes Cu(I) and accelerates the reaction.[9]
Sodium Ascorbate (B8700270)100 mM or 300 mM in water (prepare fresh)5 mMReducing agent for Cu(II) to Cu(I).[10][16]
Azide- or Alkyne-BiomoleculeVariesAs required for the experiment
This compound10 mM in water or DMSO1.5 - 10x molar excess over the biomoleculeTitrate to find the optimal ratio.[11]

Table 2: Effect of Degree of Labeling (DOL) on Relative Fluorescence of Cy5 Conjugates

Degree of Labeling (DOL)Relative FluorescenceObservation
~1-3HighOptimal range for brightness.
>3DecreasingFluorescence quenching becomes significant due to dye-dye interactions and H-aggregate formation. Labeling with more than three Cy5 molecules can be counterproductive.[8]

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) with this compound

This protocol provides a general guideline for conjugating this compound to an azide-modified protein. Optimization may be required for your specific biomolecule.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS).

  • This compound.

  • Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water).

  • THPTA solution (100 mM in water).

  • Sodium ascorbate solution (300 mM in water, freshly prepared).

  • Protein labeling buffer (e.g., PBS, pH 7.4).

  • Degassing equipment (e.g., nitrogen or argon gas line).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare the Biomolecule: Ensure your azide-modified protein is at a suitable concentration in the protein labeling buffer.

  • Prepare the Dye Solution: Dissolve this compound in water or DMSO to a stock concentration of 10 mM.

  • Set up the Reaction: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution.

    • Protein labeling buffer to adjust the volume.

    • This compound stock solution (aim for a 3-5 molar excess to start, optimize as needed).

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions.

  • Degas the Reaction Mixture: Gently bubble nitrogen or argon gas through the reaction mixture for 5-10 minutes to remove dissolved oxygen.[11]

  • Add Catalyst: Add the CuSO₄/THPTA premix to the reaction tube.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction tube to a final concentration of approximately 5 mM.[10][16]

  • Incubate: Protect the reaction from light and incubate at room temperature for 1-2 hours or overnight at 4°C.

  • Purify the Conjugate: Proceed immediately to purification to remove unreacted dye and reaction components.

Protocol 2: Purification of this compound Conjugates to Remove Aggregates

Size-exclusion chromatography (SEC) is a common and effective method for separating the labeled conjugate from free dye and removing large aggregates.

Materials:

  • Quenched reaction mixture from Protocol 1.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

  • Fraction collector.

  • Spectrophotometer.

Procedure:

  • Equilibrate the Column: Equilibrate the SEC column with at least two column volumes of the storage buffer.

  • Load the Sample: Carefully load the reaction mixture onto the top of the column.

  • Elute the Conjugate: Begin elution with the storage buffer. The larger, labeled conjugate will elute first, appearing as a colored band. Smaller molecules, like the unreacted dye, will elute later.[17]

  • Collect Fractions: Collect fractions and monitor the absorbance at 280 nm (for protein) and ~646 nm (for DiSulfo-Cy5).

  • Pool and Concentrate: Pool the fractions containing the purified conjugate. If necessary, concentrate the sample using a centrifugal filter device.

  • Characterize the Conjugate: Determine the final protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and 646 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_biomolecule Prepare Azide-Biomolecule mix Mix Biomolecule and Dye prep_biomolecule->mix prep_dye Prepare this compound prep_dye->mix prep_reagents Prepare Click Reagents (CuSO4, THPTA, Ascorbate) add_catalyst Add Catalyst & Initiator prep_reagents->add_catalyst degas Degas Mixture mix->degas degas->add_catalyst incubate Incubate (Protect from Light) add_catalyst->incubate purify Purify via SEC/HIC incubate->purify characterize Characterize Conjugate (DOL, Concentration) purify->characterize store Store Properly characterize->store

Caption: Experimental workflow for this compound conjugation.

aggregation_prevention cluster_causes Causes of Aggregation cluster_solutions Prevention Strategies cause1 High Degree of Labeling (DOL) sol1 Optimize Dye:Biomolecule Ratio cause1->sol1 sol4 Purify Promptly After Reaction cause1->sol4 cause2 High Concentration sol2 Work with Dilute Solutions cause2->sol2 cause2->sol4 cause3 Inappropriate Buffer (e.g., high salt) sol3 Use Optimized Buffers (low salt) cause3->sol3 sol5 Add Anti-Aggregation Excipients cause3->sol5

Caption: Key causes of aggregation and their corresponding prevention strategies.

References

Optimizing DiSulfo-Cy5 Alkyne Imaging: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiSulfo-Cy5 alkyne imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a water-soluble fluorescent dye.[1][2] Its alkyne group allows it to be covalently attached to molecules containing an azide (B81097) group through a process called copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[1][3] This makes it a versatile tool for fluorescently labeling and visualizing a wide range of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, in fixed and live cells.[4] The "DiSulfo" modification refers to two sulfonate groups, which increase its water solubility (hydrophilicity) and can enhance its photostability.[1][5]

Q2: Why is a high signal-to-noise ratio (SNR) important in this compound imaging?

A high signal-to-noise ratio is crucial for obtaining clear, high-quality images. It ensures that the specific fluorescent signal from your target molecule is strong and easily distinguishable from non-specific background fluorescence. A low SNR can lead to difficulty in identifying true signals, inaccurate localization of your target, and potentially misleading results.

Q3: What are the main causes of a low signal-to-noise ratio in this compound imaging?

A low SNR is typically due to either a weak specific signal or high background fluorescence.

  • Causes of a weak signal include: low abundance of the target molecule, inefficient click chemistry reaction, photobleaching (fading) of the dye, or improper imaging settings.[3][6]

  • Causes of high background include: non-specific binding of the this compound to cellular components or the coverslip, autofluorescence from the cells or tissues themselves, or residual, unbound dye that was not washed away.[6][7][8]

Q4: How does the hydrophilicity of this compound help in reducing background?

The sulfonate groups on the DiSulfo-Cy5 molecule make it highly water-soluble.[1][2] This increased hydrophilicity reduces the likelihood of the dye non-specifically binding to hydrophobic structures within the cell, such as membranes, which is a common source of background fluorescence with less soluble dyes.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound imaging.

Issue 1: High Background Fluorescence

High background can obscure the specific signal from your labeled molecule.

Troubleshooting Workflow for High Background

High_Background_Troubleshooting Start High Background Observed Check_Unstained Image Unstained Control Start->Check_Unstained Autofluorescence High Autofluorescence? Check_Unstained->Autofluorescence Analyze Secondary_Only Secondary Antibody Only Control (if applicable) Autofluorescence->Secondary_Only No Sol_Autofluorescence Solutions: - Use longer wavelength dyes (like Cy5) - Use autofluorescence quenching reagents - Adjust imaging settings Autofluorescence->Sol_Autofluorescence Yes NonSpecific_Secondary Non-specific Secondary Binding? Secondary_Only->NonSpecific_Secondary Analyze Optimize_Protocol Optimize Staining Protocol NonSpecific_Secondary->Optimize_Protocol No Sol_Secondary Solutions: - Use cross-adsorbed secondary antibody - Change blocking buffer - Titrate secondary antibody NonSpecific_Secondary->Sol_Secondary Yes Sol_Optimize Solutions: - Decrease this compound concentration - Increase washing steps/duration - Add Tween-20 to wash buffer - Optimize blocking buffer (BSA/serum %) - Ensure removal of all unbound dye Optimize_Protocol->Sol_Optimize

Caption: A decision tree for troubleshooting high background fluorescence.

Potential Cause Recommended Solution Quantitative Recommendations
Non-specific binding of this compound Optimize blocking and washing steps. Add a non-ionic detergent to wash buffers to reduce hydrophobic interactions.Blocking: 1-5% (w/v) Bovine Serum Albumin (BSA) or 5-10% normal serum in PBS for at least 1 hour.[10][11][12] Washing: 3-4 washes of 5-10 minutes each.[8] Detergent: 0.05-0.2% Tween-20 in wash buffer.[10][13]
Cellular Autofluorescence Image an unstained control sample to assess the level of natural fluorescence. Use of far-red dyes like Cy5 helps minimize autofluorescence, which is more prominent at shorter wavelengths.[5][6]N/A
Excess or Unbound Dye Ensure complete removal of unconjugated dye after the click reaction. Increase the number and duration of wash steps.Washing: Increase to 4-5 washes of 10 minutes each with gentle agitation.[14]
High Dye Concentration Titrate the this compound to find the lowest concentration that provides a good signal without increasing background.Starting concentration: 1-25 µM.[4][15]
Issue 2: Weak or No Specific Signal

A weak signal can be difficult to distinguish from the background noise.

Troubleshooting Workflow for Weak Signal

Weak_Signal_Troubleshooting Start Weak or No Signal Check_Target Confirm Target Expression (e.g., Western Blot, positive control) Start->Check_Target Target_Present Target Present? Check_Target->Target_Present Analyze Check_Click Review Click Reaction Components & Protocol Target_Present->Check_Click Yes Sol_Target Solution: - Use a different cell line/tissue - Induce expression if possible Target_Present->Sol_Target No Check_Imaging Optimize Imaging Settings Check_Click->Check_Imaging Sol_Click Solutions: - Use fresh reagents (esp. Sodium Ascorbate) - Optimize reagent concentrations - Ensure correct pH and temperature Check_Click->Sol_Click Check_Photobleaching Assess Photobleaching Check_Imaging->Check_Photobleaching Sol_Imaging Solutions: - Increase laser power/exposure time - Check filter sets are correct for Cy5 - Use a more sensitive detector Check_Imaging->Sol_Imaging Sol_Photobleaching Solutions: - Use an antifade mounting medium - Minimize light exposure - Image quickly Check_Photobleaching->Sol_Photobleaching

Caption: A systematic approach to troubleshooting a weak fluorescent signal.

Potential Cause Recommended Solution Quantitative Recommendations
Inefficient Click Reaction Use freshly prepared reagents, especially the sodium ascorbate (B8700270) solution. Ensure all components are present at the optimal concentration.See "Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Staining" below for recommended concentrations.
Low Target Abundance Confirm the expression of your azide-labeled target molecule using an alternative method like western blotting, or include a positive control sample.[3][16]N/A
Photobleaching Minimize the sample's exposure to excitation light. Use a mounting medium containing an antifade reagent.[3][6]See "Protocol 3: Preparation of Antifade Mounting Medium" below.
Incorrect Imaging Settings Ensure the correct laser line (e.g., 633 nm or 647 nm) and emission filter (e.g., 660-700 nm) are being used for Cy5. Increase exposure time or laser power, but be mindful of increasing photobleaching.[6]N/A

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Staining

This protocol provides a general framework for labeling azide-modified molecules in fixed cells with this compound.

Experimental Workflow for CuAAC Staining

CuAAC_Workflow Start Start with Azide-labeled Fixed & Permeabilized Cells Prepare_Click_Mix Prepare Click Reaction Mix (Copper, Ligand, Dye) Start->Prepare_Click_Mix Add_Ascorbate Add Fresh Sodium Ascorbate to Mix Immediately Before Use Prepare_Click_Mix->Add_Ascorbate Incubate Incubate Cells with Complete Reaction Mix Add_Ascorbate->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Counterstain Optional: Counterstain Nuclei (e.g., DAPI) Wash->Counterstain Mount Mount Coverslip with Antifade Medium Counterstain->Mount Image Image on Fluorescence Microscope Mount->Image

Caption: A step-by-step workflow for fluorescent labeling using CuAAC.

Reagents and Recommended Concentrations:

ReagentStock ConcentrationFinal ConcentrationPurpose
This compound 1-10 mM in DMSO or water1-25 µMFluorescent Label
Copper (II) Sulfate (CuSO₄) 10-100 mM in water50-100 µMCatalyst Precursor
Copper Ligand (e.g., THPTA) 10-100 mM in water250-500 µM (5x [CuSO₄])Accelerates reaction & protects cells[4][17]
Sodium Ascorbate 100 mM in water (prepare fresh)2.5-5 mMReducing agent (reduces Cu(II) to Cu(I))[4]
Aminoguanidine (Optional) 100 mM in water1 mMScavenges byproducts of ascorbate oxidation[17]

Procedure:

  • Preparation: Start with your azide-labeled cells that have been fixed and permeabilized according to your standard protocol. Wash the cells with PBS.

  • Prepare the "Click-it" Cocktail (pre-mix): In a microfuge tube, combine the required volumes of CuSO₄, the copper ligand (e.g., THPTA), and this compound in PBS. Mix well.

    • Note: It is recommended to pre-mix the CuSO₄ and ligand before adding them to the dye solution.[17]

  • Initiate the Reaction: Immediately before adding to the cells, add the freshly prepared sodium ascorbate solution to the "Click-it" cocktail and mix gently.

  • Labeling: Remove the PBS from your cells and add the complete click reaction solution. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction solution and wash the cells 3-4 times for 5-10 minutes each with PBS containing 0.05% Tween-20.

  • Counterstaining (Optional): If desired, stain nuclei with a counterstain like DAPI.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium. Seal the edges with nail polish.

  • Imaging: Image using a fluorescence microscope with appropriate filters for Cy5 (Excitation ~650 nm, Emission ~670 nm).

Protocol 2: Preparation of Blocking and Wash Buffers
BufferRecipe
Blocking Buffer (1% BSA) - 1 g Bovine Serum Albumin (BSA) - 100 mL 1x PBS - Optional: 100 µL Tween-20 (for a final concentration of 0.1%)
Wash Buffer (PBST) - 500 µL Tween-20 - 1 L 1x PBS (Final concentration of 0.05% Tween-20)
Protocol 3: Preparation of Antifade Mounting Medium (n-propyl gallate)

Photobleaching can rapidly decrease your fluorescent signal. Using an antifade mounting medium is essential for preserving the signal during imaging.

Recipe: [18][19]

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) n-propyl gallate stock solution in dimethyl sulfoxide (B87167) (DMSO). Note: n-propyl gallate does not dissolve well in water-based solutions.

  • Mix the mounting medium:

    • Thoroughly mix 9 parts glycerol (B35011) with 1 part 10X PBS.

    • While stirring rapidly, slowly add 0.1 parts of the 20% n-propyl gallate stock solution.

  • Store in small aliquots at -20°C, protected from light.

References

Validation & Comparative

A Head-to-Head Comparison: DiSulfo-Cy5 Alkyne vs. Sulfo-Cy5 Alkyne for Advanced Bio-labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of proteomics, genomics, and drug discovery, the precise and efficient fluorescent labeling of biomolecules is paramount. Cyanine dyes, particularly in their alkyne-functionalized form for click chemistry, have become indispensable tools. This guide provides an in-depth, data-driven comparison of two prominent far-red fluorescent labels: DiSulfo-Cy5 alkyne and Sulfo-Cy5 alkyne. Understanding the nuanced differences in their performance is critical for optimizing experimental design and achieving high-quality, reproducible data.

The primary distinction between these two dyes lies in their degree of sulfonation. DiSulfo-Cy5 possesses two sulfonate groups, whereas Sulfo-Cy5 has one. This seemingly minor structural difference has significant implications for their utility in aqueous environments, directly impacting solubility, aggregation, and ultimately, the quality of fluorescence-based assays.

Key Performance Differences: A Quantitative Overview

The selection of a fluorescent dye is often dictated by its photophysical properties. Below is a summary of the key quantitative data for this compound and Sulfo-Cy5 alkyne. The spectral properties are largely similar due to the identical core chromophore. However, the increased sulfonation of DiSulfo-Cy5 can lead to subtle but meaningful improvements in performance, particularly in aqueous buffers.

PropertyThis compoundSulfo-Cy5 AlkyneAdvantage of this compound
Excitation Maximum (λex) ~646 nm[1]~647 - 648 nm[2][3]Negligible difference; compatible with standard 633 nm and 647 nm laser lines.
Emission Maximum (λem) ~662 nm[1]~663 - 671 nm[2][3]Negligible difference; detectable with standard Cy5 filter sets.
Molar Extinction Coeff. (ε) ~271,000 cm⁻¹M⁻¹[1]~250,000 - 251,000 cm⁻¹M⁻¹[2][3]Slightly higher extinction coefficient suggests a greater ability to absorb light, potentially leading to brighter signals.
Fluorescence Quantum Yield (Φ) ~0.28[1]~0.27 - 0.28[4]Increased sulfonation may slightly enhance quantum yield, leading to a brighter fluorescence signal.[4]
Aqueous Solubility HighModerate to High[5]Significantly higher hydrophilicity prevents aggregation in aqueous buffers, ensuring more reliable and reproducible labeling.
Aggregation Tendency Markedly reducedProne to aggregation at higher concentrationsMinimizes fluorescence quenching and non-specific binding, resulting in improved signal-to-noise ratios.[5]
Photostability Good to ExcellentGoodSulfonation generally improves photostability, allowing for longer exposure times and time-lapse imaging.[4]

Experimental Protocols

The following protocols provide a general framework for the use of DiSulfo-Cy5 and Sulfo-Cy5 alkyne in copper(I)-catalyzed click chemistry (CuAAC) for the labeling of biomolecules.

General Protocol for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol is a starting point for labeling azide-modified biomolecules (e.g., proteins, peptides, or oligonucleotides) with this compound or Sulfo-Cy5 alkyne.

Materials:

  • Azide-modified biomolecule

  • This compound or Sulfo-Cy5 alkyne

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., HPLC, gel filtration columns)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne dye in anhydrous DMSO or DMF to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of the copper-chelating ligand in deionized water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule (at a final concentration of 1-20 µM) with the reaction buffer.

    • Add the alkyne dye stock solution to achieve a final concentration that is in 2-10 fold molar excess to the biomolecule.

    • Add the copper-chelating ligand to a final concentration of 100-500 µM.

    • Add the CuSO₄ solution to a final concentration of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. For more complex biomolecules or lower concentrations, the reaction time may be extended.

  • Purification of the Labeled Biomolecule:

    • The purification method will depend on the nature of the biomolecule.

      • Gel Filtration: For proteins and larger oligonucleotides, use a desalting column (e.g., Sephadex G-25) to separate the labeled biomolecule from unreacted dye and catalyst.

      • High-Performance Liquid Chromatography (HPLC): For peptides and smaller oligonucleotides, reversed-phase HPLC is the method of choice for achieving high purity. Due to its increased hydrophilicity, this compound-labeled conjugates will typically have a shorter retention time compared to their Sulfo-Cy5 alkyne-labeled counterparts under identical reversed-phase HPLC conditions. A shallower gradient of the organic solvent may be required to achieve optimal separation of the DiSulfo-Cy5 conjugate from the unreacted dye and other reaction components.

Specific HPLC Purification Method for Labeled Peptides

A study by Ikeda et al. (2021) provides a specific example of an HPLC method for separating a non-sulfonated Cy5-peptide from a mono-sulfonated Cy5-peptide, which can be adapted for separating DiSulfo-Cy5 and Sulfo-Cy5 labeled products.[6]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • For Sulfo-Cy5 labeled peptides: A gradient of 20% to 80% Mobile Phase B over 25 minutes can be effective.[6]

    • For DiSulfo-Cy5 labeled peptides: A shallower gradient, for instance, starting from a lower percentage of Mobile Phase B (e.g., 10-15%) and eluting over a longer period, may be necessary to achieve good separation due to the increased polarity of the conjugate.

  • Detection: Monitor the elution profile at the absorbance maximum of the Cy5 dye (~646 nm) and at a wavelength corresponding to the peptide bond (~214 nm).

Visualizing the Workflow and Concepts

To further elucidate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Key Performance Characteristics cluster_1 This compound cluster_2 Sulfo-Cy5 alkyne Solubility Solubility High_Solubility High_Solubility Solubility->High_Solubility Moderate_Solubility Moderate_Solubility Solubility->Moderate_Solubility Aggregation Aggregation Low_Aggregation Low_Aggregation Aggregation->Low_Aggregation Prone_to_Aggregation Prone_to_Aggregation Aggregation->Prone_to_Aggregation Quantum_Yield Quantum_Yield Higher_QY Higher_QY Quantum_Yield->Higher_QY Good_QY Good_QY Quantum_Yield->Good_QY Photostability Photostability Improved_Photostability Improved_Photostability Photostability->Improved_Photostability Good_Photostability Good_Photostability Photostability->Good_Photostability

Caption: Performance comparison of DiSulfo-Cy5 and Sulfo-Cy5 alkyne.

G Azide_Biomolecule Azide-Modified Biomolecule Click_Reaction CuAAC Reaction Azide_Biomolecule->Click_Reaction Alkyne_Dye DiSulfo- or Sulfo-Cy5 Alkyne Alkyne_Dye->Click_Reaction Cu_Catalyst Cu(I) Catalyst (CuSO4 + Reductant) Cu_Catalyst->Click_Reaction Ligand Chelating Ligand (e.g., THPTA) Ligand->Click_Reaction Labeled_Conjugate Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Conjugate Purification Purification (HPLC or Gel Filtration) Labeled_Conjugate->Purification Pure_Product Pure Labeled Product Purification->Pure_Product

Caption: Experimental workflow for labeling biomolecules via CuAAC.

Conclusion and Recommendations

Both this compound and Sulfo-Cy5 alkyne are high-performance fluorescent dyes suitable for a wide range of bio-labeling applications. The choice between them should be guided by the specific requirements of the experiment.

This compound is the superior choice for applications where:

  • High aqueous solubility is critical: This is particularly important when working with sensitive proteins that may denature in the presence of organic co-solvents, or when aiming for high degrees of labeling without causing aggregation-induced quenching.

  • Signal-to-noise ratio is paramount: The reduced aggregation of DiSulfo-Cy5 leads to lower non-specific binding and a cleaner background signal.

  • Enhanced brightness and photostability are desired: The potential for a slightly higher quantum yield and improved photostability can be advantageous in demanding imaging applications such as single-molecule studies or long-term live-cell imaging.

Sulfo-Cy5 alkyne remains a robust and cost-effective option for:

  • Standard labeling applications: For many routine experiments where extreme hydrophilicity is not a primary concern, Sulfo-Cy5 provides excellent performance.

  • Labeling of less sensitive biomolecules: When the use of a small percentage of an organic co-solvent is not detrimental to the sample, Sulfo-Cy5 can be used with high efficiency.

References

A Head-to-Head Comparison: DiSulfo-Cy5 Alkyne vs. Alexa Fluor 647 Alkyne for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for molecular labeling, the choice of a fluorescent alkyne probe is critical for achieving high-quality, reproducible data. This guide provides an objective, data-driven comparison of two popular far-red fluorescent alkyne dyes: DiSulfo-Cy5 alkyne and Alexa Fluor 647 alkyne.

Both this compound and Alexa Fluor 647 alkyne are spectrally similar, exhibiting excitation and emission maxima in the far-red region of the spectrum, making them ideal for applications requiring low background autofluorescence from cells and tissues. Their alkyne functional group allows for covalent attachment to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

While both dyes are workhorses in the field, their performance can differ in terms of brightness, photostability, and water solubility, which can significantly impact experimental outcomes in applications such as fluorescence microscopy, flow cytometry, and super-resolution microscopy.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and Alexa Fluor 647 alkyne.

PropertyThis compoundAlexa Fluor 647 Alkyne
Excitation Maximum (nm) ~646~650
Emission Maximum (nm) ~662~665
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000~239,000
Fluorescence Quantum Yield ~0.28~0.33
Water Solubility High (due to two sulfonate groups)Moderate
pH Sensitivity Insensitive from pH 4 to 10Insensitive over a wide pH range
Photostability GoodExcellent

Performance Comparison

Brightness: Both dyes are exceptionally bright due to their high molar extinction coefficients and good quantum yields. DiSulfo-Cy5 boasts a slightly higher molar extinction coefficient, while Alexa Fluor 647 has a higher quantum yield. In practice, the brightness of conjugates can also be influenced by the degree of labeling (DOL).

Photostability: Comparative studies of the parent fluorophores (Cy5 and Alexa Fluor 647) have consistently shown that Alexa Fluor 647 is significantly more photostable than Cy5.[1][2][3] This is a critical advantage for imaging applications that require prolonged or intense light exposure, such as time-lapse microscopy and super-resolution techniques like STORM.

Water Solubility: The "DiSulfo" designation in this compound indicates the presence of two sulfonate groups, which impart high water solubility.[4] This can be advantageous in aqueous buffer systems, potentially reducing aggregation and non-specific binding of the dye-conjugate. While Alexa Fluor 647 is also water-soluble, the enhanced hydrophilicity of DiSulfo-Cy5 may be beneficial for certain applications.

Experimental Workflow and Protocols

A typical experimental workflow for labeling azide-modified biomolecules with either this compound or Alexa Fluor 647 alkyne using copper-catalyzed click chemistry is depicted below.

G cluster_preparation Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Azide-modified Biomolecule Azide-modified Biomolecule Combine Reagents Combine Reagents Azide-modified Biomolecule->Combine Reagents Alkyne-Fluorophore Stock Alkyne-Fluorophore Stock Alkyne-Fluorophore Stock->Combine Reagents Copper Catalyst Solution Copper Catalyst Solution Copper Catalyst Solution->Combine Reagents Reducing Agent Solution Reducing Agent Solution Reducing Agent Solution->Combine Reagents Ligand Solution Ligand Solution Ligand Solution->Combine Reagents Incubate Incubate Combine Reagents->Incubate Purify Conjugate Purify Conjugate Incubate->Purify Conjugate Analyze Labeled Product Analyze Labeled Product Purify Conjugate->Analyze Labeled Product

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol provides a general guideline for labeling an azide-modified protein with either this compound or Alexa Fluor 647 alkyne in a buffered solution. Optimization may be required for specific applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound or Alexa Fluor 647 alkyne

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-Fluorophore: Dissolve the alkyne dye in DMSO to a final concentration of 10 mM.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate (B8700270): Freshly prepare a 100 mM stock solution in deionized water immediately before use.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein (final concentration typically 1-10 µM)

      • Alkyne-fluorophore (2-5 molar excess over the protein)

      • Premixed copper/ligand solution (add THPTA to the CuSO₄ solution at a 5:1 molar ratio; final concentration of CuSO₄ in the reaction is typically 50-100 µM)

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration 1-5 mM).

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Collect the fractions containing the fluorescently labeled protein.

  • Analysis:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~650 nm).

    • The labeled protein is now ready for downstream applications.

Logical Relationships in Click Chemistry

The success of a click chemistry labeling experiment depends on the careful consideration of several interrelated factors.

G cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_outcome Outcome Alkyne Alkyne Reaction Efficiency Reaction Efficiency Alkyne->Reaction Efficiency Azide Azide Azide->Reaction Efficiency Copper(I) Catalyst Copper(I) Catalyst Copper(I) Catalyst->Reaction Efficiency Ligand Ligand Ligand->Reaction Efficiency Reducing Agent Reducing Agent Reducing Agent->Reaction Efficiency Concentration Concentration Concentration->Reaction Efficiency Temperature Temperature Temperature->Reaction Efficiency pH pH pH->Reaction Efficiency Time Time Time->Reaction Efficiency Signal-to-Noise Signal-to-Noise Reaction Efficiency->Signal-to-Noise

Factors Influencing Click Chemistry Outcomes

Conclusion

Both this compound and Alexa Fluor 647 alkyne are excellent choices for far-red fluorescent labeling via click chemistry.

  • Choose this compound for applications where high water solubility is a primary concern, potentially minimizing non-specific binding and aggregation.

  • Choose Alexa Fluor 647 alkyne for applications that demand the highest photostability, such as super-resolution microscopy or long-term live-cell imaging. Its resistance to photobleaching and self-quenching at high degrees of labeling often translates to superior performance in demanding imaging experiments.[1][2]

For most standard applications, both dyes will yield high-quality results. The final choice may depend on the specific experimental requirements, the instrumentation available, and cost considerations. It is always recommended to perform a small-scale pilot experiment to determine the optimal dye and labeling conditions for your specific target and application.

References

A Comparative Guide to DiSulfo-Cy5 Alkyne and Cy5 Alkyne for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis, the choice of fluorescent probe is critical for achieving high-quality, reproducible data. This guide provides a detailed comparison of two popular alkyne-functionalized cyanine (B1664457) dyes, DiSulfo-Cy5 alkyne and Cy5 alkyne, for protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Executive Summary

The primary distinction between this compound and Cy5 alkyne lies in their water solubility. This compound is a sulfonated derivative of Cy5 alkyne, containing two sulfonate groups that confer significantly higher hydrophilicity.[1][2] This enhanced water solubility makes this compound an excellent choice for labeling proteins in aqueous buffers, as it minimizes the need for organic co-solvents and can reduce non-specific binding and dye aggregation.[2][3] While both dyes share nearly identical spectral properties, the improved solubility of the disulfonated version can lead to higher effective labeling efficiency and improved signal-to-noise ratios in many biological applications.

Performance Comparison

While direct head-to-head quantitative comparisons in peer-reviewed literature are limited, the known chemical properties of sulfonated and non-sulfonated cyanine dyes allow for a clear differentiation in their expected performance in protein labeling experiments.

PropertyThis compoundCy5 AlkyneRationale & References
Structure Cyanine5 core with two sulfonate (SO₃⁻) groups and a terminal alkyne.Cyanine5 core with a terminal alkyne.The addition of sulfonate groups is the key structural difference.[1][2]
Solubility High water solubility.Limited water solubility, requires organic co-solvent (e.g., DMSO, DMF).Sulfonate groups increase hydrophilicity, making it readily soluble in aqueous buffers.[1][2]
Excitation Max (nm) ~646-649~646-649Spectral properties are minimally affected by sulfonation.[1][4]
Emission Max (nm) ~662-670~662-670Spectral properties are minimally affected by sulfonation.[1][4]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000 - 271,000~250,000Both dyes exhibit high molar extinction coefficients.[4]
Quantum Yield ~0.2~0.2Generally comparable between sulfonated and non-sulfonated versions.
Labeling Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Both possess a terminal alkyne for click chemistry.[5][6]
Non-Specific Binding LowerHigherIncreased hydrophilicity reduces non-specific interactions with cellular components and other proteins.[3][7]
Aggregation Less prone to aggregation.More prone to aggregation in aqueous solutions.Sulfonate groups prevent the π-stacking that leads to aggregation and fluorescence quenching.[2][3][8]
Photostability Generally good, but can be influenced by the local environment and conjugation.Generally good, but can be influenced by the local environment and conjugation.Photostability is a known concern for cyanine dyes and can be affected by factors like the presence of oxygen.[9][10][11]

Experimental Workflows and Methodologies

The primary application for both this compound and Cy5 alkyne is the covalent labeling of proteins that have been modified to contain an azide (B81097) group. This is typically achieved through metabolic labeling with an azide-bearing amino acid analog or by enzymatic modification.

General Experimental Workflow

G cluster_0 Protein Modification cluster_1 Click Chemistry Labeling cluster_2 Downstream Analysis Metabolic Labeling Metabolic Labeling (e.g., with azido-homoalanine) Azide-Modified Protein Azide-Modified Protein Metabolic Labeling->Azide-Modified Protein Enzymatic Modification Enzymatic Modification (to introduce azide) Enzymatic Modification->Azide-Modified Protein CuAAC Reaction CuAAC Reaction (CuSO4, Reductant, Ligand) Azide-Modified Protein->CuAAC Reaction Alkyne-Dye This compound or Cy5 Alkyne Alkyne-Dye->CuAAC Reaction Labeled Protein Fluorescently Labeled Protein CuAAC Reaction->Labeled Protein Purification Purification (e.g., Gel Filtration) Labeled Protein->Purification Analysis Analysis (SDS-PAGE, Microscopy, etc.) Purification->Analysis

General workflow for protein labeling using click chemistry.
Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific proteins and experimental conditions.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., PBS, HEPES, pH 7.0-7.5, free of EDTA and other chelators).

  • This compound or Cy5 alkyne.

  • Anhydrous DMSO or DMF (for Cy5 alkyne).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper-chelating ligand stock solution (e.g., 100 mM THPTA in water or 50 mM TBTA in DMSO).

  • Freshly prepared reducing agent stock solution (e.g., 300 mM sodium ascorbate (B8700270) in water).

  • Degassing equipment (optional, but recommended).

Procedure:

  • Prepare Dye Solution:

    • This compound: Dissolve directly in water or buffer to a stock concentration of 10 mM.

    • Cy5 alkyne: Dissolve in a minimal amount of anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration.

    • Add the alkyne-dye stock solution to a final concentration that is typically in 2-10 fold molar excess over the protein.

    • Add the copper-chelating ligand to a final concentration of 5-10 times that of the copper sulfate.

    • Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Remove the unreacted dye and catalyst components by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.

Signaling Pathways and Logical Relationships

The choice between this compound and Cy5 alkyne can impact the quality of data in various downstream applications, including the study of signaling pathways. For instance, in immunoprecipitation experiments followed by fluorescent detection, lower non-specific binding of this compound can lead to cleaner results and more reliable quantification of protein-protein interactions.

G DiSulfo_Cy5 This compound Hydrophilicity Increased Hydrophilicity DiSulfo_Cy5->Hydrophilicity Cy5 Cy5 Alkyne Organic_Solvent Requires Organic Co-solvent Cy5->Organic_Solvent Solubility High Water Solubility Hydrophilicity->Solubility Aggregation Reduced Aggregation Hydrophilicity->Aggregation Nonspecific_Binding Reduced Non-Specific Binding Hydrophilicity->Nonspecific_Binding Signal_to_Noise Improved Signal-to-Noise Ratio Aggregation->Signal_to_Noise Nonspecific_Binding->Signal_to_Noise Data_Quality Higher Quality Data in Aqueous Environments Signal_to_Noise->Data_Quality

Logical relationships of this compound properties.

Conclusion

For most protein labeling applications in aqueous environments, This compound is the superior choice over its non-sulfonated counterpart. Its enhanced water solubility minimizes practical issues such as dye precipitation and the need for organic co-solvents, while also reducing the likelihood of non-specific binding and aggregation that can compromise experimental results. While Cy5 alkyne remains a viable option, particularly in workflows where organic solvents are already in use or for labeling in more hydrophobic environments, the advantages offered by the disulfonated version generally lead to more robust and reliable data in protein labeling studies. Researchers should consider the specific requirements of their experimental system when selecting the appropriate fluorescent probe.

References

Navigating the Far-Red Spectrum: A Guide to DiSulfo-Cy5 Alkyne Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers leveraging click chemistry in fluorescence-based applications, DiSulfo-Cy5 alkyne has been a staple for far-red detection. However, the expanding landscape of fluorescent probes offers a variety of alternatives, each with its own set of performance characteristics. This guide provides an objective comparison of commercially available far-red fluorescent alkyne probes, offering supporting data and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Performance Comparison of Far-Red Alkyne Dyes

The selection of a far-red alkyne dye is often dictated by a balance of key performance metrics, including spectral properties, brightness (a function of molar extinction coefficient and quantum yield), and photostability. Below is a summary of these parameters for this compound and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
This compound ~646~662~250,000Data not readily availableHigh water solubility, good brightness.
Sulfo-Cy5 Alkyne ~646~662271,000[]0.2[2]High water solubility, high extinction coefficient, good quantum yield.[][3][4]
Alexa Fluor 647 Alkyne ~650~668~239,0000.33*[5][6]High photostability, bright fluorescence, pH-insensitive.[7]
CF®647 Alkyne ~650~665~240,000Not specifiedHigh photostability and brightness.[8][9]
AZDye™ 647 Alkyne ~648~671270,000[10]Not specifiedWater-soluble, pH-insensitive, spectrally similar to Alexa Fluor® 647 and Cy5.[10]

Visualizing the Workflow: From Labeling to Imaging

To achieve successful fluorescent labeling and imaging, a systematic workflow is crucial. The following diagrams, generated using the DOT language, illustrate the key processes involved.

G Experimental Workflow for Protein Labeling and Imaging cluster_prep Sample Preparation cluster_click Click Chemistry Reaction cluster_purification Purification cluster_imaging Fluorescence Imaging azide_protein Azide-Modified Protein reaction_mix Prepare Reaction Mix (Dye, Protein, Buffer, CuSO4, Ligand, Reducing Agent) azide_protein->reaction_mix alkyne_dye Far-Red Alkyne Dye alkyne_dye->reaction_mix incubation Incubate at Room Temperature reaction_mix->incubation purification Remove Excess Dye (e.g., Size-Exclusion Chromatography) incubation->purification microscopy Fluorescence Microscopy purification->microscopy data_analysis Image Acquisition & Analysis microscopy->data_analysis

Caption: A typical experimental workflow for labeling an azide-modified protein with a far-red alkyne dye.

G Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide R1-N3 (Azide) Product Triazole Product Azide->Product Alkyne R2-C≡CH (Alkyne) Alkyne->Product Catalyst Cu(I) Catalyst->Product Catalyzes Reaction

Caption: The fundamental mechanism of the copper(I)-catalyzed click chemistry reaction.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible results. The following sections provide a generalized protocol for protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent fluorescence imaging.

Protocol 1: Labeling of Azide-Modified Proteins with Far-Red Alkyne Dyes

This protocol is a starting point and may require optimization depending on the specific protein and dye used.[11][12][13][14]

Materials:

  • Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • Far-red alkyne dye (e.g., Sulfo-Cy5, Alexa Fluor 647, CF647, or AZDye 647 alkyne)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Freshly prepared reducing agent (e.g., Sodium Ascorbate) stock solution (e.g., 300 mM in water)

  • DMSO (for dissolving non-sulfonated dyes)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare Reagents:

    • Dissolve the far-red alkyne dye in DMSO or water to a stock concentration of 1-10 mM.

    • Prepare fresh sodium ascorbate (B8700270) solution immediately before use.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-5 mg/mL) with PBS buffer.

    • Add the far-red alkyne dye stock solution to the desired final concentration (typically a 2-10 fold molar excess over the protein).

    • Add the THPTA ligand stock solution.

    • Add the CuSO4 stock solution.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

    • Gently vortex the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Remove the unreacted dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Collect the fractions containing the labeled protein.

  • Quantification:

    • Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the dye.

Protocol 2: Fluorescence Microscopy of Labeled Proteins

This protocol provides a general guideline for imaging cells labeled with far-red fluorescent probes.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • Labeled protein from Protocol 1

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)

  • Mounting medium with an antifade reagent

  • Fluorescence microscope with appropriate laser lines (e.g., 633 nm or 647 nm) and emission filters.

Procedure:

  • Cell Preparation:

    • Incubate the cultured cells with the fluorescently labeled protein under desired experimental conditions.

    • Wash the cells three times with PBS to remove unbound labeled protein.

  • Fixation (Optional):

    • If desired, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Acquire images using a fluorescence microscope equipped with a laser line appropriate for the far-red dye (e.g., 633 nm or 647 nm).

    • Use an appropriate emission filter to collect the fluorescence signal (typically >660 nm).

    • Optimize imaging parameters (e.g., laser power, exposure time) to obtain a good signal-to-noise ratio while minimizing photobleaching.

  • Image Analysis:

    • Analyze the acquired images using appropriate software to quantify fluorescence intensity and localization.

Conclusion

While this compound remains a viable option for far-red fluorescence applications, several alternatives, including Sulfo-Cy5 alkyne, Alexa Fluor 647 alkyne, CF647 alkyne, and AZDye 647 alkyne, offer comparable or superior performance in terms of brightness and photostability. The choice of the optimal dye will depend on the specific experimental requirements, including the desired brightness, photostability, and budget. By carefully considering the performance data and utilizing robust experimental protocols, researchers can confidently select the most suitable far-red alkyne probe to advance their scientific investigations.

References

A Comparative Guide to DiSulfo-Cy5 Alkyne for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of chemical biology and drug development, the precise and efficient labeling of biomolecules is paramount. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for attaching reporter molecules, such as fluorescent dyes, to proteins, nucleic acids, and other targets.[1] DiSulfo-Cy5 alkyne is a popular fluorescent probe for this application, prized for its brightness and water solubility. This guide provides a comprehensive comparison of this compound with other commercially available alternatives, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison of Far-Red Fluorescent Alkynes

The selection of a fluorescent dye for click chemistry applications is a critical decision that impacts sensitivity, resolution, and the reliability of experimental results. Key performance indicators include the quantum yield (a measure of fluorescence efficiency), the molar extinction coefficient (light absorption capacity), and photostability (resistance to fading upon illumination). The following tables summarize the key photophysical properties of this compound and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldSolubility
This compound 646662271,0000.28Water, DMSO, DMF
Alexa Fluor 647 alkyne 650665239,0000.33Water, DMSO, DMF
CF® 647 alkyne 650665240,0000.33Water, DMSO, DMF
Cy5 alkyne 649671250,000~0.27DMSO, DMF

Table 1: Photophysical Properties of Common Far-Red Fluorescent Alkynes. Data is compiled from manufacturer specifications and published literature. Quantum yields can be highly dependent on the local environment.

Head-to-Head Comparison: Photostability

Photostability is a critical parameter for imaging experiments that require prolonged or intense illumination, such as super-resolution microscopy. While direct comparative data for the alkyne derivatives is limited, studies comparing the core cyanine (B1664457) dye (Cy5) with Alexa Fluor 647 provide valuable insights. Alexa Fluor dyes are generally recognized for their superior photostability compared to traditional cyanine dyes.[2][3] This is attributed to chemical modifications that reduce the susceptibility of the dye to photo-oxidation.

In one study, protein conjugates of Alexa Fluor 647 were found to be significantly more resistant to photobleaching than their Cy5 counterparts.[4] After prolonged exposure, Alexa Fluor 647 conjugates retained approximately 80% of their initial fluorescence, whereas Cy5 conjugates retained only 55%.[4]

FeatureThis compoundAlexa Fluor 647 alkyneKey Considerations
Brightness HighVery HighBoth dyes are very bright, suitable for detecting low-abundance targets.
Photostability GoodExcellentAlexa Fluor 647 generally offers superior resistance to photobleaching, crucial for long-term imaging.
Water Solubility ExcellentExcellentThe sulfonate groups on both dyes ensure high water solubility, reducing aggregation and non-specific binding.
pH Sensitivity LowLowBoth dyes are pH-insensitive over a broad physiological range (pH 4-10).
Cost Generally lowerGenerally higherCost may be a factor for high-throughput screening applications.

Table 2: Qualitative Performance Comparison.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for labeling azide-modified biomolecules with an alkyne-containing fluorescent dye.

Materials:

  • Azide-modified biomolecule

  • Alkyne-functionalized fluorescent dye (e.g., this compound)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., TBTA or THPTA)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • DMSO or DMF for dissolving the dye

Procedure:

  • Prepare a stock solution of the alkyne-dye in DMSO or DMF.

  • Dissolve the azide-modified biomolecule in the reaction buffer.

  • Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the chelating ligand.

  • Add the alkyne-dye to the biomolecule solution.

  • Initiate the reaction by adding the copper catalyst and the reducing agent.

  • Incubate the reaction at room temperature, protected from light, for 1-4 hours.

  • Purify the labeled biomolecule using a suitable method (e.g., size exclusion chromatography, dialysis, or precipitation) to remove unreacted dye and catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Azide-Biomolecule Azide-Biomolecule Reaction_Vessel Reaction Mixture (in Buffer) Azide-Biomolecule->Reaction_Vessel Alkyne-Dye Alkyne-Dye Alkyne-Dye->Reaction_Vessel Catalyst_Mix Copper Catalyst (CuSO4 + Ligand) Catalyst_Mix->Reaction_Vessel Reducer Reducing Agent (Sodium Ascorbate) Reducer->Reaction_Vessel Purification_Step Purification (e.g., SEC) Reaction_Vessel->Purification_Step Labeled_Product Labeled Biomolecule Purification_Step->Labeled_Product

Caption: Workflow for a typical CuAAC labeling experiment.

Protocol for Immunofluorescence Staining of Labeled Cells

This protocol outlines the steps for visualizing alkyne-labeled biomolecules within cells using immunofluorescence.

Materials:

  • Cells grown on coverslips, metabolically labeled with an azide-containing precursor

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Click chemistry reaction cocktail (as described above)

  • Wash buffer (PBS)

  • Mounting medium with DAPI

Procedure:

  • Fix the cells with the fixative for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with the permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Perform the click reaction by incubating the cells with the reaction cocktail containing the alkyne-dye for 30-60 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Proceed with standard immunofluorescence staining for other proteins of interest, using primary and secondary antibodies.

  • Mount the coverslips onto microscope slides using mounting medium with DAPI to counterstain the nuclei.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen dye and DAPI.

G Start Azide-Labeled Cells on Coverslip Fixation Fixation (Paraformaldehyde) Start->Fixation Washing1 Wash (PBS) Fixation->Washing1 Permeabilization Permeabilization (Triton X-100) Washing2 Wash (PBS) Permeabilization->Washing2 Click_Reaction Click Reaction (with Alkyne-Dye) Washing3 Wash (PBS) Click_Reaction->Washing3 Washing1->Permeabilization Washing2->Click_Reaction Mounting Mounting (with DAPI) Washing3->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for immunofluorescence staining of click-labeled cells.

Quality Control Measures

To ensure the reliability and reproducibility of experiments using this compound, several quality control measures should be implemented:

  • Purity of the Dye: The purity of the fluorescent dye should be verified, typically by HPLC, to ensure that it is free from contaminants that could interfere with the click reaction or cause background fluorescence.

  • Confirmation of Labeling: The success of the labeling reaction should be confirmed. For proteins, this can be done using SDS-PAGE, where a fluorescently labeled protein will show a band shift and can be visualized by in-gel fluorescence scanning. For nucleic acids, gel electrophoresis can be used similarly.

  • Characterization of the Labeled Product: The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, should be determined. This can be calculated from the absorbance of the dye and the biomolecule.

  • Proper Storage: Alkyne-functionalized dyes should be stored desiccated and protected from light at -20°C to prevent degradation.

Conclusion

This compound is a high-performance fluorescent probe for bioorthogonal labeling via click chemistry. Its excellent water solubility, high extinction coefficient, and good quantum yield make it a robust choice for a wide range of applications. While spectrally similar dyes like Alexa Fluor 647 alkyne may offer superior photostability for demanding imaging applications, the choice of dye will ultimately depend on the specific experimental requirements and budget. By carefully considering the performance characteristics and implementing rigorous quality control measures, researchers can confidently employ these powerful tools for precise and sensitive biomolecular labeling.

References

A Comparative Guide to the Brightness of DiSulfo-Cy5 Alkyne and Other Cyanine Dames for Biological Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of a bright and robust fluorophore is paramount for achieving high sensitivity and signal-to-noise ratios. This guide provides an objective comparison of the brightness of DiSulfo-Cy5 alkyne with other commonly used cyanine (B1664457) dyes in the far-red spectrum, supported by quantitative data and detailed experimental protocols for direct comparison.

This compound is a water-soluble cyanine dye featuring two sulfonate groups and a terminal alkyne moiety for click chemistry applications.[1] The sulfonation enhances its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents.[] This guide will focus on comparing its brightness, a key performance indicator, against other popular cyanine dyes.

Quantitative Comparison of Cyanine Dye Brightness

The brightness of a fluorophore is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient reflects the efficiency of light absorption at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescence.[3]

The following table summarizes the key photophysical properties of this compound and other comparable cyanine dyes. The brightness is calculated as ε × Φ and normalized to the brightness of Cy5 alkyne for ease of comparison.

DyeMolar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)Brightness (ε × Φ)Relative Brightness (to Cy5 Alkyne)
This compound 271,000[1]0.28[1]75,8801.12
Sulfo-Cy5 Alkyne 271,000[4]0.20[4]54,2000.80
Cy5 Alkyne 250,000[5]0.27[6]67,5001.00
Alexa Fluor™ 647 Alkyne ~250,000High--
DyLight™ 650 Alkyne 250,000[7]High*--

From the available data, This compound emerges as the brightest among the compared cyanine alkynes with a calculated brightness approximately 12% higher than that of the non-sulfonated Cy5 alkyne. This enhanced brightness is attributed to its high molar extinction coefficient and a favorable quantum yield.[1] The additional sulfonate group compared to Sulfo-Cy5 alkyne appears to significantly increase the quantum yield, leading to a substantial improvement in overall brightness.

Experimental Protocols

To facilitate independent verification and comparison of fluorescent dye brightness, a detailed protocol for determining the relative fluorescence quantum yield is provided below. This method is based on comparing the fluorescence of an unknown sample to a standard with a known quantum yield.[13][14]

Protocol for Determining Relative Fluorescence Quantum Yield

1. Materials and Reagents:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • High-purity spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes)

  • Fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol, Φ = 0.54)

  • This compound and other cyanine dyes to be tested

2. Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and each test dye in the chosen solvent.

  • Prepare a Series of Dilutions: For the standard and each test dye, prepare a series of dilutions with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.[15]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dyes.

    • Record the fluorescence emission spectrum for each dilution. Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under each fluorescence emission curve to obtain the integrated fluorescence intensity.

    • For both the standard and the test dyes, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the linear fit for each plot.

    • Calculate the quantum yield of the test sample (Φ_sample) using the following equation:

      Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)

      Where:

      • Φ_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients for the test sample and the standard, respectively.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if the same solvent is used, this term is 1).[14]

3. Brightness Calculation: Once the quantum yield is determined, the brightness can be calculated using the formula:

Brightness = Molar Extinction Coefficient (ε) × Quantum Yield (Φ) [3]

Visualization of Experimental Workflow and Dye Selection Logic

To further clarify the processes involved, the following diagrams created using the DOT language illustrate the experimental workflow for comparing dye brightness and the logical steps in selecting an appropriate fluorescent dye.

G cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Standard & Test Dyes) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_dilutions->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Intensity vs. Absorbance integrate_fluor->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy calc_brightness Calculate Brightness calc_qy->calc_brightness

Caption: Experimental workflow for comparing fluorescent dye brightness.

G start Define Application Needs brightness High Brightness Required? start->brightness photostability High Photostability Needed? brightness->photostability Yes select_other Consider Other Dyes (e.g., Alexa Fluor, DyLight) brightness->select_other No solubility Aqueous Solubility Critical? photostability->solubility Yes photostability->select_other No select_disulfo Select DiSulfo-Cy5 solubility->select_disulfo Yes select_nonsulfo Consider Non-Sulfonated Cy5 solubility->select_nonsulfo No

Caption: Decision tree for selecting a bright fluorescent dye.

Conclusion

Based on the available quantitative data, this compound stands out as a superior choice for applications demanding high fluorescence brightness in aqueous environments. Its dual sulfonation not only ensures excellent water solubility but also contributes to a higher quantum yield compared to its mono-sulfonated and non-sulfonated counterparts. For researchers utilizing click chemistry for biomolecule labeling, the enhanced brightness of this compound can lead to improved assay sensitivity and more robust results. When selecting a fluorophore, it is always recommended to consider the specific experimental conditions and, if possible, perform a direct comparison using the protocols outlined in this guide.

References

DiSulfo-Cy5 Alkyne: A Comparative Performance Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a robust fluorescent probe for click chemistry applications, DiSulfo-Cy5 alkyne offers a compelling option. This guide provides an objective comparison of its performance in various buffer conditions, alongside alternative fluorescent dyes, supported by experimental data and detailed protocols.

This compound is a water-soluble, far-red fluorescent dye that is widely utilized for labeling and detecting biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its sulfonation enhances its hydrophilicity, making it particularly suitable for biological applications in aqueous environments.

Performance in Different Buffer Conditions

The choice of buffer can significantly impact the performance of fluorescent dyes. While specific quantitative data comparing this compound across a range of buffers is limited in publicly available literature, general characteristics of sulfonated cyanine (B1664457) dyes provide valuable insights into its expected performance.

pH Stability: this compound exhibits robust fluorescence intensity that is largely independent of pH in the range of 4 to 10, making it compatible with a wide array of biological buffers.

Buffer Composition:

  • Phosphate-Buffered Saline (PBS): PBS is a commonly recommended buffer for cyanine dyes as it is generally non-reactive and helps maintain physiological pH.

  • Tris-Based Buffers: While suitable for many applications, buffers containing primary amines, such as Tris, may not be ideal for long-term storage of reactive forms of the dye, like NHS esters. However, for the alkyne form used in click chemistry, Tris buffers are generally acceptable for the duration of the reaction.

  • Triethylammonium Acetate (TEAA): This buffer is often used in protocols for oligonucleotide labeling via click chemistry.

Ionic Strength: The effect of ionic strength on the fluorescence of cyanine dyes can be complex. High salt concentrations may influence dye aggregation and interaction with biomolecules, potentially affecting fluorescence intensity. It is advisable to maintain consistent ionic strength when comparing experiments.

Comparison with Alternative Fluorescent Alkynes

This compound is often compared with other far-red fluorescent alkynes, most notably Alexa Fluor 647 alkyne.

FeatureThis compoundAlexa Fluor 647 Alkyne
Excitation Max (nm) ~646~650
Emission Max (nm) ~662~665
Extinction Coefficient (cm⁻¹M⁻¹) ~271,000~270,000
Quantum Yield ~0.28~0.33
Photostability GoodExcellent[1][2]
pH Sensitivity (pH 4-10) LowLow
Water Solubility HighHigh
Self-Quenching Prone to aggregation at high labeling densities[1]Less prone to self-quenching[1]

Key Takeaways:

  • Alexa Fluor 647 alkyne generally exhibits higher photostability and is less susceptible to self-quenching at high degrees of labeling compared to Cy5 derivatives[1][2].

  • Both dyes have similar spectral properties, making them compatible with the same instrument settings.

  • The choice between the two may depend on the specific application, with Alexa Fluor 647 being favored for demanding applications requiring high photostability and quantitative accuracy.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general guideline for labeling an azide-containing biomolecule with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Azide-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Reaction Buffer (e.g., PBS, pH 7.4 or 0.2 M Triethylammonium acetate, pH 7.0)

  • DMSO or DMF for dissolving dye stock

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

    • Dissolve the azide-modified biomolecule in the chosen reaction buffer.

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in deionized water/DMSO.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

  • Prepare Copper Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ stock solution with the THPTA or TBTA stock solution. A common ratio is 1:2 to 1:5 (CuSO₄:Ligand).

  • Click Reaction:

    • In a separate microcentrifuge tube, combine the azide-modified biomolecule with the this compound stock solution. The molar ratio of dye to biomolecule may need to be optimized.

    • Add the copper catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the labeled biomolecule from excess dye and reaction components using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

experimental_workflow cluster_prep Preparation of Reagents cluster_reaction Click Reaction cluster_purification Purification reagent1 This compound (in DMSO/DMF) mix Combine Dye, Biomolecule, and Catalyst reagent1->mix reagent2 Azide-Biomolecule (in Buffer) reagent2->mix reagent3 CuSO4 Solution premix Prepare Copper Catalyst Premix reagent3->premix reagent4 Ligand Solution (THPTA/TBTA) reagent4->premix reagent5 Sodium Ascorbate (Freshly Prepared) initiate Initiate with Sodium Ascorbate reagent5->initiate premix->mix mix->initiate incubate Incubate at RT (Protected from Light) initiate->incubate purify Purify Labeled Biomolecule incubate->purify

Fig. 1: Experimental workflow for CuAAC labeling.

Signaling Pathway Visualization

The CuAAC reaction is a bioorthogonal ligation that forms a stable triazole linkage. It does not represent a biological signaling pathway but rather a chemical reaction workflow.

cuaac_reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product alkyne This compound product Labeled Biomolecule (Triazole Linkage) alkyne->product azide Azide-modified Biomolecule azide->product cu_ii Cu(II)SO4 cu_i Cu(I) cu_ii->cu_i Reduction ascorbate Sodium Ascorbate ascorbate->cu_i cu_i_ligand Cu(I)-Ligand Complex cu_i->cu_i_ligand ligand Ligand (THPTA/TBTA) ligand->cu_i_ligand cu_i_ligand->product Catalysis

Fig. 2: CuAAC reaction mechanism.

Conclusion

This compound is a reliable and versatile fluorescent probe for a wide range of click chemistry applications. Its high water solubility and pH-insensitive fluorescence make it well-suited for biological research. While alternatives like Alexa Fluor 647 alkyne may offer superior photostability for highly demanding applications, this compound provides a robust and cost-effective solution for many labeling needs. Careful consideration of buffer conditions and reaction optimization will ensure the successful application of this powerful fluorescent tool.

References

A Researcher's Guide to DiSulfo-Cy5 Alkyne: A Comparative Review of Recent Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical step in experimental design. DiSulfo-Cy5 alkyne, a water-soluble cyanine (B1664457) dye, has emerged as a valuable tool for bioorthogonal labeling through click chemistry. This guide provides an objective comparison of this compound with its common alternatives, supported by data from recent literature, detailed experimental protocols, and visualizations of its application in cellular imaging.

Performance Comparison of this compound and Alternatives

This compound belongs to the widely used Cy5 family of fluorescent dyes, which are known for their brightness and photostability in the far-red region of the spectrum. The disulfonated nature of this particular derivative enhances its water solubility, making it highly suitable for biological applications without the need for organic co-solvents. Its primary alternatives include other Cy5 alkyne derivatives with varying degrees of sulfonation (Sulfo-Cy5 alkyne and the non-sulfonated Cy5 alkyne) and spectrally similar dyes from other families, most notably Alexa Fluor 647 alkyne.

The choice between these dyes often involves a trade-off between brightness, photostability, and hydrophilicity. Increased sulfonation generally leads to higher water solubility and reduced aggregation, which can prevent self-quenching and improve labeling efficiency in aqueous environments.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and its alternatives based on manufacturer specifications and literature data.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Reference
This compound 646662271,0000.28[1]
Sulfo-Cy5 alkyne646662271,0000.28[2]
Cy5 alkyne649671250,0000.20[3][4]
Alexa Fluor 647 alkyne650665239,0000.33[5]

Note: While direct head-to-head photostability studies for this compound are limited in recent literature, comparative studies of the parent Cy5 dye and Alexa Fluor 647 indicate that Alexa Fluor dyes are generally more photostable than Cy dyes.[6][7][8] The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Based on the data above, this compound and Sulfo-Cy5 alkyne offer the highest molar extinction coefficients, indicating strong light-absorbing capabilities. Alexa Fluor 647, however, boasts a higher quantum yield, suggesting it is more efficient at converting absorbed light into emitted fluorescence. The non-sulfonated Cy5 alkyne is generally less bright than its sulfonated counterparts and Alexa Fluor 647 in aqueous buffers.

Experimental Protocols

The primary application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction. Below are detailed protocols for two key applications.

Protocol 1: Labeling of Cell Surface Glycoproteins

This protocol details the metabolic labeling of cell surface glycans with an azide-modified sugar, followed by CuAAC ligation with this compound for fluorescent visualization.

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Metabolic Labeling:

    • Seed cells in a suitable culture vessel to achieve 70-80% confluency.

    • Prepare labeling medium by adding the azide-modified sugar to the complete culture medium at a final concentration of 25-50 µM.

    • Remove the existing culture medium, wash cells once with sterile PBS, and add the labeling medium.

    • Incubate cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).[9]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells:

    • Prepare a fresh click reaction cocktail. For a 1 mL final volume, premix 50 µL of 1 mM CuSO₄ (final concentration 50 µM) and 250 µL of 1 mM THPTA (final concentration 250 µM) in PBS.

    • Add 10 µL of a 10 mM stock solution of this compound in water or DMSO (final concentration 100 µM).

    • Immediately before adding to the cells, add 25 µL of a 100 mM stock solution of sodium ascorbate (final concentration 2.5 mM). Mix gently.

    • Wash the metabolically labeled cells three times with cold PBS.

    • Add the complete click reaction cocktail to the cells and incubate for 5-30 minutes at room temperature, protected from light.[9]

    • Aspirate the reaction cocktail and wash the cells three times with cold PBS to remove unreacted reagents.

  • Imaging:

    • Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If desired, permeabilize the cells and stain with a nuclear counterstain.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the labeled glycoproteins using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm).

Protocol 2: Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol describes the labeling of proteins containing an alkyne-bearing non-canonical amino acid in a cell lysate using this compound.

Materials:

  • Cell lysate containing alkyne-modified protein

  • Protein extraction buffer

  • PBS (pH 7.4)

  • This compound

  • THPTA

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Methanol (B129727)

  • Chloroform (B151607)

  • Deionized water

Procedure:

  • Material Preparation:

    • Prepare a 1 mM stock solution of this compound in water or DMSO.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in deionized water.

  • Click Reaction:

    • In a microfuge tube, combine the following:

      • 50 µL of protein lysate (1-5 mg/mL)

      • 100 µL of PBS

      • 4 µL of 1 mM this compound (final concentration 20 µM)

    • Vortex briefly to mix.

    • Add 10 µL of 100 mM THPTA solution and vortex.

    • Add 10 µL of 20 mM CuSO₄ solution and vortex.

    • Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex.[5]

    • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • Protein Precipitation:

    • Add 600 µL of methanol to the 200 µL reaction mixture and vortex.

    • Add 150 µL of chloroform and vortex.

    • Add 400 µL of deionized water and vortex.

    • Centrifuge for 5 minutes at 13,000-20,000 x g.

    • Carefully remove the upper aqueous layer without disturbing the protein interface.

    • The labeled protein pellet can now be resuspended for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning.

Visualizing Experimental Workflows

Graphviz diagrams can be used to clearly illustrate the logical steps in experimental protocols.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling of Cell Surface Glycoproteins cluster_click_chemistry CuAAC Click Chemistry cluster_analysis Analysis A Seed mammalian cells B Incubate with azide-modified sugar (e.g., Ac4ManNAz) for 48-72h A->B Cell proliferation D Wash metabolically labeled cells with PBS B->D Proceed to labeling C Prepare Click Reaction Cocktail: - this compound - CuSO4/THPTA - Sodium Ascorbate E Incubate cells with Click Reaction Cocktail (5-30 min) C->E D->E F Wash cells to remove excess reagents E->F Labeling complete G Fix and permeabilize cells F->G H Fluorescence Microscopy Imaging G->H

Caption: Workflow for labeling and imaging cell surface glycoproteins.

This diagram illustrates the sequential process of metabolically incorporating azide-modified sugars into the glycans of cell surface proteins, followed by the covalent attachment of this compound via a copper-catalyzed click reaction, and concluding with sample preparation for fluorescence microscopy.

Signaling Pathway Visualization

While this compound is a tool for detection rather than a component of a signaling pathway, it can be used to visualize and track components of these pathways. For example, it can be used to label a specific receptor on the cell surface and track its internalization upon ligand binding, a key event in many signaling cascades.

receptor_internalization cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm Receptor Receptor (Azide-modified & Labeled with This compound) Endosome Early Endosome Receptor->Endosome Internalization Ligand Ligand Ligand->Receptor Binding Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Trafficking & Degradation

Caption: Tracking receptor internalization using this compound.

This diagram depicts how a cell surface receptor, labeled with this compound, can be tracked from the cell surface, through internalization into early endosomes, and subsequent trafficking to late endosomes or lysosomes for degradation following ligand binding. The fluorescence of the dye allows for the visualization of this dynamic process.

References

Benchmarking DiSulfo-Cy5 Alkyne: A Comparative Guide to Click Chemistry Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioorthogonal chemistry, the selection of fluorescent probes for labeling and imaging biomolecules is a critical determinant of experimental success. For researchers and drug development professionals leveraging click chemistry, the choice of a fluorescent alkyne dye can significantly impact signal strength, clarity, and the reliability of their findings. This guide provides an objective comparison of DiSulfo-Cy5 alkyne with other commonly used click chemistry dyes, supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.

Key Performance Indicators of Click Chemistry Dyes

The ideal fluorescent dye for click chemistry applications should exhibit high brightness, exceptional photostability, and minimal background fluorescence. These characteristics are governed by several key photophysical parameters:

  • Extinction Coefficient (ε): A measure of how strongly a dye absorbs light at a specific wavelength. A higher extinction coefficient leads to more efficient light absorption and, consequently, a brighter fluorescent signal.

  • Quantum Yield (Φ): The ratio of emitted photons to absorbed photons. A higher quantum yield indicates a more efficient conversion of absorbed light into fluorescence.

  • Brightness: Calculated as the product of the extinction coefficient and the quantum yield (ε × Φ). This is the most direct measure of a dye's fluorescence intensity.

  • Photostability: The ability of a dye to resist photobleaching or fading upon exposure to excitation light. Higher photostability is crucial for experiments requiring long or repeated imaging sessions.

  • Signal-to-Noise Ratio (SNR): The ratio of the fluorescent signal from the labeled target to the background noise. A high SNR is essential for clear and unambiguous imaging, particularly of low-abundance targets.

  • Hydrophilicity: The water solubility of a dye. Highly hydrophilic dyes, such as those with sulfonate groups, are less prone to aggregation and non-specific binding in aqueous biological environments.[1]

Comparative Analysis of this compound and Alternatives

This compound is a bright, far-red fluorescent probe that is spectrally similar to Alexa Fluor® 647 and other cyanine-5-based dyes.[2][3] Its key feature is the presence of two sulfonate groups, which significantly enhances its water solubility.[4] This increased hydrophilicity can reduce non-specific binding and aggregation, leading to improved signal-to-noise ratios in imaging experiments.[1]

The following table summarizes the key photophysical properties of this compound and other comparable click chemistry dyes.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound 646662271,0000.2875,880
Sulfo-Cy5 alkyne648671250,0000.2050,000
Alexa Fluor® 647 alkyne~650~668~239,0000.33~78,870
Cy5 alkyne649671250,0000.2050,000
DyLight® 649 alkyne~654~673~250,000Not widely reported-

Note: Values are compiled from various sources and may vary slightly between manufacturers and measurement conditions.

As the data indicates, this compound exhibits a high extinction coefficient and a good quantum yield, resulting in excellent brightness that is comparable to the widely used Alexa Fluor® 647. The presence of two sulfonate groups in this compound offers a potential advantage in reducing background noise compared to the monosulfonated Sulfo-Cy5 alkyne and the often non-sulfonated Cy5 alkyne. While Alexa Fluor dyes are known for their superior photostability, the sulfonation of Cy5 dyes has also been shown to improve their resistance to photobleaching.[5][6]

Experimental Protocols

To facilitate a standardized comparison of these dyes in your own laboratory setting, we provide the following detailed experimental protocols.

Protocol 1: Determination of Fluorescence Quantum Yield

The quantum yield of a fluorescent dye is typically determined using a comparative method with a well-characterized fluorescence standard.[7][8][9]

Materials:

  • Fluorometer or spectrophotometer with fluorescence detection capabilities

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol (B145695), Φ = 1.0)

  • Solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes, or ethanol for organic-soluble dyes)

  • Solutions of the test dye and the standard dye at five different concentrations, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.

Procedure:

  • Prepare Solutions: Prepare a series of dilutions of the test dye and the standard dye in the chosen solvent.

  • Measure Absorbance: For each solution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Measure Fluorescence: For each solution, measure the fluorescence emission spectrum using the fluorometer. The excitation wavelength should be the same for both the test dye and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the test dye and the standard dye.

  • Calculate Quantum Yield: The quantum yield of the test dye (Φ_test) can be calculated using the following equation:

    Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • m_test and m_std are the slopes of the linear fits to the data for the test and standard dyes, respectively.

    • η_test and η_std are the refractive indices of the solvents used for the test and standard dyes, respectively.

Protocol 2: Assessment of Photostability

Photostability can be assessed by measuring the rate of photobleaching under continuous illumination.[10][11]

Materials:

  • Fluorescence microscope with a high-intensity light source (e.g., laser or mercury arc lamp) and a sensitive camera.

  • Microscope slides and coverslips.

  • Solution of the fluorescent dye conjugated to a biomolecule (e.g., a protein or oligonucleotide) in an appropriate buffer.

  • Antifade mounting medium (optional, but recommended for comparative studies).

Procedure:

  • Sample Preparation: Prepare a microscope slide with the fluorescently labeled biomolecule.

  • Image Acquisition:

    • Focus on a field of view containing the labeled sample.

    • Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time-lapse series.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.

    • The rate of photobleaching can be quantified by fitting the decay curve to an exponential function. A slower decay rate indicates higher photostability.

Visualizing Experimental Workflows and Relationships

To provide a clearer understanding of the experimental processes and the factors influencing dye performance, the following diagrams are provided.

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare Dye Solutions Prepare Dye Solutions Measure Absorbance Measure Absorbance Prepare Dye Solutions->Measure Absorbance Prepare Standard Solutions Prepare Standard Solutions Prepare Standard Solutions->Measure Absorbance Measure Fluorescence Measure Fluorescence Measure Absorbance->Measure Fluorescence Integrate Intensity Integrate Intensity Measure Fluorescence->Integrate Intensity Plot Data Plot Data Integrate Intensity->Plot Data Calculate Quantum Yield Calculate Quantum Yield Plot Data->Calculate Quantum Yield

Caption: Workflow for determining the fluorescence quantum yield.

Dye_Performance_Factors Dye Performance Dye Performance Brightness Brightness Dye Performance->Brightness Photostability Photostability Dye Performance->Photostability Signal-to-Noise Ratio Signal-to-Noise Ratio Dye Performance->Signal-to-Noise Ratio Extinction Coefficient Extinction Coefficient Brightness->Extinction Coefficient Quantum Yield Quantum Yield Brightness->Quantum Yield Hydrophilicity Hydrophilicity Signal-to-Noise Ratio->Hydrophilicity Non-specific Binding Non-specific Binding Signal-to-Noise Ratio->Non-specific Binding Hydrophilicity->Non-specific Binding

Caption: Factors influencing click chemistry dye performance.

Troubleshooting and Considerations

  • Non-specific Binding: A common issue in fluorescence imaging is non-specific binding of the dye, leading to high background and a low signal-to-noise ratio.[12][13][14] Using highly water-soluble dyes like this compound can help mitigate this problem. Additionally, optimizing blocking steps and washing protocols is crucial.

  • Phototoxicity: High-intensity light used for fluorescence excitation can be toxic to live cells. It is important to use the lowest possible excitation power that still provides an adequate signal. The choice of a bright and photostable dye can help in reducing the required excitation intensity and exposure times.

  • Copper-Catalyzed Click Chemistry: The copper (I) catalyst used in the standard click chemistry reaction can be toxic to cells.[15][16] For live-cell imaging, it is advisable to use copper-chelating ligands or to consider copper-free click chemistry methods.

Conclusion

This compound emerges as a high-performance fluorescent probe for click chemistry applications. Its excellent brightness, comparable to leading alternatives like Alexa Fluor® 647, combined with the enhanced hydrophilicity conferred by its two sulfonate groups, makes it a compelling choice for researchers seeking high-quality imaging data with a strong signal-to-noise ratio. While Alexa Fluor dyes have a well-established reputation for superior photostability, the improved characteristics of sulfonated Cy5 dyes make them highly competitive. Ultimately, the optimal dye choice will depend on the specific experimental requirements, including the need for extended live-cell imaging and the tolerance of the biological system to the labeling conditions. The provided protocols and comparative data serve as a valuable resource for making an informed decision and achieving robust and reproducible results in your research.

References

Safety Operating Guide

Proper Disposal of DiSulfo-Cy5 Alkyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals utilizing DiSulfo-Cy5 alkyne must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the handling and disposal of this fluorescent dye.

Immediate Safety and Handling

Before handling this compound, it is crucial to consult the product-specific Safety Data Sheet (SDS).[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In the event of eye contact, immediately flush the eyes with copious amounts of water and seek medical attention.[1] For skin contact, rinse the affected area thoroughly with water.[1] If inhaled, move to an area with fresh air.[1] In case of ingestion, wash out the mouth with water and do not induce vomiting; medical advice should be sought.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference. This information is critical for safe handling and for the assessment of potential environmental impact.

PropertyValue
Molecular Formula C₃₅H₄₀N₃NaO₇S₂
Molecular Weight 701.83 g/mol
CAS Number 1617497-19-4
Appearance Brown to dark brown solid
Solubility Water, DMSO, DMF
Excitation Maximum (λex) 646 nm
Emission Maximum (λem) 662 nm
Extinction Coefficient 271,000 cm⁻¹M⁻¹
Quantum Yield 0.28
Storage Temperature -20°C, sealed, away from moisture and light

Data sourced from MedChemExpress and BroadPharm.[2][3]

Disposal Protocol

While the Safety Data Sheet for this compound from some suppliers states that it is not classified as a hazardous substance or mixture, it is imperative to follow institutional and local regulations for chemical waste disposal.[1] Best practices for laboratory chemical waste management should always be observed. Do not dispose of this compound, or solutions containing it, down the drain or in regular trash.[4][5]

Step-by-Step Disposal Procedure:

  • Waste Identification: Although not classified as hazardous by some suppliers, treat all this compound waste as chemical waste. This includes pure compound, stock solutions, and dilute experimental solutions.

  • Segregation: Keep this compound waste separate from other waste streams to prevent unintended chemical reactions.[4]

  • Containerization: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container with a secure cap.[4][5] Solid waste, such as contaminated gloves or weigh boats, should be collected in a separate, clearly labeled container.

  • Labeling: Label the waste container with "Chemical Waste," the full chemical name "this compound," and an approximate concentration and volume.[4][6]

  • Storage: Store the waste container in a designated satellite accumulation area. Ensure secondary containment is in place to mitigate any potential leaks.[4]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][7]

Experimental Workflow for Waste Management

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

G A Start: Generation of This compound Waste B Consult Product SDS and Institutional Guidelines A->B C Treat as Chemical Waste B->C D Segregate Waste: Solid vs. Liquid C->D E Collect in Labeled, Leak-Proof Containers D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H End: Proper Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to both laboratory personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the use of DiSulfo-Cy5 alkyne, a water-soluble fluorescent dye commonly employed in 'click chemistry' reactions. Adherence to these protocols is critical for minimizing exposure risks and ensuring proper disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, in either solid or solution form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Body Part Required PPE Specifications and Notes
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes. A full-face shield should be worn over goggles, especially when handling the solid powder or larger volumes of solution.[1][2]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable option.[1] Always inspect gloves for tears or punctures before use. For prolonged handling or when working with larger quantities, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste.
Body Laboratory Coat and ApronA fully buttoned lab coat is the minimum requirement.[1] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[1]
Respiratory Fume Hood or RespiratorAll handling of the solid, powder form of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[3] If a fume hood is not available, a NIOSH/MSHA-approved respirator is required.[1]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is crucial for preventing contamination and ensuring the safe handling of this compound from preparation to disposal.

Pre-Handling Preparations:

  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound. While a specific SDS may not always be available, reviewing SDS for similar cyanine (B1664457) dyes and alkyne compounds is a critical first step.

  • Designate a Work Area: All procedures involving this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[3]

  • Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available before you begin.

Handling Procedures:

  • Weighing: When weighing the solid form, do so within a fume hood to avoid the generation and inhalation of dust.[3]

  • Dissolving: this compound is soluble in water, DMSO, and DMF.[4] When preparing solutions, slowly add the solvent to the solid to prevent splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all work surfaces, equipment, and glassware that have come into contact with the dye.

  • Storage: Store this compound at -20°C in a tightly sealed container, protected from light.[4]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.[3]

Waste Segregation and Collection:

  • Solid Waste: Used gloves, weighing paper, pipette tips, and any other contaminated solid materials must be collected in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour cyanine dye waste down the drain.[5]

Disposal Procedures:

  • Follow your institution's guidelines for the disposal of chemical waste.

  • Contact your institution's Environmental Health and Safety (EH&S) department for specific instructions on the disposal of fluorescent dye and alkyne-containing waste.[6]

cluster_prep Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep Preparation handling Handling prep->handling post_handling Post-Handling handling->post_handling disposal Disposal post_handling->disposal sds Consult SDS area Designate Area materials Assemble Materials weigh Weigh Solid dissolve Dissolve labeling Label Container decon Decontaminate store Store Properly collect Collect Waste dispose_waste Dispose via EH&S

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。